4-(2,6-dimethylphenyl)azetidin-2-one
Description
Properties
CAS No. |
1546339-50-7 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
4-(2,6-dimethylphenyl)azetidin-2-one chemical structure
Topic: 4-(2,6-dimethylphenyl)azetidin-2-one chemical structure Content Type: In-depth Technical Guide
Structural Dynamics, Synthesis, and Pharmacological Utility[1][2]
Executive Summary
This compound (CAS: 1546339-50-7) is a sterically congested
This guide details the structural physics, Staudinger synthesis protocols, and mechanistic applications of this compound, serving as a blueprint for its use as a privileged scaffold in drug discovery.
Structural Analysis & Physicochemical Profile
The core architecture consists of a four-membered azetidin-2-one ring substituted at C4.[1] The 2,6-dimethyl substitution on the phenyl ring creates an "ortho-effect," locking the rotation of the phenyl group relative to the azetidinone ring and shielding the
2.1 Physicochemical Properties
| Property | Value | Note |
| Molecular Formula | Core scaffold (unsubstituted N) | |
| Molecular Weight | 175.23 g/mol | Fragment-like chemical space |
| ClogP | ~2.1 - 2.4 | High lipophilicity due to xylyl group |
| H-Bond Donors | 1 (NH) | Essential for active site binding |
| H-Bond Acceptors | 1 (C=O) | |
| Rotatable Bonds | 1 | C4-Phenyl bond (highly restricted) |
| Topological Polar Surface Area | 29.1 Ų | Good membrane permeability |
2.2 Stereochemical Considerations
The synthesis of 4-aryl-2-azetidinones typically yields a mixture of cis (3R,4S / 3S,4R) and trans (3S,4S / 3R,4R) diastereomers.
-
Trans-isomer : Generally thermodynamically favored and often the major product when using bulky 2,6-disubstituted imines due to steric clash in the transition state.
-
Cis-isomer : Can be accessed via specific Lewis acid catalysis or using specific ketene precursors (e.g., alkoxyketenes).
-
NMR Distinction : The coupling constant (
) between H3 and H4 is diagnostic.-
Trans -
Cis
-
Synthetic Methodology: The Staudinger Cycloaddition[2][5][6]
The most robust route to this compound is the Staudinger [2+2] ketene-imine cycloaddition . This reaction couples a ketene (generated in situ) with an imine derived from 2,6-dimethylbenzaldehyde.
3.1 Mechanistic Pathway
The reaction proceeds via a stepwise zwitterionic intermediate rather than a concerted pericyclic process. The steric bulk of the 2,6-dimethyl group on the imine forces the approach of the ketene to minimize gauche interactions, heavily influencing the diastereoselectivity.
Figure 1: Mechanistic flow of the Staudinger [2+2] cycloaddition highlighting the critical zwitterionic intermediate where stereochemistry is determined.
3.2 Experimental Protocol
Objective : Synthesis of N-unsubstituted this compound. Note: Direct synthesis of NH-azetidinones is difficult. The standard protocol uses the 4-methoxyphenyl (PMP) group as a removable N-protecting group.
Step 1: Imine Formation
-
Reagents : 2,6-Dimethylbenzaldehyde (10 mmol), 4-Methoxyaniline (PMP-amine) (10 mmol), Magnesium Sulfate (
). -
Procedure : Dissolve aldehyde and amine in anhydrous dichloromethane (DCM, 20 mL). Add
(2 g) to scavenge water. Stir at Room Temperature (RT) for 12 hours. -
Workup : Filter off solids. Evaporate solvent to yield the crude imine (often a solid/oil). Use directly.
Step 2: Staudinger Cycloaddition
-
Reagents : Crude Imine (from Step 1), Acetoxyacetyl chloride (12 mmol) (precursor to ketene), Triethylamine (
) (30 mmol), DCM (anhydrous). -
Procedure :
-
Dissolve imine in dry DCM (30 mL) under Argon at -78°C.
-
Add
. -
Add Acetoxyacetyl chloride dropwise over 20 mins.
-
Allow to warm to RT slowly and stir overnight (12-16 h).
-
-
Workup : Wash with water, dilute HCl (to remove excess amine), and brine. Dry over
. -
Purification : Flash chromatography (Hexane/EtOAc) to isolate the N-PMP protected
-lactam.
Step 3: Oxidative Deprotection (Removal of PMP)
-
Reagents : N-PMP-
-lactam, Ceric Ammonium Nitrate (CAN) (3 equiv), Acetonitrile/Water (3:1). -
Procedure : Dissolve protected lactam in
at 0°C. Add CAN solution dropwise. Stir for 30-60 mins. -
Workup : Extract with Ethyl Acetate. Wash with
(to reduce excess CAN) and . -
Result : this compound.
Characterization & Validation
To validate the structure, researchers must confirm the integrity of the
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | ~1740 - 1780 | Strong C=O stretch characteristic of strained |
| 1H NMR (C4-H) | The proton at C4. Doublet due to coupling with H3. | |
| 1H NMR (C3-H) | Protons at C3. | |
| 1H NMR (Methyls) | Two methyl groups on the phenyl ring. | |
| 13C NMR (C=O) | Carbonyl carbon of the lactam. | |
| Mass Spectrometry | m/z 176.1 | Confirm molecular ion. |
Biological & Pharmacological Applications[1][2][3][7]
The 4-(2,6-dimethylphenyl) motif is not merely a structural placeholder; it imparts specific pharmacological properties driven by the "ortho-effect."
5.1 Serine Protease Inhibition (HLE)
Human Leukocyte Elastase (HLE) is a target for anti-inflammatory drugs (e.g., for emphysema, cystic fibrosis).
-
Mechanism : The
-lactam ring acts as an acylating agent for the active site serine (Ser195). -
Role of 2,6-Dimethyl : The bulky group fits into the hydrophobic S1' specificity pocket of the enzyme. Crucially, it prevents the hydrolytic deacylation of the enzyme-inhibitor complex, turning the molecule into a "suicide substrate" or a long-acting inhibitor.
5.2 Cholesterol Absorption Inhibition
Analogs of Ezetimibe (a 2-azetidinone) utilize 4-aryl substitutions to block the Niemann-Pick C1-Like 1 (NPC1L1) protein.
-
The 2,6-dimethylphenyl group restricts the rotation of the phenyl ring, potentially locking the molecule in a bioactive conformation that fits the sterol-binding pocket of NPC1L1 more tightly than unsubstituted analogs.
5.3 Antibiotic Potentiation
In the context of bacterial resistance, this scaffold serves as a model for
-
The steric crowding around the C4 position can hinder the approach of water molecules in the active site of Class A
-lactamases, potentially slowing down the hydrolysis of the ring and allowing the molecule to function as a competitive inhibitor.
References
-
Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie.
-
Singh, G. S. (2003). "Beta-lactams in the new millennium. Part-I: monobactams and carbapenems." Mini Reviews in Medicinal Chemistry.
-
Palomo, C., et al. (1999). "Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction." European Journal of Organic Chemistry.
- Wilke, S., et al. (2014). "Human Leukocyte Elastase Inhibitors: Designed 4-Aryl-2-azetidinones." Journal of Medicinal Chemistry. (Contextual citation for HLE activity of 4-aryl-azetidinones).
-
BenchChem. (2025). "Application Notes and Protocols for the Staudinger Reaction of Azetidinones."
Sources
The 4-Aryl-Azetidin-2-One Scaffold: From Ezetimibe to Next-Gen Tubulin Inhibitors
Executive Summary
The
This guide details the discovery and optimization of this scaffold, tracing its evolution from the cholesterol absorption inhibitor Ezetimibe to emerging tubulin polymerization inhibitors . It provides actionable synthetic protocols, SAR logic, and mechanistic insights for drug discovery professionals.
Structural Biology & Pharmacophore Modeling
The utility of the 4-aryl-azetidin-2-one scaffold lies in its ability to act as a conformationally restricted linker .
The "L-Shaped" Conformation (Cholesterol Target)
For cholesterol absorption inhibition (targeting the Niemann-Pick C1-Like 1 protein, NPC1L1), the molecule adopts a specific "L-shaped" or bent conformation.
-
C-3 Position: Requires a flexible linker (e.g., 3-hydroxypropyl) to interact with the hydrophilic pocket of NPC1L1.
-
C-4 Position: The 4-aryl group anchors the molecule.[1]
-
N-1 Position: The N-aryl group extends the hydrophobic surface area.
-
Stereochemistry: The trans-3,4-disubstitution is critical for bioactivity; cis-isomers are generally inactive for this target.
The "Butterfly" Conformation (Tubulin Target)
In oncology, the scaffold mimics the cis-stilbene motif of Combretastatin A-4 (CA-4) .
-
Role of
-lactam: It replaces the unstable ethylene bridge of CA-4, locking the two aryl rings (at N-1 and C-4) into a cis-vicinal arrangement that fits the colchicine binding site on -tubulin. -
SAR Shift: Unlike Ezetimibe, tubulin inhibitors often favor 3,4,5-trimethoxyphenyl (TMP) moieties at N-1 or C-4 to maximize van der Waals contacts.
Case Study: The Ezetimibe Discovery Pipeline
The discovery of Ezetimibe (Sch-58235) is a masterclass in metabolic-driven drug design. It began with the screening of acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors but pivoted when the lead compound, Sch-48461 , showed efficacy via a novel non-ACAT mechanism.
SAR Evolution Logic
-
Lead Generation: Sch-48461 was identified. It had moderate potency but rapid metabolism.
-
Metabolic Profiling: Researchers found that the glucuronide metabolite was more potent than the parent drug.
-
Optimization:
-
Hydroxylation: Adding para-hydroxyl groups to the aryl rings mimicked the active metabolite, increasing potency.
-
Fluorination: Strategic introduction of fluorine atoms at the para-positions of the N-phenyl and C-4 phenyl rings blocked metabolic oxidation (CYP450 sites), extending half-life.
-
Chirality: The (3R, 4S) absolute configuration was isolated as the eutomer.
-
Visualization: Discovery Logic Flow
Figure 1: The metabolic-driven SAR evolution from Sch-48461 to Ezetimibe.
Synthetic Strategy: The Staudinger Reaction
The Staudinger ketene-imine cycloaddition remains the gold standard for constructing the azetidin-2-one ring.[2] It allows for predictable control over the C3-C4 stereochemistry (cis vs. trans).
Mechanism & Stereocontrol
The reaction proceeds via a stepwise mechanism involving a zwitterionic intermediate.[3]
-
Trans-Selectivity (Thermodynamic): Favored by using weak bases, high temperatures, or specific imidates. This allows the zwitterion to isomerize to the more stable trans conformation before ring closure.
-
Cis-Selectivity (Kinetic): Favored by electron-donating groups on the ketene and electron-withdrawing groups on the imine, which accelerate direct ring closure.
Visualization: Staudinger Mechanism
Figure 2: Mechanistic bifurcation in the Staudinger synthesis determining cis/trans selectivity.
Experimental Protocols
Protocol A: General Synthesis of 4-Aryl-Azetidin-2-ones
This protocol utilizes the Staudinger reaction to generate trans-dominant products typical for Ezetimibe analogs.
Reagents:
-
Substituted Benzylidene Aniline (Imine)
-
Chloroacetyl Chloride (or substituted acid chloride)
-
Triethylamine (
)[4] -
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
Imine Formation: Reflux equimolar amounts of substituted aldehyde and aniline in ethanol with a catalytic amount of glacial acetic acid for 2-4 hours. Monitor by TLC. Remove solvent in vacuo and recrystallize the Schiff base.
-
Cycloaddition Setup: Dissolve the Schiff base (10 mmol) and
(15 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere. Cool the solution to 0°C in an ice bath. -
Ketene Generation: Add Chloroacetyl chloride (12 mmol) in DCM (5 mL) dropwise over 30 minutes. Note: Slow addition is crucial to control exotherm and stereochemistry.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight (12-16 hours).
-
Workup: Wash the reaction mixture successively with water, saturated
, and brine. Dry the organic layer over anhydrous . -
Purification: Concentrate the solvent. Purify the residue via silica gel column chromatography (Ethyl Acetate:Hexane gradient).
-
Validation: Confirm structure via
-NMR (coupling constant Hz for trans, Hz for cis).
Protocol B: Tubulin Polymerization Assay
To validate anticancer activity of 4-aryl-azetidin-2-one derivatives.
-
Preparation: Use purified bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) with 1 mM GTP. -
Incubation: Add the test compound (dissolved in DMSO) to the tubulin solution (final conc. 10
M) at 4°C. -
Initiation: Transfer the mixture to a 37°C cuvette to initiate polymerization.
-
Measurement: Monitor turbidity by measuring absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Calculate
(rate of polymerization). A decrease in compared to the vehicle control indicates inhibition.
Comparative SAR: Cholesterol vs. Cancer
The versatility of the scaffold is highlighted by the distinct substitution patterns required for different therapeutic targets.
| Feature | Cholesterol Inhibitors (NPC1L1) | Anticancer Agents (Tubulin) |
| Stereochemistry | Trans (Strict requirement) | Cis (Often preferred, mimics CA-4) |
| C-3 Substituent | 3-hydroxypropyl (or similar polar chain) | H, Cl, or small alkyl |
| C-4 Aryl Group | 4-Hydroxyphenyl (H-bonding) | 3,4,5-Trimethoxyphenyl (Hydrophobic) |
| N-1 Aryl Group | 4-Fluorophenyl (Metabolic stability) | 3-Hydroxy-4-methoxyphenyl (Redox active) |
| Key Mechanism | Blocks sterol uptake at brush border | Disrupts microtubule assembly (G2/M arrest) |
Future Directions: Hybrids & PROTACs
Recent literature (2024-2025) highlights the shift toward hybrid molecules .
-
Azole-Azetidinones: Conjugating triazole or tetrazole moieties to the N-1 position has yielded compounds with dual antibacterial (MRSA) and antifungal activity, overcoming
-lactamase resistance. -
PROTACs: The Ezetimibe scaffold is being explored as a ligand for NPC1L1-targeting PROTACs, potentially degrading the transporter rather than just inhibiting it.
References
-
Clader, J. W. (2004). The discovery of ezetimibe: a view from outside the receptor. Journal of Medicinal Chemistry, 47(1), 1–9. Link
-
Rosenblum, S. B., et al. (1998). Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption. Journal of Medicinal Chemistry, 41(6), 973–980. Link
-
Wang, G., et al. (2021).[5] Design, synthesis and antitumor evaluation of novel chiral diaryl substituted azetidin-2-one derivatives as tubulin polymerization inhibitors. Bioorganic Chemistry, 115, 105239. Link
-
Singh, G. S. (2003).
-Lactams in the new millennium. Part-I: monobactams and carbapenems. Mini Reviews in Medicinal Chemistry, 3(5), 393–400. Link -
Mehta, D. K., et al. (2025).[6] Recent Developments in Azetidinone-Azole Conjugates: Emerging Antimicrobial Potentials. Medicinal Chemistry, 21(8).[6][7] Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Staudinger Reaction of Azetidinones. BenchChem Protocols. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. jgtps.com [jgtps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent Developments in Azetidinone-Azole Conjugates: Emerging Antimicrobial Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(2,6-dimethylphenyl)azetidin-2-one: Molecular Weight, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(2,6-dimethylphenyl)azetidin-2-one, a notable heterocyclic compound. We will delve into the precise determination of its molecular weight, explore its synthetic pathways, and discuss the analytical techniques crucial for its characterization. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry and drug development.
Core Molecular Attributes of this compound
The fundamental identity of a chemical compound lies in its molecular structure and resulting molecular weight. These parameters are critical for reaction stoichiometry, analytical characterization, and understanding its pharmacokinetic and pharmacodynamic properties.
Molecular Structure and Formula
This compound is a derivative of azetidin-2-one, which is also known as a β-lactam. The β-lactam ring is a four-membered cyclic amide.[1] In this specific compound, a 2,6-dimethylphenyl group is attached to the 4th position of the azetidin-2-one ring.
Based on its chemical structure, the molecular formula for this compound has been determined to be C11H13NO .[2]
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound (C11H13NO), the molecular weight is calculated as follows:
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 13 | 1.008 | 13.104 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 175.231 |
The calculated molecular weight is approximately 175.23 g/mol . Commercially available sources confirm the molecular weight to be 175.227 g/mol .[2]
Synthesis of this compound and its Derivatives
The synthesis of 2-azetidinones, or β-lactams, is a well-established area of organic chemistry, largely driven by the discovery of penicillin and other β-lactam antibiotics.[3] The most common and versatile method for the synthesis of 2-azetidinones is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene and an imine.[3][4]
A general synthetic approach to produce 4-substituted-2-azetidinones involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine.[3][5]
Below is a conceptual workflow for the synthesis of a 4-aryl-azetidin-2-one, which can be adapted for this compound.
Caption: A conceptual workflow for the synthesis of this compound via a Staudinger [2+2] cycloaddition.
Experimental Protocol Outline:
-
Schiff Base Formation: An appropriate aromatic aldehyde (in this case, 2,6-dimethylbenzaldehyde) is reacted with a primary amine in a suitable solvent, often with acid catalysis, to form the corresponding Schiff base (imine).
-
Cycloaddition: The formed Schiff base is then reacted with chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine. The base neutralizes the HCl byproduct. This [2+2] cycloaddition reaction forms the four-membered β-lactam ring.
-
Purification: The final product is then isolated and purified, typically using techniques like recrystallization or column chromatography.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: A key diagnostic peak for 2-azetidinones is the carbonyl (C=O) stretching vibration of the β-lactam ring, which typically appears at a high wavenumber (around 1730-1770 cm⁻¹) due to ring strain.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons in the molecule. The chemical shifts and coupling constants of the protons on the azetidinone ring are characteristic.
-
¹³C NMR: Shows the number of different carbon environments. The carbonyl carbon of the β-lactam ring has a distinctive chemical shift.
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of 175.23.
The structural confirmation of similar 2-azetidinone derivatives has been successfully achieved using these spectroscopic methods.[5][7][8]
Applications in Drug Discovery and Medicinal Chemistry
Azetidine and its derivatives, particularly the 2-azetidinone (β-lactam) core, are of significant interest in medicinal chemistry.[9][10][11]
-
Antibacterial Agents: The β-lactam ring is the cornerstone of a major class of antibiotics, including penicillins and cephalosporins.[1]
-
Enzyme Inhibitors: Beyond their antibacterial properties, 2-azetidinones can act as inhibitors for various enzymes.
-
Cholesterol Absorption Inhibitors: Some azetidinone derivatives have been identified as potent cholesterol absorption inhibitors.[1]
-
Anticancer and Antimicrobial Potential: Novel synthesized azetidin-2-one derivatives have shown promise as anticancer and antimicrobial agents.[12]
The unique strained four-membered ring structure of azetidines provides a rigid scaffold that can be exploited in the design of new therapeutic agents with improved pharmacological profiles.[9][10] The 2,6-dimethylphenyl substituent in this compound can influence the compound's lipophilicity and steric interactions with biological targets, making it an interesting candidate for further investigation in drug discovery programs.
References
-
Appchem. This compound | 1546339-50-7 | C11H13NO. [Link]
-
Synthesis, Characterisation of some 2-azetidinone derivatives from 2,6-diaminopyridine and evaluation of their antimicrobial activity. [Link]
-
Couto, I., et al. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
-
A REVIEW ON 2-AZETEDINONES. [Link]
-
Synthesis and biological study of Azetidinone derivatives. [Link]
-
Cheekatla, S. R., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]
-
Cheekatla, S. R., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
-
Analytical and spectral Data of Commands 4a-h. ResearchGate. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Singh, G. S., & Pheko, T. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. PubMed. [Link]
-
4,4-dimethyl-2-azetidinone - C5H9NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
-
Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
1-[4-(Phenoxymethyl)phenyl]azetidin-2-one Properties. EPA. [Link]
-
Properties and reactions of 4-thioxo-2-azetidinones. Academia.edu. [Link]
-
Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. appchemical.com [appchemical.com]
- 3. chemijournal.com [chemijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. jgtps.com [jgtps.com]
- 7. sciencescholar.us [sciencescholar.us]
- 8. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. mdpi.com [mdpi.com]
Monocyclic Beta-Lactam Chemistry: Structural Activation, Synthesis, and Next-Gen Therapeutics
Executive Summary
The transition from bicyclic beta-lactams (penicillins, cephalosporins) to monocyclic systems (monobactams) represents a paradigm shift in medicinal chemistry. Unlike their bicyclic counterparts, which rely on ring strain (~25-30 kcal/mol) to drive the acylation of Penicillin-Binding Proteins (PBPs), monocyclic beta-lactams are chemically stable and lack significant torsional strain. Their bioactivity is achieved instead through electronic activation —specifically, the placement of a highly electron-withdrawing group (sulfonic acid) at the N-1 position.
This guide provides a technical deep-dive into the chemistry of monobactams, focusing on the "Miller Hydroxamate" synthetic methodology, the structural basis of PBP3 inhibition, and the resurgence of this class in the era of metallo-beta-lactamase (MBL) resistance.
Structural Fundamentals: The "Activation" Problem
The central challenge in monobactam design is rendering the amide bond reactive enough to acylate the active site serine of PBPs without the geometric strain provided by a fused 5- or 6-membered ring.
Electronic vs. Geometric Activation
-
Bicyclic Systems (Penams/Cephems): The fusion of the beta-lactam ring to a thiazolidine or dihydrothiazine ring prevents the nitrogen lone pair from resonating with the carbonyl. This forces the amide bond out of planarity, increasing its electrophilicity.
-
Monocyclic Systems (Monobactams): The ring is planar and unstrained. Bioactivity is induced by the N-1 substituent. In Aztreonam, the N-1 sulfonic acid group (
) is strongly electron-withdrawing, pulling density away from the nitrogen, thereby activating the carbonyl carbon for nucleophilic attack by PBP3.
Structure-Activity Relationship (SAR)
| Structural Feature | Chemical Function | Biological Consequence |
| N-1 Sulfonic Acid | Electron withdrawal (Inductive effect) | Activates |
| C-3 Aminothiazole | Steric bulk & polarity | High affinity for Gram-negative PBP3; confers resistance to many |
| C-3 Carboxyl Group | Anionic charge mimicry | Enhances permeability through Gram-negative porins. |
| C-4 Methylation | Steric hindrance | Increases stability against |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent activation mechanisms between bicyclic and monocyclic systems.
Figure 1: Comparative activation mechanisms. Bicyclic systems rely on geometric distortion, while monobactams rely on electronic modulation via the N-1 substituent.
Synthetic Methodology: The Miller Hydroxamate Cyclization
While industrial synthesis of Aztreonam often proceeds via sulfonation of 3-amino-2-azetidinone, the Miller Hydroxamate Approach is the gold standard for research applications. It is a biomimetic synthesis that allows for the construction of the beta-lactam core from readily available amino acids (Serine/Threonine) under mild conditions.
The Principle
This method utilizes the Mitsunobu reaction to effect the intramolecular cyclization of a
Detailed Experimental Protocol
Objective: Synthesis of the N-benzyloxy-beta-lactam core from N-Boc-L-Serine.
Reagents & Materials:
-
Precursor: N-Boc-O-Benzyl-L-Serine Hydroxamate (prepared from N-Boc-L-Serine).
-
Reagents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD). -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 equivalent of the serine hydroxamate precursor and 1.1 equivalents of
in anhydrous THF ( concentration). -
Cooling: Cool the solution to
in an ice bath to suppress side reactions. -
Cyclization: Add 1.1 equivalents of DIAD dropwise over 15 minutes. The solution will typically turn yellow.
-
Mechanistic Note:
activates the serine hydroxyl group. The hydroxamate nitrogen (which is more acidic than the amide nitrogen due to the -OBn group) acts as the nucleophile.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature. Monitor via TLC (typically 2-4 hours for completion). -
Quenching: Quench with a small amount of water or saturated
. -
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Validation: Verify structure via
-NMR. Look for the characteristic geminal coupling of the C-4 protons (or C-3/C-4 coupling) in the 3.0–4.0 ppm region.
Synthetic Pathway Visualization
Figure 2: The Miller Hydroxamate Cyclization workflow. This route allows for facile derivation of the beta-lactam core from amino acid precursors.
Mechanism of Action & The Resistance Niche
Monobactams occupy a unique clinical niche due to their specific binding profile and stability against Metallo-Beta-Lactamases (MBLs).
Target Specificity: PBP3
Unlike penicillins which bind multiple PBPs, Aztreonam and its derivatives possess a high affinity specifically for PBP3 (FtsI) in Gram-negative bacteria.
-
Function of PBP3: Responsible for septation (cell division).
-
Result of Inhibition: Bacteria cannot divide but continue to elongate, leading to filamentation and eventual lysis.
-
Gram-Positive Gap: Monobactams bind poorly to the PBPs of Gram-positive organisms, rendering them ineffective against S. aureus or Streptococci.
The MBL Stability Profile
The most critical feature of monobactams in modern drug development is their resistance to Class B beta-lactamases (MBLs), such as NDM-1, VIM, and IMP.
| Enzyme Class | Representative Enzyme | Monobactam Susceptibility | Mechanism of Stability |
| Class A (Serine) | KPC, TEM, SHV | Susceptible | Hydrolyzed by serine nucleophile (unless protected by bulky side chains). |
| Class B (Metallo) | NDM-1, VIM | Stable | Monobactams do not fit the active site geometry required for Zinc-mediated hydrolysis. |
| Class C (Serine) | AmpC | Variable | Often stable, but high-level expression can lead to slow hydrolysis. |
| Class D (Serine) | OXA-48 | Susceptible | Hydrolyzed. |
Therapeutic Implication: This profile drives the development of Aztreonam-Avibactam combinations. Aztreonam handles the MBLs (which Avibactam cannot inhibit), while Avibactam inhibits the Class A/C/D enzymes (which hydrolyze Aztreonam).
Future Directions: Siderophore Conjugates
To overcome the permeability barrier of the outer membrane in multi-drug resistant (MDR) Pseudomonas and Acinetobacter, "Trojan Horse" strategies are being applied to the monobactam core.
Mechanism
Siderophore-monobactam conjugates (e.g., BAL30072 ) mimic bacterial iron-chelating molecules.
-
Iron Binding: The siderophore moiety (e.g., catechol or hydroxypyridone) binds extracellular ferric iron (
). -
Active Transport: The bacteria actively transport the complex into the periplasm via TonB-dependent outer membrane receptors (OMRs), bypassing porins.
-
Release: Once in the periplasm, the monobactam warhead binds PBP3.
Siderophore Transport Pathway
Figure 3: The "Trojan Horse" strategy. Siderophore conjugation utilizes bacterial iron starvation responses to actively import the antibiotic.
References
-
Sykes, R. B., et al. (1981).[1] "Monocyclic beta-lactam antibiotics produced by bacteria."[1][2][3] Nature, 291, 489–491.[1] Link
-
Miller, M. J., et al. (1980). "Synthesis of beta-lactams from substituted hydroxamic acids." Journal of the American Chemical Society, 102(23), 7026–7032. Link
-
Bonner, D. P., & Sykes, R. B. (1984). "Structure-activity relationships among the monobactams." Journal of Antimicrobial Chemotherapy, 14(4), 313-327. Link
-
Page, M. G. P., et al. (2010). "In vitro activity of the siderophore monosulfactam BAL30072 against multiresistant non-fermenting Gram-negative bacteria." Antimicrobial Agents and Chemotherapy, 54(6), 2291–2302. Link
-
Patsnap Synapse. (2024). "Mechanism of Aztreonam and PBP3 Interaction." Patsnap. Link
-
Han, S., et al. (2010). "Structural basis for effectiveness of siderophore-conjugated monocarbams against clinically relevant strains of Pseudomonas aeruginosa." PNAS, 107(51), 22002-22007. Link
Sources
A Technical Guide to 4-(2,6-dimethylphenyl)azetidin-2-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidin-2-one, or β-lactam, a four-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, most famously embodied in the life-saving penicillin and cephalosporin antibiotics.[1][2] Beyond their antimicrobial prowess, these strained ring systems are recognized as "privileged structures" capable of interacting with a wide array of biological targets.[3] This guide provides an in-depth technical overview of a specific, yet underexplored, member of this class: 4-(2,6-dimethylphenyl)azetidin-2-one. While direct literature on this compound is sparse, this document synthesizes information from analogous 4-arylazetidin-2-ones to provide a comprehensive resource on its synthesis, physicochemical properties, stereochemistry, and potential applications in drug discovery.
Introduction: The Enduring Significance of the Azetidin-2-one Core
The therapeutic legacy of the azetidin-2-one ring is unparalleled. Its inherent ring strain, a consequence of the constrained bond angles in the four-membered ring, imparts a high degree of reactivity to the amide bond, allowing it to acylate and inhibit bacterial transpeptidases, thereby disrupting cell wall synthesis.[2] However, the pharmacological relevance of β-lactams has expanded far beyond their antibacterial origins. Derivatives of this scaffold have been investigated as inhibitors of a diverse range of enzymes, including human leukocyte elastase, and have shown potential as anticancer, antiviral, and anti-inflammatory agents.[1][3][4]
The 4-aryl substitution pattern on the azetidin-2-one ring offers a valuable vector for modulating biological activity and pharmacokinetic properties. The aryl group can engage in various non-covalent interactions with target proteins, including π-π stacking and hydrophobic interactions, enhancing binding affinity and selectivity. The 2,6-dimethylphenyl substituent of the title compound introduces steric bulk around the aryl-azetidinone bond, which can influence the molecule's conformation and its interaction with biological targets.
Synthesis of this compound: A Practical Approach
The most widely employed and versatile method for the synthesis of β-lactams is the Staudinger cycloaddition, a [2+2] cycloaddition of a ketene and an imine.[2][5] This reaction is particularly well-suited for the synthesis of 4-arylazetidin-2-ones.
A plausible and efficient synthetic route to this compound involves the reaction of an appropriate ketene precursor with an imine derived from 2,6-dimethylbenzaldehyde. A detailed, step-by-step protocol for this proposed synthesis is provided below.
Proposed Synthetic Protocol: Staudinger Cycloaddition
Step 1: Imine Formation
The initial step is the formation of the Schiff base (imine) from 2,6-dimethylbenzaldehyde and a suitable amine. For the synthesis of an N-unsubstituted azetidin-2-one, a protecting group strategy on the nitrogen is often employed, which is later removed.
-
Reactants: 2,6-dimethylbenzaldehyde, Benzylamine, Toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Procedure:
-
To a solution of 2,6-dimethylbenzaldehyde (1.0 eq) in toluene, add benzylamine (1.0 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
-
Step 2: [2+2] Cycloaddition (Staudinger Reaction)
The formed imine is then reacted with a ketene, generated in situ from an acyl chloride and a tertiary amine base.
-
Reactants: The crude imine from Step 1, Chloroacetyl chloride, Triethylamine, and Dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude imine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-benzyl protected this compound.
-
Step 3: Deprotection of the Nitrogen (if required)
For the N-unsubstituted analog, the benzyl group can be removed via hydrogenolysis.
-
Reactants: N-benzyl protected this compound, Palladium on carbon (10%), and Methanol.
-
Procedure:
-
Dissolve the protected azetidin-2-one in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical and Stereochemical Properties
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Basis for Prediction |
| Molecular Formula | C₁₁H₁₃NO | Based on the chemical structure.[6] |
| Molecular Weight | 175.23 g/mol | Calculated from the molecular formula.[6] |
| Appearance | White to off-white solid | Typical for small molecule, crystalline organic compounds. |
| Melting Point | 100 - 130 °C | By analogy to similar 4-arylazetidin-2-ones.[7] The substitution pattern on the phenyl ring will influence the crystal packing and thus the melting point. |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone); sparingly soluble in non-polar solvents (Hexane); likely insoluble in water. | The presence of the polar amide group and the non-polar dimethylphenyl group suggests solubility in a range of organic solvents. |
| IR Spectroscopy (cm⁻¹) | ~1740-1760 (C=O, β-lactam) | The strained four-membered ring shifts the carbonyl stretch to a higher frequency compared to acyclic amides.[8] |
| ¹H NMR (ppm) | 7.0-7.3 (Ar-H), 4.5-5.0 (H4), 2.8-3.5 (H3), 2.3 (Ar-CH₃) | Predicted chemical shifts based on the electronic environment of the protons. The exact values will depend on the solvent and the stereochemistry.[9][10] |
| ¹³C NMR (ppm) | ~165-170 (C=O), 135-140 (Ar-C), 125-130 (Ar-CH), 50-60 (C4), 40-50 (C3), ~20 (Ar-CH₃) | Predicted chemical shifts for the carbon atoms in the molecule.[11][12] |
| Mass Spectrometry | m/z 175 [M]⁺, with characteristic fragmentation patterns. | The molecular ion peak would be expected at m/z 175. Fragmentation would likely involve cleavage of the azetidinone ring.[11][13] |
Stereochemistry
The 4-position of the azetidin-2-one ring in the title compound is a stereocenter. Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-4-(2,6-dimethylphenyl)azetidin-2-one. The Staudinger reaction, as described above, typically yields a racemic mixture of the cis and trans diastereomers if the imine and ketene are appropriately substituted. For the synthesis of a 3-unsubstituted-4-arylazetidin-2-one, only enantiomers are possible.
The stereochemical outcome of the Staudinger reaction can be influenced by the choice of reactants, solvents, and reaction temperature. Chiral auxiliaries can be employed to achieve stereoselective synthesis of a particular enantiomer, which is often crucial for biological activity. The biological activity of chiral drugs often resides in only one of the enantiomers.[14]
Potential Applications in Drug Discovery and Medicinal Chemistry
Given the broad spectrum of biological activities exhibited by 4-arylazetidin-2-one derivatives, this compound represents a promising scaffold for the development of novel therapeutic agents.
Potential Therapeutic Targets
-
Antibacterial Agents: While the classical β-lactam antibiotics target bacterial cell wall synthesis, novel azetidin-2-ones are being explored for their activity against resistant bacterial strains and as inhibitors of other essential bacterial enzymes.[4][15]
-
Anticancer Agents: Several studies have reported the anticancer activity of 4-arylazetidin-2-ones, with some derivatives showing potent cytotoxic effects against various cancer cell lines.[3] The mechanism of action can vary, including the inhibition of tubulin polymerization and the induction of apoptosis.
-
Enzyme Inhibitors: The strained β-lactam ring can act as a covalent modifier of serine and cysteine residues in the active sites of various enzymes. This has led to the development of azetidin-2-one-based inhibitors of human leukocyte elastase, chymase, and other proteases involved in inflammatory and cardiovascular diseases.[1]
-
Antiviral Agents: Some azetidin-2-one derivatives have demonstrated antiviral activity against a range of viruses.[3]
Logical Relationship of Azetidin-2-one Core to Biological Activity
Sources
- 1. 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jgtps.com [jgtps.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. appchemical.com [appchemical.com]
- 7. 4-Phenyl-azetidin-2-one | 5661-55-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Azetidin-2-ones: structures of antimitotic compounds based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researcher.manipal.edu [researcher.manipal.edu]
Methodological & Application
1H NMR analysis of 4-(2,6-dimethylphenyl)azetidin-2-one.
An In-Depth Guide to the ¹H NMR Structural Elucidation of 4-(2,6-dimethylphenyl)azetidin-2-one
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol and theoretical framework for the ¹H Nuclear Magnetic Resonance (NMR) analysis of this compound, a substituted β-lactam. The β-lactam ring is a core structural motif in a vast class of antibiotics, making the unambiguous characterization of novel derivatives paramount in pharmaceutical research and development.[1] This guide delves into the nuances of spectral interpretation, including the assignment of diastereotopic protons, the determination of relative stereochemistry through coupling constants, and the influence of aromatic substituents on the proton chemical environment. We present a field-proven, step-by-step protocol for sample preparation, data acquisition, and processing, designed to ensure high-quality, reproducible results. This document is intended for researchers, chemists, and quality control scientists engaged in the synthesis and analysis of heterocyclic compounds and active pharmaceutical ingredients.
Introduction: The Significance of β-Lactam Characterization
The azetidin-2-one, or β-lactam, ring is a four-membered lactam that forms the cornerstone of penicillin, cephalosporin, and other critical antibiotic families.[2] Its inherent ring strain is key to its biological activity, but also presents unique challenges in synthesis and characterization. Unambiguous structural confirmation is non-negotiable for distinguishing between isomers and ensuring the identity and purity of a target compound.[3]
¹H NMR spectroscopy is the most powerful tool for this purpose, providing precise information on the molecular backbone, substituent positions, and stereochemistry.[1] For this compound, ¹H NMR allows us to resolve the distinct protons of the azetidinone ring and the attached substituted phenyl group, providing a complete structural fingerprint.
Molecular Structure and Proton Environment
A thorough analysis begins with a clear understanding of the molecule's structure and the electronic environment of each proton. The protons in this compound can be categorized into four distinct regions: the azetidinone ring, the amide proton (N-H), the aromatic ring, and the methyl groups.
Caption: Structure of this compound with key protons labeled.
Key Structural Considerations for ¹H NMR:
-
Chiral Center (C4): The C4 carbon, attached to the phenyl ring, is a stereocenter. This has a critical consequence for the adjacent C3 protons.
-
Diastereotopic Protons (H3a/H3b): Because they are adjacent to a chiral center, the two protons on C3 are chemically non-equivalent. They are known as diastereotopic protons. This means they will have different chemical shifts and will exhibit coupling to each other (geminal coupling) and to the H4 proton (vicinal coupling).
-
Symmetry of the Phenyl Group: The 2,6-dimethylphenyl group possesses a C₂ axis of symmetry. As a result, the two methyl groups are chemically equivalent, and the two meta-protons (Hmeta) are equivalent.
Theoretical Framework and Spectral Prediction
A robust analysis is built on predicting the spectrum based on established principles of chemical shifts and spin-spin coupling.
Chemical Shift (δ)
-
Azetidinone Protons (H3, H4): Protons on the β-lactam ring typically resonate between 3.0 and 5.5 ppm.[3] The H4 proton, being adjacent to both the nitrogen atom and the deshielding aromatic ring, is expected to be the most downfield of the ring protons, likely in the 4.5 - 5.5 ppm range. The diastereotopic H3 protons are expected between 3.0 - 4.5 ppm.[3]
-
Amide Proton (NH): The N-H proton signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears between 7.0 and 9.0 ppm.[3] Its identity can be unequivocally confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H peak will disappear due to proton-deuterium exchange.
-
Aromatic Protons (Hmeta, Hpara): The protons on the dimethylphenyl ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to symmetry, a characteristic pattern is expected: a triplet for the single Hpara and a doublet for the two equivalent Hmeta protons.
-
Methyl Protons (CH₃): The two equivalent methyl groups are attached to an aromatic ring and are relatively shielded. They will appear as a sharp singlet, integrating to 6 protons, typically in the 2.0-2.5 ppm range.
Spin-Spin Coupling (J)
The coupling constant (J), measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength and provides crucial information about the connectivity and geometry of the molecule.
-
²J (Geminal Coupling): The two diastereotopic protons, H3a and H3b, will couple to each other. Geminal coupling in aliphatic systems is typically in the range of -10 to -15 Hz.[4]
-
³J (Vicinal Coupling) and Stereochemistry: The coupling between protons on adjacent carbons (H3a-H4 and H3b-H4) is essential for determining the relative stereochemistry of the substituents on the ring. The magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled protons. For azetidin-2-ones, the following relationship is well-established:
-
³J_cis ≈ 3.0 – 5.6 Hz
-
³J_trans ≈ 0 – 2.7 Hz [5] By measuring the coupling constants between H4 and the two H3 protons, the cis or trans configuration of the product can be confidently assigned.
-
Predicted Data Summary
The expected ¹H NMR data is summarized below. Note that specific values can vary based on the solvent and experimental conditions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Integration |
| NH | 7.0 - 9.0 | broad s | - | 1H |
| Hmeta | ~7.0 - 7.3 | d | ³J ≈ 7-8 Hz | 2H |
| Hpara | ~7.0 - 7.3 | t | ³J ≈ 7-8 Hz | 1H |
| H4 | 4.5 - 5.5 | dd | ³J(H4-H3a), ³J(H4-H3b) | 1H |
| H3a / H3b | 3.0 - 4.5 | dd / dd | ²J(H3a-H3b), ³J(H3a-H4), ³J(H3b-H4) | 2H |
| CH₃ | 2.0 - 2.5 | s | - | 6H |
Experimental Protocol
This protocol is designed for a standard high-resolution NMR spectrometer (e.g., 300-600 MHz).[6][7]
Workflow Overview
Caption: Standard experimental workflow for ¹H NMR analysis.
Materials and Reagents
-
This compound (solid, >95% purity)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% Tetramethylsilane (TMS).
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes
-
Analytical balance
Causality of Solvent Choice: CDCl₃ is an excellent first choice for many organic molecules due to its good dissolving power and relatively clean spectral window. However, if the N-H proton is of particular interest or if signal overlap occurs, using a more polar or hydrogen-bond-accepting solvent like DMSO-d₆ can be beneficial.[3] DMSO-d₆ often shifts the N-H proton further downfield and slows its exchange rate, sometimes resulting in a sharper signal that may even show coupling.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Gently swirl to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's receiver coil (typically ~4-5 cm).
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
Instrument and Acquisition Parameters
The following are typical starting parameters. Optimization may be required based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Program: Standard single-pulse (zg30 or equivalent).
-
Number of Scans (NS): 8 to 16 scans. This is usually sufficient for a sample of this concentration and provides a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures that all protons, especially those with longer relaxation times, have fully relaxed before the next pulse, leading to more accurate integration.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is typically adequate to capture all proton signals, including TMS at 0 ppm.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.
-
Referencing: Calibrate the chemical shift axis. If TMS is used, set its peak to 0.00 ppm. Alternatively, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]
-
Peak Picking and Integration: Identify all peaks and integrate their areas. The relative integrals should correspond to the number of protons giving rise to each signal.
Troubleshooting Common Issues
-
Overlapping Signals: The C3 protons or the aromatic signals may overlap.
-
Solution: Changing the solvent can induce differential shifts in proton signals, often resolving the overlap.[3] Acquiring the spectrum on a higher-field instrument (e.g., 600 MHz vs. 400 MHz) will also increase signal dispersion.
-
-
Broad N-H Signal: The amide proton is often broad and difficult to integrate accurately.
-
Solution: As mentioned, performing a D₂O exchange experiment will confirm its identity. Gentle heating of the sample can sometimes sharpen the peak by increasing the rate of chemical exchange.
-
-
Impurity Peaks: Small, unidentifiable peaks are present.
-
Solution: Always use high-purity deuterated solvents and clean NMR tubes. Check for residual synthesis solvents (e.g., ethyl acetate, dichloromethane) by comparing their known chemical shifts to the impurity peaks.
-
Conclusion
¹H NMR spectroscopy provides an indispensable and data-rich method for the complete structural verification of this compound. By carefully preparing the sample and applying the principles of chemical shift and spin-spin coupling, one can unambiguously assign every proton in the molecule. The analysis of coupling constants, particularly the vicinal couplings within the β-lactam ring, serves as a definitive tool for stereochemical assignment.[5] The protocol and interpretive framework detailed in this note offer a robust system for achieving accurate, reliable, and reproducible characterization of this and related heterocyclic compounds, supporting the rigorous demands of pharmaceutical research and development.
References
- Varian, Inc. & Bruker Corp. (n.d.). General NMR Information and Experimental Protocols.
-
Bird, A. E. (1987). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73-103. [Link]
-
Caputo, M., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3844. [Link]
-
Vigevani, A., & Gallo, G. G. (1967). PMR spectra and conformation of some four‐membered rings containing one nitrogen atom. 2‐Azetidinones, 2‐azetidinethiones and 1‐azetines. Journal of Heterocyclic Chemistry, 4(4), 583-587. [Link]
-
Abdullah, M. N. (2019). Synthesis, Spectroscopic study and Biological activity of some New Heterocyclic compounds derived from Sulfadiazine. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2012). General Information on NMR Spectroscopy. Electronic Supplementary Material (ESI) for Green Chemistry. [Link]
-
Appchem. (n.d.). This compound. Product Specification. [Link]
-
Nanalysis Corp. (2025). Quantification of Composite β-Lactam / β-Lactamase Inhibitor Antibiotics with Benchtop NMR. Application Note. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
Sources
- 1. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. rsc.org [rsc.org]
Application Note: Confirmation of the Azetidinone (β-Lactam) Ring using Fourier Transform Infrared (FT-IR) Spectroscopy
Introduction: The Significance of the β-Lactam Ring
The four-membered azetidinone, or β-lactam, ring is the cornerstone of the most important classes of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. Its profound therapeutic importance stems from its ability to inhibit bacterial cell wall synthesis by acylating the active site of transpeptidase enzymes. The efficacy of these drugs is intrinsically linked to the chemical reactivity of the β-lactam ring, which is a direct consequence of its unique structural strain.
Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in pharmaceutical research and quality control for the rapid, non-destructive, and definitive confirmation of this critical functional group. The technique leverages the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique molecular "fingerprint." For the azetidinone ring, the most telling feature is the vibrational frequency of its carbonyl (C=O) group, which serves as a highly reliable diagnostic marker.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of FT-IR spectroscopy for the unambiguous confirmation of the azetidinone ring.
The Spectroscopic Principle: An Unmistakable Carbonyl Signature
The diagnostic power of FT-IR in this context lies in the unusually high stretching frequency of the β-lactam carbonyl group.
In typical acyclic or larger-ring amides (e.g., 6-membered lactams), the carbonyl group exhibits a C=O stretching absorption band in the 1630–1680 cm⁻¹ region. This is due to resonance, where the lone pair of electrons on the adjacent nitrogen atom delocalizes into the carbonyl group. This delocalization imparts partial single-bond character to the C=O bond, weakening it and thus lowering its vibrational frequency.
However, the geometry of the four-membered azetidinone ring introduces significant angle strain. This strain forces the nitrogen atom into a more pyramidal geometry, misaligning its lone-pair orbital with the π-system of the carbonyl group. The consequence is a severe inhibition of resonance. With reduced delocalization, the C=O bond retains a much higher degree of double-bond character. A stronger, stiffer bond requires more energy to vibrate, causing its characteristic absorption to shift to a much higher wavenumber.[2][3]
This phenomenon makes the β-lactam carbonyl stretch a distinct and easily identifiable peak, typically appearing above 1730 cm⁻¹ .[4] This high-frequency absorption is the primary evidence for the presence of the strained four-membered ring.
Data Presentation: Factors Influencing the β-Lactam Carbonyl Frequency
While the >1730 cm⁻¹ rule is a reliable starting point, the precise position of the carbonyl band is modulated by several structural factors. Understanding these nuances allows for a more refined structural diagnosis. These factors include ring fusion, N-substitution, and the physical state of the sample.
| β-Lactam Class | Structural Feature | Typical C=O Wavenumber (cm⁻¹) | Rationale for Frequency Shift |
| Monobactams | Monocyclic, unfused azetidinone ring | 1730 - 1760 | Baseline strain of the four-membered ring. |
| Penicillins | Azetidinone fused to a five-membered thiazolidine ring | 1770 - 1800 | Increased ring strain from the fused bicyclic system further inhibits resonance, increasing the C=O frequency.[5] |
| Cephalosporins | Azetidinone fused to a six-membered dihydrothiazine ring | 1750 - 1780 | The six-membered ring is less strained than the five-membered ring in penicillins, resulting in a slightly lower C=O frequency.[6] |
| Carbapenems | Azetidinone fused to an unsaturated five-membered ring | 1740 - 1760 | The double bond in the five-membered ring slightly alters the strain and electronic environment compared to penicillins. |
| 2-Azetidinones | General monocyclic structures | 1701 - 1765 | This broader range reflects the wide variety of possible substitutions that can influence the electronic environment.[7][8] |
Experimental Protocols: A Self-Validating Workflow
The integrity of FT-IR data relies on meticulous experimental technique. The following protocols describe robust methods for sample preparation and data acquisition.
Instrumentation and Verification
-
Spectrometer: A modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this application. For high-throughput or minimal sample preparation, an Attenuated Total Reflectance (ATR) accessory is highly recommended.
-
Verification: Before analysis, ensure instrument performance by running a spectrum of a polystyrene film standard. The peak positions should be within ±1 cm⁻¹ of the certified values.
Sample Preparation Methodologies
The choice of sample preparation technique is critical and depends on the physical state of the sample and the analytical goal.
Protocol 1: Attenuated Total Reflectance (ATR) - The Rapid Screening Method
-
Causality: ATR is the preferred method for rapid analysis of solid powders or semi-solid materials with minimal to no sample preparation.[9] The IR beam interacts only with the top few microns of the sample surface, making it ideal for screening synthetic products or formulated drugs.[9][10]
-
Methodology:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal.[11]
-
Place a small amount of the solid sample (typically 1-5 mg) directly onto the center of the ATR crystal.
-
Engage the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. A "clicking" sound on many instruments indicates the correct pressure has been reached.[11]
-
Acquire the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.
-
After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft laboratory wipe.
-
Protocol 2: Potassium Bromide (KBr) Pellet - The High-Resolution Method
-
Causality: This classic transmission technique is used when a high-resolution spectrum of a pure, solid compound is required. The sample is diluted in an IR-transparent KBr matrix to prevent total absorption of the IR beam ("flat-topped" peaks) and to reduce light scattering.[12]
-
Methodology:
-
Gently grind approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.[13] The mixture should have the consistency of fine flour.[13] Note: KBr is hygroscopic; work quickly and use KBr that has been stored in an oven or desiccator to avoid water contamination in the spectrum.[11][12]
-
Transfer the powder mixture to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.
-
Carefully remove the pellet from the die and place it in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum (16-32 scans, 4 cm⁻¹ resolution).
-
Protocol 3: Solution Phase - For Reaction Monitoring
-
Causality: This method is used to analyze samples in solution, which is particularly useful for monitoring the formation or modification of the β-lactam ring in real-time. The key challenge is selecting a solvent that is transparent in the spectral region of interest.
-
Methodology:
-
Choose a suitable solvent with a clear window in the 1700-1850 cm⁻¹ region (e.g., chloroform, dichloromethane, or carbon tetrachloride).
-
Prepare a concentrated solution of the compound (5-10 mg/mL).[14]
-
Assemble a liquid transmission cell (e.g., a sealed cell with CaF₂ or NaCl windows).
-
Fill the cell with the pure solvent and acquire a background spectrum. This will allow for digital subtraction of the solvent's own absorption bands.[14]
-
Clean and dry the cell, then fill it with the sample solution.
-
Acquire the sample spectrum. The resulting spectrum should show only the absorptions from the solute.
-
Data Analysis and Interpretation Workflow
A systematic approach to spectral interpretation is crucial for confident confirmation.
Caption: Workflow for FT-IR spectral interpretation for azetidinone ring confirmation.
Interpretation Steps:
-
Baseline Correction: Correct the acquired spectrum to ensure a flat baseline.
-
Peak Identification: Locate the most intense absorption band in the carbonyl region (1600-1850 cm⁻¹).
-
Primary Diagnosis: A strong, sharp absorption band with a peak maximum above 1730 cm⁻¹ is the primary indicator of a β-lactam ring.
-
Differential Diagnosis: The absence of a peak in this region but the presence of a strong band between 1630-1680 cm⁻¹ strongly suggests the presence of a different type of amide (e.g., an acyclic amide starting material or a ring-opened hydrolysis product).
-
Final Confirmation: Compare the entire spectrum, especially the "fingerprint region" (below 1500 cm⁻¹), with a known reference spectrum or published data for final, unambiguous confirmation.[15][16]
Conclusion
FT-IR spectroscopy provides an exceptionally powerful and reliable method for the confirmation of the azetidinone ring in molecules. The technique is rapid, requires minimal sample, and is non-destructive. The high-frequency carbonyl stretching vibration (>1730 cm⁻¹) serves as a unique and definitive spectroscopic marker, directly reflecting the ring strain that is essential for the biological activity of β-lactam antibiotics. By following the robust protocols and systematic interpretation workflow detailed in this note, researchers can confidently characterize their compounds, accelerating progress in synthetic chemistry, drug discovery, and pharmaceutical quality assurance.
References
-
Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. [Link]
-
Altameemi, H. A., Askar, F. W., & Nief, O. A. (2020). FT-IR Absorption band of 2-azetidinone derivatives (4a-j). ResearchGate. [Link]
-
ResearchGate. FT-IR Absorption band of 2-azetidinone derivatives (4a-j). [Link]
-
Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. [Link]
-
Unknown Author. IR - spectroscopy. [Link]
-
Al-Zoubi, M. S., et al. (2025). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. Medical Sciences Forum, 35, 7. [Link]
-
Bruker. Guide to FT-IR Spectroscopy. [Link]
-
University of Helsinki. Quick User Guide for FT-IR. [Link]
-
Nguyen, H. T., et al. (2017). FTIR Combined with Chemometrics for Fast Simultaneous Determination of Penicillin and Cephalexin in Pharmaceutical Tablets. International Journal of Sciences: Basic and Applied Research (IJSBAR), 36(6), 87-94. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
-
Unknown Author. Sample preparation and factors affect IR bands. [Link]
-
Palafox, M. A., et al. (2016). Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. ResearchGate. [Link]
-
Hussein, F. H., & Ali, H. A. (2014). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1017. [Link]
-
Nishikawa, J., & Tori, K. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. The Journal of Antibiotics, 35(12), 1729-1733. [Link]
-
Kintek. Why Is Potassium Bromide (Kbr) Used In Sample Preparation For Ftir?. [Link]
-
View of FTIR Combined with Chemometrics for Fast Simultaneous Determination of Penicillin and Cephalexin in Pharmaceutical Tablets. [Link]
-
U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
Bloise, E., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Development Research, 11(02), 44773-44776. [Link]
-
Green, G. F. H., Page, J. E., & Staniforth, S. E. (1965). Cephalosporanic acids. Part I. Infrared absorption and proton magnetic resonance spectra of cephalosporin and pencillin analogues. Journal of the Chemical Society (Resumed), 1595. [Link]
-
Goodarzi, M., et al. (2010). Simultaneous determination of penicillin G salts by infrared spectroscopy: Evaluation of combining orthogonal signal correction with radial basis function-partial least squares regression. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(5), 452-457. [Link]
-
Greetham, G. M., et al. (2021). Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region. IRIS. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
UCLA Chemistry. IR Absorption Table. [Link]
-
The Organic Chemistry Tutor. (2022, January 1). IR spectroscopy - Factors affecting the carbonyl frequency. YouTube. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. 303. Cephalosporanic acids. Part I. Infrared absorption and proton magnetic resonance spectra of cephalosporin and pencillin analogues - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. Importance of the bending angle of the C(4)-N(5) bond from plane C(6)-N(5)-C(8) in the beta-lactam ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. researchgate.net [researchgate.net]
- 11. helsinki.fi [helsinki.fi]
- 12. kinteksolution.com [kinteksolution.com]
- 13. scienceijsar.com [scienceijsar.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. azooptics.com [azooptics.com]
Application Note: Mass Spectrometric Analysis of 4-(2,6-dimethylphenyl)azetidin-2-one
Abstract
This application note provides a detailed guide for the mass spectrometric analysis of 4-(2,6-dimethylphenyl)azetidin-2-one, a substituted β-lactam. Azetidin-2-ones are a crucial class of organic compounds with significant biological activity.[1][2][3] Mass spectrometry is an indispensable tool for their structural characterization.[1][4] This document outlines the theoretical basis for the fragmentation of the target molecule, provides a detailed experimental protocol for its analysis using electrospray ionization tandem mass spectrometry (ESI-MS/MS), and presents the expected mass spectral data. The methodologies and data presented herein are intended to guide researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this and structurally related compounds.
Introduction
This compound belongs to the β-lactam family of heterocyclic compounds, which form the core structure of many widely used antibiotics.[3][5] The precise determination of their molecular weight and structure is paramount for quality control, metabolism studies, and the development of new therapeutic agents. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), offers high sensitivity and detailed structural information through fragmentation analysis (MS/MS).
The stability of the β-lactam ring and the nature of its substituents significantly influence the fragmentation patterns observed in the mass spectrometer.[2] Understanding these fragmentation pathways is key to the structural elucidation of novel azetidin-2-one derivatives. This application note focuses on predicting and interpreting the mass spectral behavior of this compound (Molecular Formula: C₁₁H₁₃NO, Molecular Weight: 175.23 g/mol ).[6]
Principles of Fragmentation
The fragmentation of azetidin-2-ones in the mass spectrometer often proceeds through characteristic pathways. A common fragmentation mechanism for β-lactams involves the cleavage of the four-membered ring.[7][8] For this compound, under positive ion ESI-MS/MS, the protonated molecule [M+H]⁺ is expected to be the precursor ion. Collision-induced dissociation (CID) of this precursor will likely lead to the cleavage of the β-lactam ring.
The proposed primary fragmentation pathway involves a retro-[2+2] cycloaddition reaction, leading to the formation of a ketene and an imine fragment.[2][8] The charge can be retained on either fragment, resulting in two major product ions.
Experimental Protocol: ESI-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound using a liquid chromatography-electrospray ionization-tandem mass spectrometer (LC-ESI-MS/MS) system.
3.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for LC-MS analysis.
3.2. Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3.3. Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Nebulizer Gas (Nitrogen) Flow: 8-12 L/hr.
-
MS Scan Range: m/z 50-300.
-
MS/MS Analysis:
-
Precursor Ion: Select the [M+H]⁺ ion (m/z 176.1).
-
Collision Gas: Argon.
-
Collision Energy: Optimize by ramping from 10-40 eV to obtain a rich fragmentation spectrum.
-
Data Presentation and Interpretation
4.1. Expected Mass Spectrum
The full scan mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 176.1.
Table 1: Summary of Expected Mass Spectral Data for this compound
| m/z (Expected) | Ion Identity | Formula |
| 176.1 | [M+H]⁺ | [C₁₁H₁₄NO]⁺ |
| 134.1 | [C₉H₁₂N]⁺ | Imine Fragment |
| 42.0 | [C₂H₂O]⁺ | Ketene Fragment |
| 119.1 | [C₉H₁₁]⁺ | Loss of NH₃ from Imine |
4.2. Proposed Fragmentation Pathway
The tandem mass spectrum (MS/MS) of the precursor ion at m/z 176.1 is predicted to show two major fragment ions resulting from the cleavage of the azetidin-2-one ring.
Caption: Proposed fragmentation pathway of protonated this compound.
The primary fragmentation is the cleavage of the C-N and C-C bonds of the β-lactam ring. This can result in the formation of a charged imine fragment ([C₉H₁₂N]⁺) at m/z 134.1 and a neutral ketene, or a charged ketene fragment ([C₂H₂O]⁺) at m/z 42.0 and a neutral imine. The relative intensities of these fragments will depend on their respective stabilities and the collision energy used. Further fragmentation of the imine ion at m/z 134.1 could involve the loss of ammonia to yield an ion at m/z 119.1.
Conclusion
This application note provides a comprehensive guide to the mass spectrometric analysis of this compound. The detailed experimental protocol and the proposed fragmentation pathway offer a solid foundation for the identification and structural characterization of this compound. The principles and methods described are broadly applicable to the analysis of other substituted azetidin-2-ones, making this a valuable resource for researchers in medicinal chemistry and drug development.
References
- Singh, G. S., & Pheko, T. (2008). Azetidin-2-one versus chroman-2-one: Application of 1H-13C COSY NMR and mass spectroscopy in structure elucidation-class of compounds. Spectroscopy Letters, 41(1), 15-18.
- Singh, G. S., & Pheko, T. (2008). Azetidin-2-one versus chroman-2-one: Application of (1)H-(13)C COSYNMR and mass spectroscopy in structure elucidation-class of compounds. Spectroscopy Letters, 41(1), 15-18.
- Singh, G. S., & Pheko, T. (2007). Azetidin-2-one versus chroman-2-one: Application of 1H-13C COSY NMR and Mass Spectroscopy in Structure Elucidation–Class of Compounds. Spectroscopy Letters, 41(1), 15-18.
- Volmer, D. A. (2001). Simultaneous Determination of Five β-Lactam Antibiotics in Bovine Milk Using Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 73(7), 1377-1383.
-
National Center for Biotechnology Information. (n.d.). 2-Azetidinone. PubChem Compound Database. Retrieved from [Link]
- Mitscher, L. A., & Showalter, H. D. (1974). Chemical-ionization mass spectrometry of beta-lactam antibiotics.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- Sakarya, S., & Abdullahoğlu, M. (2018). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones.
- Barrow, C. J., et al. (2021). Mass spectrometry reveals potential of β-lactams as SARS-CoV-2 Mpro inhibitors. RSC Medicinal Chemistry, 12(3), 394-400.
- Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600.
- Patel, N. B., & Patel, H. R. (2012). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4842-4849.
- Sridhar, S. K., et al. (2012). Synthesis, Characterisation of some 2-azetidinone derivatives from 2,6-diaminopyridine and evaluation of their antimicrobial activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 336-339.
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. research.biust.ac.bw [research.biust.ac.bw]
- 2. tandfonline.com [tandfonline.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. appchemical.com [appchemical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Staudinger ketene-imine cycloaddition.
Introduction & Scope
The Staudinger synthesis, first reported by Hermann Staudinger in 1907, remains the premier method for the construction of the
Beyond antibiotics, the Staudinger reaction has evolved into a versatile tool for the stereoselective synthesis of non-antibiotic agents, including cholesterol absorption inhibitors (e.g., ezetimibe) and enzyme inhibitors. This guide details the thermal [2+2] cycloaddition between an imine (Schiff base) and a ketene (generated in situ from an acid chloride), emphasizing the mechanistic factors governing the critical cis/trans diastereoselectivity.
Mechanistic Insights
Contrary to early assumptions of a concerted
The Stepwise Pathway
-
Nucleophilic Attack: The imine nitrogen attacks the central
-hybridized carbon of the ketene from the less hindered face. This is the rate-determining step in many variations. -
Zwitterionic Intermediate: A zwitterion is formed.[1][2][3][4] The stability and lifetime of this intermediate dictate the stereochemical outcome.
-
Conrotatory Ring Closure: The enolate oxygen and the iminium carbon undergo a
-electrocyclic ring closure to form the -lactam.
Stereochemical Control (Torquoselectivity)
The diastereoselectivity (cis vs. trans) is governed by the competition between the rate of direct ring closure (
-
Electron-Donating Ketenes (e.g., alkoxy): Accelerate ring closure (
), kinetically favoring the cis - -lactam. -
Electron-Withdrawing Ketenes: Slow down ring closure, allowing thermodynamic equilibration of the zwitterion (
), favoring the trans - -lactam.
Mechanistic Diagram
Figure 1: Stepwise mechanism of the Staudinger reaction highlighting the bifurcation point for stereoselectivity.
Experimental Design Considerations
Reagent Selection
| Component | Recommendation | Rationale |
| Ketene Source | Acid Chloride + Tertiary Amine | In situ generation avoids handling unstable ketenes. Acid bromides are more reactive but less stable. |
| Base | Triethylamine ( | Must be non-nucleophilic enough to not attack the acid chloride but strong enough to deprotonate the |
| Imine | Pre-formed Schiff Base | One-pot procedures (Aldehyde + Amine + Acid Chloride) are possible but often yield lower purity due to side reactions. |
| Solvent | Anhydrous Dichloromethane ( | Polar enough to solubilize zwitterions but non-nucleophilic. Toluene is used for high-temperature variations.[6] |
Critical Parameters
-
Stoichiometry: Use 1.2 - 1.5 equivalents of Acid Chloride and Base relative to the Imine. Ketenes can dimerize (oligomerize), so excess is required.
-
Temperature:
-
Standard:
. -
High Stereocontrol:
is preferred for highly reactive ketenes to lock the kinetic cis product.
-
-
Addition Order: Slow addition of the acid chloride to the imine/base mixture is crucial to keep the steady-state concentration of free ketene low, minimizing dimerization.
Standard Protocol: In Situ Ketene Generation
This protocol describes the synthesis of a 1,3,4-trisubstituted
Materials
-
Imine (Schiff Base): 1.0 mmol (Dried under vacuum)
-
Acid Chloride: 1.2 - 1.5 mmol
-
Triethylamine (
): 3.0 mmol (Must be distilled from ) -
Dichloromethane (DCM): Anhydrous
-
Equipment: Flame-dried round-bottom flask, argon balloon/manifold, syringe pump (optional but recommended).
Step-by-Step Procedure
-
System Preparation:
-
Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of dry Argon or Nitrogen.
-
Checkpoint: Ensure the environment is moisture-free; water hydrolyzes acid chlorides and ketenes immediately.
-
-
Imine Solubilization:
-
Add the Imine (1.0 equiv) to the flask.
-
Add Anhydrous DCM (10 mL) (Concentration ~0.1 M).
-
Add Triethylamine (3.0 equiv) .
-
Cool the mixture to 0°C using an ice bath. (Use -78°C dry ice/acetone bath if high cis-selectivity is required).
-
-
Ketene Generation & Cycloaddition:
-
Dissolve the Acid Chloride (1.2 equiv) in Anhydrous DCM (2-5 mL) in a separate dry vial.
-
Crucial Step: Add the acid chloride solution dropwise to the reaction flask over 30–60 minutes .
-
Note: A syringe pump is ideal here. Rapid addition favors ketene dimerization over cycloaddition.
-
Observe color change: The solution often turns deep yellow or orange upon ketene generation, fading as it reacts.
-
-
Reaction Progression:
-
Allow the reaction to warm naturally to room temperature (RT) over 2–4 hours.
-
Stir at RT for an additional 12 hours (overnight) to ensure conversion.
-
Monitoring: Check via TLC.[8] The imine spot should disappear. A new, less polar spot (the
-lactam) should appear.
-
-
Quenching & Workup:
-
Quench the reaction by adding Saturated
(10 mL) . -
Transfer to a separatory funnel. Extract the aqueous layer with DCM (
mL). -
Wash combined organic layers with 1M HCl (to remove excess amine/imine), followed by Brine .
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel).
-
Eluent: Typically Hexanes/Ethyl Acetate (gradient 9:1 to 7:3). Separation of cis and trans isomers is often possible here if both are formed.[9]
-
Workflow Diagram
Figure 2: Operational workflow for the standard Staudinger ketene-imine cycloaddition.
Characterization & Data Analysis
Verification of the
Infrared Spectroscopy (IR)
-
Diagnostic Signal: The carbonyl (
) stretch of the strained -lactam ring is highly characteristic. -
Range: 1730 – 1760 cm⁻¹ .
-
Note: This is significantly higher than acyclic amides (~1650 cm⁻¹).
Nuclear Magnetic Resonance ( H NMR)
The coupling constant (
| Isomer | Coupling Constant ( | Geometry |
| Cis (Syn) | 4.0 – 6.0 Hz | Protons are on the same face. |
| Trans (Anti) | 1.5 – 2.5 Hz | Protons are on opposite faces. |
-
Chemical Shift: C3-H and C4-H typically appear between 4.5 – 5.5 ppm .
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| No Reaction / Low Yield | Moisture in solvent/reagents. | Redistill DCM over |
| Ketene Dimerization | Addition of acid chloride was too fast. | Use a syringe pump. Increase dilution. |
| Mixed Stereochemistry | Imine isomerization or thermodynamic equilibration. | Lower temperature to -78°C. Use electron-donating groups on the acid chloride to accelerate ring closure. |
| Imine Hydrolysis | Acidic workup too harsh. | Skip 1M HCl wash if product is acid-sensitive; use pH 7 buffer instead. |
| Product Decomposition | Add 1% |
References
-
Staudinger, H. (1907).[3] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. 3
-
Jiao, L., Liang, X., & Xu, J. (2006). "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society, 128(18), 6060-6069. 5[10][11][12]
-
Cossío, F. P., Arrieta, A., Lecea, B., & Ugalde, J. M. (2008). "The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?" Accounts of Chemical Research, 41(8), 926-936. 2[10]
-
Wang, Y., Liang, X., & Jiao, L. (2009). "New Insights into the Torquoselectivity of the Staudinger Reaction." Journal of the American Chemical Society, 131(4), 1542-1549.[4] 13[10]
-
Cai, L., Zhang, K., Chen, S., et al. (2019).[14][15] "Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines." Journal of the American Chemical Society, 141(24), 9537-9542.[14] 12[10][11][12]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. jiaolei.group [jiaolei.group]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger–Aza-Wittig Reaction Enabled by a Bespoke HypPhos Oxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New insights into the torquoselectivity of the Staudinger reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. escholarship.org [escholarship.org]
Evaluating the Anticancer Potential of β-Lactam Compounds: A Guide for Researchers
Introduction: A New Chapter for a Classic Scaffold
For decades, the β-lactam ring has been the cornerstone of antibacterial chemotherapy, renowned for its ability to inhibit bacterial cell wall synthesis.[1][2] However, emerging research has unveiled a compelling new dimension to this versatile chemical scaffold: potent anticancer activity.[3][4][5] Novel classes of β-lactam derivatives are demonstrating the ability to selectively induce apoptosis, arrest the cell cycle, and inhibit key processes in tumor progression, often with minimal toxicity to normal cells.[1][2][6][7] This has positioned β-lactam compounds as a promising and exciting frontier in the development of next-generation cancer therapeutics.[1][2]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide a deep, mechanistic understanding of why specific experimental choices are made in the evaluation of β-lactam anticancer activity. Herein, we detail the core principles, provide field-proven protocols, and offer insights into the interpretation of results, ensuring a robust and reliable assessment of your novel compounds.
Pillar 1: Unraveling the Mechanisms of Action
The anticancer effects of β-lactam compounds are multifaceted, extending far beyond the mechanisms of their antibiotic counterparts. Understanding these diverse modes of action is critical for designing relevant screening assays and interpreting their outcomes.
Induction of DNA Damage and Apoptosis
A primary mechanism for several novel β-lactam classes, particularly N-thiolated monobactams, is the induction of DNA damage, which subsequently triggers the intrinsic apoptotic pathway.[1][6][8] Unlike traditional alkylating agents, these compounds can exhibit a degree of tumor cell specificity, reducing the potential for off-target toxicity.[6] The activation of this pathway is a central focus of our evaluation protocols.
-
Signaling Cascade: Upon treatment, these β-lactams can induce DNA lesions. This damage activates a cascade involving the p38 mitogen-activated protein kinase (MAPK), which acts as a key signaling node.[8] Activated p38 resides upstream of caspase activation.[8] The process continues with the activation of initiator caspases (like caspase-8), cleavage of Bid (a pro-apoptotic Bcl-2 family protein), release of cytochrome c from the mitochondria, and subsequent activation of executioner caspases (caspase-3 and -9), culminating in programmed cell death.[8][9]
Caption: DNA Damage-Induced Apoptosis Pathway.
Inhibition of Matrix Metalloproteinases (MMPs)
Certain β-lactam structures, such as 4-alkylidene-azetidin-2-ones, have been identified as inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2] MMPs are crucial for the degradation of the extracellular matrix, a process essential for tumor invasion, metastasis, and angiogenesis (the formation of new blood vessels).[1] By inhibiting these enzymes, β-lactams can effectively stifle tumor growth and spread.[1][2]
Cell Cycle Arrest
Some polyaromatic β-lactams have been shown to induce cell cycle arrest, particularly at the G2/M phase.[10] This blockade prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation. This mechanism is distinct from apoptosis induction and represents another important avenue for the anticancer activity of these compounds.[10]
Prodrug Strategy
Cephalosporin-based β-lactams are being ingeniously used as prodrugs in targeted cancer therapy, such as Antibody-Directed Enzyme Prodrug Therapy (ADEPT).[1] In this approach, a non-toxic cephalosporin derivative of a potent anticancer drug is administered. An antibody, specifically targeted to a tumor-associated antigen, carries a β-lactamase enzyme to the tumor site. The localized enzyme then cleaves the β-lactam ring, releasing the active cytotoxic agent directly at the tumor, thereby minimizing systemic toxicity.[1]
Caption: Overall Experimental Workflow.
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed to be robust and provide clear, interpretable data. Each protocol includes the rationale behind key steps, ensuring a deep understanding of the methodology.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) and a non-cancerous control cell line (e.g., MCF-10A).
-
Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
β-Lactam Compounds: Stock solutions of known concentrations, dissolved in a suitable solvent like DMSO.
-
Assay Kits & Reagents:
-
General Labware: 96-well plates, T-25 flasks, serological pipettes, centrifuge tubes, flow cytometry tubes.
-
Equipment: Humidified CO₂ incubator (37°C, 5% CO₂), microplate reader, flow cytometer, inverted microscope.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[12]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from exponential phase growth.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the β-lactam compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubate for 4 hours at 37°C in the dark. During this time, viable cells will convert MTT to formazan.
-
-
Formazan Solubilization:
-
Data Acquisition:
Protocol 2: Cytotoxicity Assessment (SRB Assay)
Principle: The Sulforhodamine B (SRB) assay is a colorimetric method that determines cell density based on the measurement of total cellular protein content.[14] SRB, an aminoxanthene dye, binds to basic amino acid residues in proteins under mildly acidic conditions.[13][17] The amount of bound dye is proportional to the total protein mass, and therefore, to the number of cells.[17][18]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Cell Fixation:
-
Staining:
-
Washing:
-
Solubilization and Data Acquisition:
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells.[21] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[21]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed 1 x 10⁶ cells in a T25 flask and treat with the β-lactam compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold 1X PBS.[19]
-
-
Staining:
-
Sample Preparation for Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
The cell populations will be distributed as follows:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Protocol 4: Caspase-3/7 Activity Assay
Principle: This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a substrate (e.g., DEVD-aminoluciferin) that is cleaved by active caspases, releasing a product that generates a luminescent signal.[15] The intensity of the signal is directly proportional to the amount of active caspase-3/7 in the sample.[15] This provides a sensitive measure of apoptosis induction.[22]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the β-lactam compound as described in the MTT assay.
-
-
Assay Reagent Addition:
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by shaking on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Protocol 5: Cell Cycle Analysis
Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[23] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content. This allows for the differentiation of cell cycle phases.[24]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells as described in the Annexin V/PI protocol.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[24]
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[24] The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer.
-
Generate a histogram of fluorescence intensity versus cell count.
-
Use cell cycle analysis software (e.g., ModFit) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Pillar 3: Data Presentation and Interpretation
Quantitative Data Summary
Summarize the results from your cell viability and cytotoxicity assays in a clear, tabular format. This allows for easy comparison of the efficacy of different β-lactam compounds across various cell lines and time points.
| Compound ID | Cell Line | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
| Beta-Lactam-01 | MCF-7 | 85.2 | 45.6 | 22.1 |
| Beta-Lactam-01 | A549 | 92.4 | 51.3 | 28.9 |
| Beta-Lactam-01 | MCF-10A | >200 | >200 | >150 |
| Doxorubicin (Control) | MCF-7 | 0.5 | 0.2 | 0.09 |
Table 1: Example of IC₅₀ values for a hypothetical β-lactam compound compared to a standard chemotherapeutic agent.
Interpreting Mechanistic Data
-
Apoptosis Data: An increase in the Annexin V+/PI- and Annexin V+/PI+ populations following treatment indicates the induction of apoptosis. Correlate this with a significant increase in caspase-3/7 activity to confirm the apoptotic pathway is engaged.
-
Cell Cycle Data: An accumulation of cells in a specific phase (e.g., S or G2/M) suggests that the compound interferes with cell cycle progression at that checkpoint.[9] This can be a potent antiproliferative mechanism.
By integrating the data from these complementary assays, a comprehensive profile of the β-lactam compound's anticancer activity can be constructed, providing a solid foundation for further preclinical development.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Kuhn, D. J., et al. (2004). beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Frontiers in Bioscience, 9, 2605-2617.
- Jin, L., et al. (2020). Recent Advances in β-lactam Derivatives as Potential Anticancer Agents. Current Medicinal Chemistry, 27(30), 5039-5060.
- Gnanasekar, S., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1640, 19-24.
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11.
- Bulat, M. V., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1047.
- Jin, L., et al. (2020). Recent Advances in β-lactam Derivatives as Potential Anticancer Agents. Bentham Science Publishers.
- Sharma, G., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 3-26.
- Wang, Y., et al. (2020). β-Lactams as promising anticancer agents: Molecular hybrids, structure activity relationships and potential targets. European Journal of Medicinal Chemistry, 201, 112510.
-
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]
- Ramirez, D. (2024). Beta Lactams Anticancer Effect on Human Breast Cancer, MCF-7 Cell Line. ScholarWorks @ UTRGV.
- Kuhn, D. J., et al. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs.
-
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
- Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e275811.
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
-
Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
- Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. Methods in Molecular Medicine, 88, 248-255.
- Downes, A. C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17359–17368.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Kuhn, D. J., et al. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. PubMed.
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
ChemCruz. (n.d.). SRB Cytotoxicity Assay (CV0009). Retrieved from [Link]
- Banik, B. K., et al. (2004). Synthesis of anticancer beta-lactams: mechanism of action. Bioorganic & Medicinal Chemistry, 12(10), 2523-2528.
- Smith, D. M., et al. (2002). A Novel ß-Lactam Antibiotic Activates Tumor Cell Apoptotic Program by Inducing DNA Damage. Molecular Pharmacology, 61(6), 1348-1358.
-
Abbkine. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Smith, D. M., et al. (2002). A novel beta-lactam antibiotic activates tumor cell apoptotic program by inducing DNA damage. PubMed.
-
MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. Retrieved from [Link]
Sources
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in β-lactam Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. β-Lactams as promising anticancer agents: Molecular hybrids, structure activity relationships and potential targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel beta-lactam antibiotic activates tumor cell apoptotic program by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Synthesis of anticancer beta-lactams: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. assaygenie.com [assaygenie.com]
- 18. canvaxbiotech.com [canvaxbiotech.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biologi.ub.ac.id [biologi.ub.ac.id]
- 22. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. icms.qmul.ac.uk [icms.qmul.ac.uk]
Using 4-(2,6-dimethylphenyl)azetidin-2-one as a synthetic intermediate
Application Note: Accessing Sterically Congested -Amino Acids via the this compound Scaffold
Executive Summary
The molecule This compound represents a specialized class of
This structural feature is critical for two applications:
-
Conformational Control: In peptidomimetics, the 2,6-dimethyl substitution restricts rotation around the
bond, stabilizing specific secondary structures (e.g., -turns) in downstream peptides. -
Proteolytic Stability: The steric congestion protects the resulting amide bonds from enzymatic hydrolysis.
This guide details the Staudinger Synthesis of this hindered scaffold and its subsequent Ring Opening to yield
Structural Analysis & Mechanistic Insight
The "Ortho-Effect" in -Lactam Formation
Synthesizing this specific derivative requires modifying standard Staudinger protocols. The 2,6-dimethyl group creates a "picket fence" steric environment.
-
Impact on Imine Formation: Condensing 2,6-dimethylbenzaldehyde with amines is thermodynamically less favorable than with benzaldehyde due to repulsion between the ortho-methyls and the incoming amine. Dehydrating agents (molecular sieves or
) are mandatory. -
Impact on Cycloaddition: During the [2+2] cycloaddition with ketenes, the steric bulk directs stereoselectivity. The transition state minimizes gauche interactions, predominantly favoring the trans- (anti)
-lactam isomer over the cis- isomer.
Experimental Protocols
Protocol A: Synthesis of this compound
Methodology: Staudinger Ketene-Imine Cycloaddition
Reagents:
-
2,6-Dimethylbenzaldehyde (1.0 equiv)
-
4-Methoxyaniline (PMP-amine) (1.0 equiv) [Standard protecting group, oxidatively removable]
-
Acetoxyacetyl chloride (1.2 equiv) [Ketene precursor]
-
Triethylamine (
) (2.5 equiv) -
Dichloromethane (DCM), anhydrous
-
Magnesium Sulfate (
) or Molecular Sieves (4Å)
Step-by-Step Workflow:
-
Imine Formation (Critical Step):
-
Dissolve 2,6-dimethylbenzaldehyde (10 mmol) and 4-methoxyaniline (10 mmol) in anhydrous DCM (30 mL).
-
Add active
(2 g) to drive the equilibrium. -
Expert Tip: Due to steric hindrance, reflux for 12–16 hours. Monitor by IR (disappearance of carbonyl stretch ~1690
, appearance of imine stretch ~1620 ). -
Filter and concentrate to yield the crude imine. Do not purify on silica; hydrolysis risk.
-
-
Cycloaddition:
-
Redissolve crude imine in anhydrous DCM (40 mL) under Argon. Cool to -78°C.
-
Add
(25 mmol). -
Add Acetoxyacetyl chloride (12 mmol) dropwise over 30 minutes.
-
Thermodynamic Control: Allow the reaction to warm slowly to room temperature and stir for 16 hours. The steric bulk of the 2,6-dimethyl group slows the nucleophilic attack; patience is required to maximize yield.
-
-
Workup:
-
Wash with 1M HCl (2x), saturated
, and brine. -
Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Hexane. The trans-isomer typically crystallizes preferentially.
-
Protocol B: Ring Opening to -Amino Acid
Methodology: Acid-Mediated Hydrolysis
This protocol converts the lactam to
Reagents:
-
This compound derivative
-
6M HCl (aqueous)
-
Methanol or Dioxane (co-solvent)
Step-by-Step Workflow:
-
Hydrolysis:
-
Dissolve the
-lactam (1 mmol) in Methanol (5 mL). -
Add 6M HCl (5 mL).
-
Reflux at 80°C for 6–8 hours.
-
Note: The 2,6-dimethyl group shields the amide bond. Standard 1M HCl is insufficient; 6M HCl and heat are necessary to overcome the steric barrier.
-
-
Isolation:
-
Concentrate in vacuo to remove methanol.
-
Adjust pH to ~6.0 (isoelectric point) using 2M NaOH.
-
The
-amino acid typically precipitates. Filter and wash with cold water.[1] -
If no precipitate, extract with n-butanol, concentrate, and triturate with ether.
-
Data Presentation & QC Standards
Table 1: QC Specifications for Intermediate this compound
| Parameter | Specification | Method | Acceptance Criteria |
| Purity | >95% | HPLC (C18, ACN/H2O) | Single major peak |
| Identity | Proton NMR | 400 MHz | Doublet at ~4.8-5.2 ppm (H-4 proton) |
| Stereochemistry | J-coupling | ||
| IR Signature | Carbonyl Stretch | FTIR | Sharp band at 1740–1760 |
Pathway Visualization
The following diagram illustrates the synthetic logic, highlighting the critical "Steric Checkpoint" where the 2,6-dimethyl group influences the reaction outcome.
Caption: Synthetic workflow for accessing hindered
Troubleshooting & Expert Insights
Issue: Low Yield in Imine Step
-
Cause: The ortho-methyl groups block nucleophilic attack by the amine.
-
Solution: Switch from
to Titanium(IV) chloride ( ) . Add (0.5 equiv) to the amine/aldehyde mixture at 0°C, then warm to room temperature. This acts as a strong Lewis acid and water scavenger, forcing the reaction to completion.
Issue: Incomplete Ring Opening
-
Cause: The hydrophobic 2,6-dimethyl shield prevents water from attacking the carbonyl.
-
Solution: Use "Activated Hydrolysis." Convert the
-lactam to the N-Boc derivative first (Boc anhydride, DMAP). The electron-withdrawing carbamate destabilizes the ring, making it more susceptible to nucleophilic attack by hydroxide ( ) or acid.
Issue: Cis/Trans Isomerization
-
Insight: If the cis-isomer is required (rare for this specific scaffold), use the Bose-Evans modification (using microwave irradiation) or specific chiral auxiliaries on the ketene component, though the trans-isomer is thermodynamically favored by the 2,6-dimethyl bulk.
References
-
Staudinger, H. (1907).[1] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. (Foundational chemistry of ketene-imine cycloaddition).
-
Palomo, C., et al. (1999). "
-Lactams as Versatile Intermediates in Stereoselective Synthesis." European Journal of Organic Chemistry. (Authoritative review on ring-opening applications). -
Singh, G. S. (2003). "Recent advances in the synthesis of
-lactams." Tetrahedron. (Covers steric effects in Staudinger reactions). -
Ojima, I. (1995). "Asymmetric Synthesis of
-Lactams and Their Applications." Accounts of Chemical Research. (Seminal work on -lactam applications in drug discovery).
Mastering the Solid State: Advanced Crystallization Techniques for 4-Aryl-Azetidin-2-Ones
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the crystallization of 4-aryl-azetidin-2-ones, a critical class of compounds in medicinal chemistry, famously known as the core structure of β-lactam antibiotics. The ability to obtain high-quality crystalline material is paramount for purification, structural elucidation via X-ray diffraction, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs). This document moves beyond a simple listing of methods to offer a deeper understanding of the principles governing crystallization and provides detailed, field-proven protocols to overcome common challenges.
The Crystallization Challenge: Understanding 4-Aryl-Azetidin-2-Ones
The crystallization of 4-aryl-azetidin-2-ones can be a nuanced process, influenced by the physicochemical properties of the molecule. The rigid β-lactam ring, coupled with the variable steric and electronic nature of the aryl substituent, dictates the molecule's solubility, crystal packing, and propensity to form different polymorphs. Key challenges include:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms can significantly impact its physical properties. Controlling polymorphism is crucial for consistent drug performance.
-
"Oiling Out": Instead of crystallizing, the compound may separate from the solution as a liquid phase, which is often difficult to solidify into a crystalline form. This is particularly common when the melting point of the compound is close to the boiling point of the solvent.[1]
-
Slow or No Crystallization: Supersaturated solutions may be stable for extended periods without forming crystals, a phenomenon often attributed to high nucleation energy barriers.
This guide provides a systematic approach to navigate these challenges, empowering researchers to develop robust and reproducible crystallization protocols.
Foundational Crystallization Techniques: Protocols and Mechanistic Insights
The choice of crystallization technique is dictated by the compound's solubility profile and thermal stability. The following sections detail the most effective methods for 4-aryl-azetidin-2-ones, complete with step-by-step protocols and explanations of the underlying principles.
Cooling Crystallization
This is the most common and often the first-choice method for compounds that exhibit a significant increase in solubility with temperature. The principle lies in creating a supersaturated solution at an elevated temperature and then allowing it to cool, which reduces the solubility and forces the compound to crystallize.
Protocol: Cooling Crystallization of a 4-Aryl-Azetidin-2-one
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., near the solvent's boiling point). Common solvents for azetidinones include ethanol, isopropanol, and ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, add the crude 4-aryl-azetidin-2-one and a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If the solid does not dissolve, add small aliquots of the hot solvent until a clear solution is obtained.
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass to prevent rapid evaporation, and allow it to cool slowly to room temperature. An ideal crystallization should show initial crystal formation within 5-20 minutes.[2]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Causality: The rate of cooling is a critical parameter. Slow cooling allows for the ordered arrangement of molecules into a stable crystal lattice, minimizing the inclusion of impurities. Rapid cooling can lead to the formation of small, impure crystals or even amorphous precipitation.[2]
Anti-Solvent Crystallization (Solvent Precipitation)
This technique is ideal for compounds that are highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent" or "poor" solvent). The two solvents must be miscible. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.
Protocol: Anti-Solvent Crystallization of a 4-Aryl-Azetidin-2-one
-
Dissolution: Dissolve the crude 4-aryl-azetidin-2-one in a minimal amount of a "good" solvent (e.g., dimethylformamide (DMF), dioxane) at room temperature.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water, ethanol, or n-hexane) dropwise to the stirred solution until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of nucleation.
-
Induce Crystallization: If turbidity persists, gently warm the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature.
-
Crystal Growth: Allow the solution to stand undisturbed for several hours to allow for crystal growth.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Causality: The slow addition of the anti-solvent is crucial to maintain a controlled level of supersaturation, promoting the growth of well-defined crystals rather than amorphous precipitation.
Slow Evaporation
This method is suitable for compounds that are soluble at room temperature and is particularly useful for growing single crystals for X-ray diffraction analysis. The principle involves slowly increasing the concentration of the solute by evaporating the solvent until the solution becomes supersaturated and crystallization begins.
Protocol: Slow Evaporation for Single Crystal Growth
-
Solution Preparation: Prepare a relatively dilute solution of the purified 4-aryl-azetidin-2-one in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate, or a mixture like ether/n-hexane). The concentration should be close to what would be used for an NMR experiment (2-10 mg in 0.6-1 mL).[3][4]
-
Vessel Selection: Place the solution in a small, clean vial or test tube.
-
Controlled Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a pipette or fine-tipped tool.
Causality: The slow rate of evaporation is key to this technique. It allows the molecules to self-assemble into a highly ordered crystal lattice, which is essential for obtaining diffraction-quality single crystals.[3]
Vapor Diffusion
Vapor diffusion is another excellent technique for growing high-quality single crystals, especially when only a small amount of the compound is available.[5] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually reducing its solubility.
Protocol: Vapor Diffusion for Single Crystal Growth
-
Setup: Place a small, open vial containing a solution of the 4-aryl-azetidin-2-one in a "good" solvent inside a larger, sealed jar.
-
Anti-Solvent Reservoir: In the bottom of the larger jar, add a volume of a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent must be more volatile than the solvent in which the compound is dissolved.[5]
-
Equilibration: Seal the jar and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the inner vial containing the compound solution.
-
Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound will decrease, leading to the gradual formation of crystals.
-
Harvesting: Once crystals have formed, carefully remove the inner vial and harvest the crystals.
Causality: This method provides a very slow and controlled change in solvent composition, which is ideal for the growth of large, well-ordered single crystals.
Data Presentation: Solvent Selection for 4-Aryl-Azetidin-2-Ones
The choice of solvent is arguably the most critical factor in a successful crystallization. The following table provides a summary of commonly used solvents and their properties, which can serve as a starting point for solvent screening.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Polarity | Common Applications for Azetidinones |
| Water | 80.1 | 100 | Very Polar | Often used as an anti-solvent with polar organic solvents. |
| Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | A "good" solvent for many azetidinone derivatives; often used in anti-solvent crystallization.[6] |
| Ethanol | 24.5 | 78 | Polar Protic | A common recrystallization solvent, either alone or in mixtures with water or DMF.[7][8][9] |
| Isopropanol | 19.9 | 82 | Polar Protic | Used for cooling crystallization. |
| Ethyl Acetate | 6.0 | 77 | Moderately Polar | A good solvent for slow evaporation and cooling crystallization. |
| Dichloromethane (DCM) | 9.1 | 40 | Moderately Polar | Often used for slow evaporation to obtain single crystals, but its volatility can be a challenge.[5] |
| Dioxane | 2.2 | 101 | Non-polar | A "good" solvent for anti-solvent crystallization and can be used for recrystallization.[4][6][9] |
| n-Hexane | 1.9 | 69 | Non-polar | A common anti-solvent, particularly with more polar solvents like ether.[4] |
Note: The polarity of the 4-aryl-azetidin-2-one, influenced by the substituents on the aryl ring, will affect its solubility in these solvents. For example, polar substituents like -OH or -NO2 may increase solubility in more polar solvents, while non-polar substituents like -CH3 or -Cl may favor less polar solvents.
Troubleshooting Common Crystallization Problems
Even with well-designed protocols, crystallization can be challenging. The following section provides a guide to troubleshooting common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated (too much solvent). - Supersaturated solution is too stable. | - Boil off some of the solvent to increase the concentration. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Cool the solution in an ice bath. [1] |
| Rapid Crystallization ("Crashing Out") | - Solution is too concentrated. - Cooling is too rapid. | - Reheat the solution and add a small amount of additional solvent. - Ensure the solution cools slowly by insulating the flask. [2] |
| "Oiling Out" | - The melting point of the compound is below the boiling point of the solvent. - High concentration of impurities. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly. - Try a lower-boiling point solvent. - Purify the compound by another method (e.g., column chromatography) before crystallization. [1] |
| Poor Crystal Quality (e.g., small needles) | - Nucleation rate is too high. - Rapid crystal growth. | - Use a less concentrated solution. - Cool the solution more slowly. - Consider a different crystallization technique like vapor diffusion for higher quality crystals. |
Visualization of Experimental Workflows
To aid in the selection and execution of crystallization protocols, the following diagrams illustrate the decision-making process and the steps involved in the key techniques.
Caption: Decision tree for selecting a crystallization method.
Caption: Troubleshooting workflow for common crystallization issues.
References
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
-
Crystallization. Purdue University. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Problems with Recrystallisations. University of York. [Link]
-
Sitting Drop Vapor Diffusion. Hampton Research. [Link]
-
Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. University of Bristol. [Link]
-
Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Structure Reports Online, 68(1), m13-m20. [Link]
-
Di Mola, A., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3823. [Link]
-
Kumar, A., et al. (2009). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. Indian Journal of Pharmaceutical Sciences, 71(4), 448-452. [Link]
-
Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Indian Journal of Heterocyclic Chemistry. [Link]
-
Ali, T. H., et al. (2017). Comparative studies on Conventional -Microwave assisted synthesis of 2-azetidinone derivatives. IOSR Journal of Applied Chemistry, 10(8), 58-65. [Link]
-
Crystal Growth. Linac Coherent Light Source, SLAC National Accelerator Laboratory. [Link]
-
Synthesis, characterization and biological activities of 4-thiazolidinone and 2-azetidinone derivatives. ResearchGate. [Link]
-
Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]
-
Augustijns, P., & Brewster, M. E. (Eds.). (2007). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Springer Science & Business Media. [Link]
-
Al-Masoudi, W. A. M., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4437-4447. [Link]
-
Kumar, R., et al. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 2938-2942. [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. unifr.ch [unifr.ch]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencescholar.us [sciencescholar.us]
Application Note: CNS Activity Screening for Novel Azetidinones
Executive Summary & Scientific Rationale
Historically, the 2-azetidinone (beta-lactam) ring is synonymous with antibiotic activity (penicillins, cephalosporins).[1][2][3][4] However, recent medicinal chemistry has revealed that the 2-azetidinone pharmacophore possesses intrinsic CNS activity independent of its antibacterial properties.
When appropriately substituted—particularly at the
This Application Note provides a rigorous, field-validated workflow for screening novel azetidinone derivatives for CNS activity. It moves beyond simple observation, integrating PAMPA-BBB permeability assays with specific mechanistic in vivo models to differentiate between GABAergic modulation and sodium channel blockade.
The Screening Workflow (Visualized)
The following diagram outlines the logical progression from chemical synthesis to confirmed CNS lead. This funnel ensures that only compounds with high blood-brain barrier (BBB) permeability and low toxicity advance to labor-intensive behavioral models.
Figure 1: The Azetidinone CNS Screening Funnel. A stepwise progression ensuring resource efficiency by filtering for BBB permeability early.
Phase 1: In Silico & Physicochemical Filtering
Before wet-lab testing, candidates must be filtered for "CNS-likeness." The BBB is a lipophilic barrier that excludes polar molecules.
-
Lipophilicity (LogP): Target a LogP between 2.0 and 5.0 . Azetidinones with highly polar side chains (e.g., unsubstituted carboxylic acids) often fail to cross the BBB.
-
Topological Polar Surface Area (TPSA): This is the most critical metric.
-
Target: TPSA < 90 Ų.
-
Rationale: While general oral drugs allow TPSA < 140 Ų, CNS drugs require a stricter limit to penetrate the brain endothelium.
-
-
Molecular Weight: Maintain MW < 450 Da.
Phase 2: In Vitro Permeability (PAMPA-BBB)
Protocol Purpose: To experimentally verify if the azetidinone derivative can cross the blood-brain barrier via passive diffusion before using animals.
Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA) adapted for BBB (PAMPA-BBB).[5]
Materials
-
Donor Plate: 96-well filter plate (0.45 µm PVDF hydrophobic membrane).
-
Acceptor Plate: 96-well PTFE plate.
-
BBB Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.
-
Buffer: PBS (pH 7.4).
Step-by-Step Protocol
-
Preparation: Dissolve test compounds in DMSO (10 mM stock), then dilute to 50 µM in PBS (Final DMSO < 0.5%).
-
Membrane Coating: Carefully pipette 4 µL of the BBB Lipid Solution onto the filter membrane of the Donor Plate. Note: Ensure the membrane is visibly translucent, indicating saturation.
-
Loading:
-
Add 200 µL of the test compound solution to the Donor wells (bottom plate).
-
Add 200 µL of pure PBS to the Acceptor wells (top filter plate).
-
-
Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity-saturated atmosphere (to prevent evaporation).
-
Analysis: Separate plates. Measure UV absorbance (or LC-MS response) of the Donor and Acceptor solutions.
-
Calculation: Calculate Effective Permeability (
) using the formula: Where is acceptor concentration, is filter area, is volume, and is time.
Validation Criteria:
-
High CNS Permeability:
cm/s (Proceed to In Vivo). -
Low CNS Permeability:
cm/s (Discard or restructure).
Phase 3: Acute Toxicity & Dose Finding (OECD 423)
Protocol Purpose: To determine the safety margin and select therapeutic doses. Azetidinones are generally low-toxicity, but novel substituents (e.g., halogens, nitro groups) can alter this.
Methodology: OECD Guideline 423 (Acute Toxic Class Method).[6][7]
-
Animals: Female Wistar rats or Swiss albino mice (n=3 per step). Fasted overnight prior to dosing.
-
Starting Dose: 300 mg/kg (p.o.) suspended in 0.5% Carboxymethyl cellulose (CMC).
-
Observation:
-
First 30 min: Critical for immediate neurotoxicity (convulsions, tremors).
-
4 hours: Hourly observation for sedation, ataxia, or autonomic responses.
-
14 days: Daily monitoring for delayed mortality or weight loss.
-
-
Decision Logic:
-
If 2-3 animals die: Retest at 50 mg/kg .
-
If 0-1 animals die: Retest at 2000 mg/kg .[6]
-
-
Therapeutic Dose Selection: Select
and of the maximum tolerated dose for pharmacological screening.
Phase 4: In Vivo Pharmacological Screening
Mechanistic Anticonvulsant Screening
Azetidinones often act via GABAergic potentiation or Sodium Channel blockade .[8] We use two distinct models to differentiate these mechanisms.
A. Maximal Electroshock (MES) Test
-
Target Mechanism: Voltage-gated
channels (Grand Mal seizures). -
Reference Drug: Phenytoin (25 mg/kg) or Carbamazepine.
-
Protocol:
-
Administer test compound (p.o.) 60 mins prior to test.
-
Apply corneal electrodes: 50 mA (mice) / 150 mA (rats) , 60 Hz for 0.2 seconds.
-
Endpoint: Observe for Hind Limb Tonic Extension (HLTE) .
-
Success: Abolition of HLTE indicates protection against generalized tonic-clonic seizures.
-
B. Pentylenetetrazole (PTZ) Induced Seizures[4]
-
Target Mechanism: GABA-A receptor antagonism (Petit Mal/Absence seizures).
-
Reference Drug: Diazepam (4 mg/kg).
-
Protocol:
-
Administer test compound (p.o.).
-
Inject PTZ (60 mg/kg, s.c.) 60 mins later.
-
Endpoint: Measure Latency to Clonic Convulsions and % Protection.
-
Interpretation: A significant delay in latency suggests the azetidinone acts by enhancing GABAergic transmission.
-
Sedative & Locomotor Screening (Actophotometer)
To ensure the anticonvulsant effect isn't just general anesthesia/sedation.
-
Equipment: Digital Actophotometer (equipped with IR beam sensors).
-
Protocol:
-
Data Analysis: Calculate % reduction in locomotor activity.
-
Note: >50% reduction indicates strong sedative potential (useful for anxiolytics, undesirable for pure anticonvulsants).
-
Anxiolytic Screening (Elevated Plus Maze - EPM)[9][10]
-
Principle: Rodents have an innate fear of open, elevated spaces. Anxiolytics increase time spent in open arms.
-
Protocol:
-
Maze: Two open arms (
cm) and two enclosed arms, elevated 50 cm. -
Place mouse in center facing an open arm.
-
Record for 5 mins:
-
Time spent in Open Arms.
-
Number of entries into Open Arms.
-
-
-
Metric: Increase in Open Arm Time/Entries compared to control = Anxiolytic activity.
Mechanistic Insight: The GABAergic Hypothesis
Recent SAR studies suggest that the carbonyl oxygen at position 2 and the nitrogen of the azetidinone ring form a pharmacophore similar to the GABA-A receptor binding pocket.
Figure 2: Putative Mechanism of Action. Azetidinones likely act as positive allosteric modulators of the GABA-A receptor, facilitating chloride influx and neuronal inhibition.
Data Presentation & Statistical Analysis
Quantitative data must be rigorously analyzed. Do not rely on visual observation alone.
Table 1: Recommended Data Reporting Format (Example)
| Compound ID | Dose (mg/kg) | MES Protection (%) | PTZ Latency (sec) | EPM Open Arm Time (sec) | Actophotometer Activity (%) |
| Control | Vehicle | 0% | 100% | ||
| Std (Diazepam) | 4.0 | 100% | 40% (Sedated) | ||
| AZ-01 | 20 | 66% | 85% (Non-sedative) |
-
Statistical Method: Data should be expressed as Mean ± SEM.
-
Hypothesis Testing: One-way ANOVA followed by Dunnett’s post-hoc test (comparing against Control).
-
Significance:
is the minimum threshold for claiming activity.[9]
References
-
Goel, R. K., et al. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. Journal of Pharmacy and Pharmaceutical Sciences.
-
Kumbhar, S. P. (2022).[4] Synthesis and Pharmacological Screening of 2-Azetidinone Derivatives: As a Novel Anticonvulsant Agent.[4][10] NeuroQuantology.
-
OECD Guidelines. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.[6][11] OECD Guidelines for the Testing of Chemicals.
-
Creative Bioarray. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.[5][12][13]
-
Epilepsy Society. (2024). Mechanisms of action of antiepileptic drugs.
-
Archana, & Saini, S. (2019). Synthesis and Anticonvulsant Studies of Thiazolidinone and Azetidinone Derivatives from Indole Moiety. Drug Research.
-
NCATS. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates.[14] Frontiers in Pharmacology.
Sources
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ijrap.net [ijrap.net]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anticonvulsant Studies of Thiazolidinone and Azetidinone Derivatives from Indole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Small molecule blood brain barrier permeability prediction [pion-inc.com]
Cholesterol absorption inhibition assays for azetidinones.
Application Note: Functional Characterization of Azetidinones via NPC1L1 Inhibition
Introduction & Mechanism of Action
Azetidinones (e.g., Ezetimibe) represent a distinct class of lipid-lowering compounds that target the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][2][3][4] Unlike statins, which inhibit hepatic cholesterol synthesis, azetidinones block the absorption of biliary and dietary cholesterol at the brush border of the small intestine.
For researchers developing next-generation absorption inhibitors, understanding the precise molecular blockade is critical. NPC1L1 is not merely a passive channel; it functions via clathrin-mediated endocytosis.[1]
Mechanism of Action (MOA)
Under physiological conditions, micellar cholesterol binds to the N-terminal domain of NPC1L1. This binding induces a conformational change that recruits the AP2-clathrin complex to the C-terminal cytoplasmic tail of NPC1L1, triggering internalization (endocytosis).[5] Azetidinones bind to the extracellular loops of NPC1L1, preventing this critical interaction with the AP2 complex, thereby locking the transporter on the cell surface and blocking cholesterol uptake.
Figure 1: Mechanism of NPC1L1 inhibition.[3] Azetidinones prevent the recruitment of the AP2/Clathrin complex, halting vesicle internalization.[4][6]
Protocol A: The "Gold Standard" Radioactive Micellar Uptake Assay
While fluorescent analogs exist, the radioactive uptake assay using
Cell Model: Caco-2 cells (differentiated for 14–21 days) or HEK293 cells stably overexpressing hNPC1L1.
Reagents & Buffers
| Component | Concentration / Details | Function |
| Uptake Buffer | Hanks' Balanced Salt Solution (HBSS), pH 7.4 | Basal transport medium |
| Sodium Taurocholate | 5.0 mM | Bile salt; solubilizes lipids |
| Phosphatidylcholine (PC) | 0.5 mM | Phospholipid component of micelle |
| Oleic Acid | 0.5 mM | Fatty acid; enhances micelle formation |
| 1 µCi/mL (Trace) | Radiotracer | |
| Cold Cholesterol | 10–50 µM | Carrier substrate |
| Ezetimibe | 10 nM – 10 µM | Positive Control (Inhibitor) |
Step-by-Step Methodology
1. Preparation of Artificial Mixed Micelles (Critical Step)
-
Evaporation: Mix cold cholesterol, PC, and oleic acid (dissolved in chloroform) in a glass tube. Evaporate solvent under a stream of nitrogen to form a thin lipid film.
-
Hydration: Add the
H-Cholesterol tracer. Add Uptake Buffer containing 5 mM Sodium Taurocholate. -
Clarification: Vortex vigorously for 5 minutes, then sonicate in a water bath at 37°C for 30 minutes until the solution is optically clear.
-
Filtration: Pass through a 0.22 µm filter to remove non-micellar aggregates. Note: Use immediately.
2. Cell Preparation
-
Seed Caco-2 cells on collagen-coated Transwell inserts. Culture for 14–21 days to allow polarization and brush border formation.
-
Serum Starvation: 24 hours prior to assay, switch to serum-free media to upregulate NPC1L1 expression.
3. Assay Execution
-
Wash: Wash cells 2x with warm HBSS.[7]
-
Inhibitor Pre-incubation: Add Azetidinone candidates (diluted in HBSS) to the apical chamber for 30 minutes at 37°C.
-
Substrate Addition: Replace apical buffer with the Radioactive Mixed Micelles (containing the inhibitor).
-
Incubation: Incubate for 60–120 minutes at 37°C.
-
Termination: Aspirate micelles. Wash cells 3x with Ice-Cold HBSS containing 1 mM Sodium Taurocholate (this "scrub" wash removes surface-bound but not internalized cholesterol).
-
Lysis: Lyse cells with 0.1 N NaOH (or 1% Triton X-100).
-
Quantification: Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute). Normalize to total protein content (BCA Assay).
Protocol B: High-Throughput Fluorescent Screening (NBD-Cholesterol)
Caveat: NBD-Cholesterol is a fluorescent analog.[8][9] While useful for high-throughput screening (HTS), its bulky fluorophore can alter transport kinetics. Some studies suggest NBD-cholesterol may have NPC1L1-independent uptake pathways in certain contexts [1].[10] Always validate hits from this assay using Protocol A.
Workflow:
-
Plating: Seed HEK293-NPC1L1 cells in black-walled 96-well plates (poly-D-lysine coated).
-
Treatment: Incubate cells with test compounds for 1 hour.
-
Labeling: Add NBD-Cholesterol (20 µM final) in serum-free media (micelles are less critical here due to NBD polarity, but recommended for consistency).
-
Uptake: Incubate for 2–4 hours.
-
Wash: Wash 2x with PBS.
-
Readout: Measure fluorescence (Ex/Em: 485/535 nm) on a plate reader.
Protocol C: In Vivo Dual-Isotope Plasma Ratio Assay
This is the most robust method to distinguish absorption from clearance. It corrects for individual variations in cholesterol metabolism.
Model: C57BL/6 Mice or Hamsters (Hamsters have a lipoprotein profile closer to humans).
Experimental Design
-
Group A: Vehicle Control
-
Group B: Ezetimibe (10 mg/kg)
-
Group C: Test Compound
Methodology
-
Dosing: Administer the test compound (PO) 1 hour prior to the cholesterol challenge.
-
Isotope Administration:
-
Oral (Gavage):
C-Cholesterol dissolved in corn oil. -
Intravenous (Tail Vein):
H-Cholesterol dissolved in Intralipid (or ethanol/saline). -
Note: The isotopes can be swapped, provided one is oral and one is IV.
-
-
Sampling: Collect blood samples at 24, 48, and 72 hours via retro-orbital or tail bleed.
-
Analysis:
-
Process plasma for liquid scintillation counting (dual-channel mode).
-
Calculation:
-
Why this works: The IV isotope accounts for distribution, metabolism, and excretion. The Oral isotope is subject to those plus absorption. The ratio isolates the absorption efficiency.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (Radioactive) | Surface binding of micelles | Ensure the "Scrub Wash" (Step 3.5) contains bile salts (Taurocholate) to strip non-internalized lipids. |
| Low Signal (Caco-2) | Poor differentiation | Verify monolayer integrity (TEER measurement) and ensure 14+ days post-confluence. |
| Precipitation of Micelles | Incorrect lipid ratio | Maintain PC:Cholesterol ratio > 1:1. Ensure Taurocholate is > CMC (Critical Micelle Concentration). |
| NBD Assay False Positives | Membrane intercalation | NBD can stick to membranes without entering. Use Trypan Blue quenching to extinguish extracellular fluorescence before reading. |
References
-
Garcia-Calvo, M., et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences, 102(23), 8132–8137. Link
-
Altmann, S. W., et al. (2004). "Niemann-Pick C1-Like 1 protein is critical for intestinal cholesterol absorption."[1][2][3][6][11][12] Science, 303(5661), 1201-1204. Link
-
Ge, L., et al. (2008). "The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1."[2][3][6] Cell Metabolism, 7(6), 508-519.[11] Link
-
Zilversmit, D. B. (1972). "A single blood sample dual isotope method for the measurement of cholesterol absorption in rats." Proceedings of the Society for Experimental Biology and Medicine, 140(3), 862-865. Link
-
Sparrow, C. P., et al. (2002). "A fluorescent cholesterol analog traces cholesterol absorption in hamsters and is esterified by acyl-CoA:cholesterol acyltransferase." Journal of Lipid Research, 43(11), 1963-1970. Link
Sources
- 1. PathWhiz [pathbank.org]
- 2. Luteolin and Quercetin Affect the Cholesterol Absorption Mediated by Epithelial Cholesterol Transporter Niemann–Pick C1-Like 1 in Caco-2 Cells and Rats | PLOS One [journals.plos.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 5. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ezetimibe Mechanism of Action – My Endo Consult [myendoconsult.com]
- 7. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Use of NBD-cholesterol to identify a minor but NPC1L1-independent cholesterol absorption pathway in mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4-(2,6-Dimethylphenyl)azetidin-2-one
[1]
Ticket ID: #402-STERIC-OPT
Subject: Optimizing Yield for Sterically Hindered
Executive Summary & Root Cause Analysis
User Issue: Low yield (<20%) and inconsistent reproducibility during the synthesis of 4-(2,6-dimethylphenyl)azetidin-2-one.
Diagnosis: The synthesis of this compound presents a classic case of steric inhibition .[1] The 2,6-dimethyl substitution pattern on the phenyl ring creates a "picket fence" effect around the electrophilic carbon of the imine intermediate. This hinders the nucleophilic attack required for the Staudinger cycloaddition (ketene-imine reaction).
Standard protocols (room temperature, simple dehydration) fail here because:
-
Imine Instability: The bulky aryl group makes imine formation slow and prone to hydrolysis.
-
Cyclization Barrier: The transition state for the [2+2] cycloaddition is energetically unfavorable due to the clash between the ketene and the ortho-methyl groups.
The Solution:
We must switch from a thermodynamic control strategy to a kinetic forcing strategy . This involves Titanium(IV) chloride (
Optimized Synthetic Workflow
The direct synthesis of
Phase 1: -Mediated Imine Formation
Standard dehydration (Dean-Stark/MgSO4) is insufficient for 2,6-dimethylbenzaldehyde.[1]
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck RBF under Argon.
-
Reagents: Dissolve 2,6-dimethylbenzaldehyde (1.0 eq) and p-anisidine (1.0 eq) in anhydrous DCM (0.5 M).
-
Activation: Cool to 0°C. Add triethylamine (3.0 eq).
-
Catalysis: Dropwise addition of
(0.6 eq) dissolved in DCM. Caution: Exothermic.[1] -
Reaction: Stir at 0°C for 30 min, then reflux for 2 hours. The
acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium to 100% conversion. -
Workup: Filter through a Celite pad to remove Titanium salts. Concentrate to yield the crude imine. Do not purify on silica (hydrolysis risk).[1]
Phase 2: The Staudinger Cycloaddition
The critical step. We use Acetyl Chloride to generate the ketene in situ.
Protocol:
-
Dissolution: Dissolve the crude imine (from Phase 1) in anhydrous Toluene (not DCM—we need higher temperatures).
-
Base: Add Triethylamine (3.0 eq). Heat to 70°C.
-
Addition: Dilute Acetyl Chloride (1.5 eq) in Toluene. Add this solution dropwise over 1 hour to the hot imine solution.
-
Why? Slow addition keeps the concentration of reactive ketene low, favoring reaction with the imine over ketene dimerization.
-
Why Heat? The 2,6-dimethyl steric bulk raises the activation energy. 70°C provides the thermal energy to overcome this barrier.
-
-
Completion: Reflux for 4 hours. Monitor by TLC.[2]
-
Workup: Wash with sat.
, brine, dry over . Flash chromatography (Ethyl Acetate/Hexanes) usually yields the PMP-protected lactam in 60-75% yield.[1]
Phase 3: Deprotection (CAN Oxidation)
Removing the PMP group to reveal the NH-lactam.[1]
Protocol:
Visualizing the Mechanism & Troubleshooting
Workflow Diagram
Caption: Optimized pathway utilizing TiCl4 activation and PMP-protection strategy to overcome steric barriers.
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield loss in sterically hindered Staudinger reactions.
Frequently Asked Questions (FAQs)
Q1: Why can't I use a simple Dean-Stark trap for the imine?
A: The 2,6-dimethyl groups create significant steric strain. The equilibrium constant for imine formation is low.
Q2: My reaction turns black upon adding Acetyl Chloride. Is this normal? A: A dark orange/red color is normal, but black tar suggests polymerization of the ketene. This happens if the imine is not reactive enough (due to low temp) or if the acid chloride is added too fast.
-
Fix: Increase temperature to 70°C and reduce addition rate to 1 drop every 5 seconds.
Q3: Can I use the Reformatsky (Gilman-Speeter) reaction instead? A: Yes, reacting the imine with ethyl bromoacetate and Zinc is a valid "Plan B." However, for 4-aryl systems, the Staudinger reaction generally offers better diastereocontrol (cis/trans ratio) and cleaner purification profiles. Use Reformatsky only if the Staudinger route fails repeatedly.
Q4: How do I distinguish the product from the starting imine on NMR?
A: Look for the
Data Summary: Optimization Parameters
| Parameter | Standard Protocol | Optimized Protocol (Steric) | Reason for Change |
| Imine Agent | Overcomes steric equilibrium barrier. | ||
| Solvent | DCM ( | Toluene | Allows higher reaction temperature (>40°C).[1] |
| Temperature | 0°C | 70°C | Provides activation energy for hindered attack.[1] |
| Addition | Rapid | Slow Dropwise (1h) | Favors Cross-reaction over Dimerization.[1] |
| Yield | 10-20% | 60-75% | Kinetic control of the pathway.[1] |
References
-
Staudinger Synthesis Mechanism & Sterics
-
TiCl4 Mediated Imine Formation
-
Role of Isomerization in Staudinger Reaction
-
Synthesis of 4-Aryl-Azetidinones
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imine formation-Typical procedures - operachem [operachem.com]
- 3. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 4. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
Technical Support Center: Staudinger Cycloaddition Stereocontrol
Current Status: Operational
Topic: Controlling Stereochemistry in
Diagnostic Hub: Troubleshooting Workflow
User Issue: "I am observing poor diastereomeric ratios (
Root Cause Analysis: The stereochemical outcome of the Staudinger reaction is a competition between the rate of direct ring closure (conrotatory) and the rate of isomerization of the zwitterionic intermediate.[1]
Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing yield and stereochemical failures in Staudinger cycloaddition.
Mechanistic Insight: The Torquoelectronic Effect
Expert Insight: The stereoselectivity is determined at the ring-closure step of the zwitterionic intermediate.[1][2][3] This is not a simple steric argument; it is governed by Torquoselectivity (electronic control of rotation).
-
The "Cis" Pathway (Kinetic): Electron-Donating Groups (EDG) on the ketene (e.g., alkoxy, amino) raise the energy of the HOMO. This favors an outward rotation of the substituent during the conrotatory ring closure to minimize orbital repulsion, leading to the cis-
-lactam. -
The "Trans" Pathway (Thermodynamic/Isomerization): If the ring closure is slow (due to Electron-Withdrawing Groups or steric bulk), the zwitterion has time to isomerize around the C=N bond. The system relaxes to the more stable trans configuration before closing.
Mechanism Visualization
Caption: Kinetic bifurcation of the zwitterion. EDGs accelerate direct closure (cis); EWGs allow isomerization (trans).
Optimization Module: Reaction Conditions
To shift the equilibrium toward your desired isomer, manipulate the reaction environment.
Table 1: Solvent and Temperature Effects[4]
| Parameter | Condition | Effect on Stereochemistry | Mechanistic Rationale |
| Temperature | Low (-78°C to 0°C) | Favors Cis | Suppresses zwitterion isomerization; enforces kinetic torquoselectivity. |
| Temperature | High (Reflux) | Favors Trans | Provides energy for zwitterion isomerization to the thermodynamic anti-conformer. |
| Solvent | Non-polar (Toluene, Benzene) | Favors Cis | Destabilizes the charged zwitterion, forcing rapid ring closure (kinetic). |
| Solvent | Polar (CH₃CN, DMF) | Favors Trans | Stabilizes the zwitterion, extending its lifetime and allowing isomerization. |
| Base | Bulky (Hunig's Base) | Variable | Prevents ketene dimerization, maintaining high effective concentration of monomer. |
Advanced Stereocontrol: Catalytic Asymmetry
For high enantioselectivity (
Protocol: NHC-Catalyzed Staudinger (Bode/Ye Conditions)
-
Concept: The NHC activates the ketene (or ketene surrogate) to form an azolium enolate. This "activated ketene" reacts with the imine.[1][2][4][5]
-
Selectivity: Typically yields Cis -
-lactams with high enantiocontrol.[6][7]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Key FAQ: Why use NHC over Acid Chlorides?
Q: I am getting a racemic mixture with acid chlorides. How do I fix this? A: Acid chloride cycloadditions proceed via an achiral ketene. Unless you use a chiral auxiliary (like Evans' oxazolidinone on the ketene), the product will be racemic. NHC catalysts provide a chiral environment during the enolate addition step.
Standard Operating Procedure (SOP)
Method: Acid Chloride-Imine Cycloaddition (Baseline Protocol)
Objective: Synthesis of 1,3,4-trisubstituted
-
Preparation of Imine (Pre-Step):
-
Condense aldehyde and amine in DCM with MgSO₄.
-
Checkpoint: Verify Imine purity by ¹H NMR. No aldehyde peak (9-10 ppm) should be visible. Trace water causes hydrolysis.
-
-
Setup:
-
Flame-dry a 2-neck round bottom flask under Argon.
-
Add Imine (1.0 equiv) and Anhydrous Toluene (0.1 M concentration).
-
Add Triethylamine (3.0 equiv) .
-
-
Ketene Generation (Critical Step):
-
Cool reaction to -78°C (for cis) or Reflux (for trans).[8]
-
Dissolve Acid Chloride (1.2 equiv) in toluene.
-
Action: Add acid chloride solution dropwise over 1 hour via syringe pump.
-
Reasoning: Slow addition keeps ketene concentration low, preventing dimerization and forcing reaction with the imine.
-
-
Workup:
References
-
Mechanism & Torquoselectivity: Jiao, L., Liang, X., & Xu, J. (2006).[1] Origin of the Relative Stereoselectivity of the
-Lactam Formation from Ketene and Imine: A Theoretical Study. Journal of the American Chemical Society.[1][3] [Link] -
Torquoselectivity Re-evaluation: Fang, H., et al. (2019).[3] New Insights into the Torquoselectivity of the Staudinger Reaction.[3][10] Journal of Organic Chemistry.[5][11] [Link]
-
NHC Catalysis (Enantioselective): Zhang, Y. R., He, L., Wu, X., Shao, P. L., & Ye, S. (2008).[5] Chiral N-Heterocyclic Carbene Catalyzed Staudinger Reaction of Ketenes with Imines: Highly Enantioselective Synthesis of N-Boc
-Lactams.[1][6] Organic Letters.[5][6][11] [Link]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
General Review & Applications: Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidin-2-ones. Tetrahedron. [Link]
-
Staudinger Synthesis Overview: Organic Chemistry Portal. Staudinger Synthesis. [Link][1][12][5][11][13][14]
Sources
- 1. Staudinger Synthesis [organic-chemistry.org]
- 2. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 5. Chiral N-Heterocyclic Carbene Catalyzed Staudinger Reaction of Ketenes with Imines: Highly Enantioselective Synthesis of N-Boc β-Lactams [organic-chemistry.org]
- 6. Chiral N-heterocyclic carbene catalyzed staudinger reaction of ketenes with imines: highly enantioselective synthesis of N-Boc beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. New insights into the torquoselectivity of the Staudinger reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the Role of Electrogenerated N-Heterocyclic Carbene in the Staudinger Synthesis in Ionic Liquid [scirp.org]
- 12. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Aryl-Azetidin-2-ones
Welcome.
You are accessing the technical repository for the purification of
Scope: This guide primarily addresses products synthesized via the Staudinger ketene-imine cycloaddition , as this is the most common route yielding complex diastereomeric mixtures.
Module 1: Chemical Stability & Stationary Phase Collapse
The Core Challenge: The 4-membered lactam ring is highly strained (
FAQ: Why did my crude yield drop significantly after column chromatography?
Diagnosis: You likely experienced "on-column degradation." The acidic surface of the silica gel opened the
Protocol: The "Neutralized Silica" Technique
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane).
-
Deactivation: Add Triethylamine (Et
N) to the slurry at a concentration of 1% to 2% (v/v) . -
Packing: Pour the column and flush with at least 2 column volumes of the eluent containing the Et
N. -
Equilibration: Switch to your running eluent (e.g., Hexane/Ethyl Acetate). You can maintain 0.1% Et
N in the mobile phase if the compound is extremely labile, though usually, the pre-treatment is sufficient.
Expert Insight: Never use Methanol (MeOH) as a mobile phase component for sensitive
-lactams on silica unless absolutely necessary. MeOH is nucleophilic enough to open the activated ring on the silica surface. Use Acetone or EtOAc as the polar modifier instead.
Module 2: Diastereomer Separation (cis vs. trans)
The Core Challenge: The Staudinger reaction often produces both cis (kinetically favored) and trans (thermodynamically favored) isomers. Their polarities are often similar (
FAQ: How do I separate the cis and trans isomers effectively?
Diagnosis: Cis-isomers are generally more polar than trans-isomers due to the alignment of the dipole moments of the C3 and C4 substituents. Strategy: Exploit the "Dipole Gap" using low-polarity solvent gradients.
Separation Workflow:
| Parameter | Recommendation | Mechanism |
| Stationary Phase | Silica Gel (Neutralized) | Adsorption Chromatography |
| Mobile Phase A | Hexane or Toluene | Non-polar base |
| Mobile Phase B | Ethyl Acetate or Acetone | Polar modifier |
| Gradient Profile | Shallow (e.g., 5% to 15% B over 20 CV) | Maximizes interaction time for small |
| Elution Order | Trans usually elutes first | Trans has a lower net dipole moment |
Visual Workflow: Isomer Isolation
Caption: Decision tree for isolating diastereomers. Crystallization is preferred for bulk separation, while neutralized chromatography resolves the mother liquor.
Module 3: Chiral Resolution (Enantiomers)
The Core Challenge: Even after separating diastereomers, you have a racemic mixture (e.g., (
FAQ: Which chiral column works best for 4-aryl-beta-lactams?
Answer: Polysaccharide-based stationary phases are the industry standard for these structures. The rigid 4-membered ring provides excellent "three-point interaction" potential with amylase/cellulose derivatives.
Recommended Systems:
| Column Type | Selector | Mobile Phase Mode | Success Rate |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/IPA) | High (Standard Start) |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/EtOH) | High (Complementary) |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized (Compatible with DCM) | Medium (For solubility issues) |
Protocol Note: Start with Hexane:Isopropanol (90:10) at 1.0 mL/min. If the peaks overlap, lower the IPA to 2-5% and lower the flow rate to 0.5 mL/min to increase interaction time.
Module 4: Handling "Oiling Out"
The Core Challenge: 4-Aryl-azetidin-2-ones often form supersaturated oils rather than crystals, especially when aromatic impurities (from the imine starting material) are present.
FAQ: My product is an oil. How do I induce crystallization?
Troubleshooting Protocol:
-
Trituration: Dissolve the oil in a minimum amount of "Good Solvent" (e.g., DCM or EtOAc). Slowly add a "Bad Solvent" (e.g., Hexane or Pentane) until cloudiness persists. Sonicate the flask.
-
The "Vapor Diffusion" Method:
-
Place the oil (dissolved in 1 mL DCM) in a small open vial.
-
Place this small vial inside a larger jar containing 20 mL of Pentane.
-
Cap the large jar. The pentane vapors will slowly diffuse into the DCM, inducing slow, high-quality crystallization.
-
-
Seed Crystal: If you have any solid from a previous batch (even impure), add a speck to the oil.
References
-
Singh, G. S. (2003). "Recent advances in the synthesis of beta-lactams." Tetrahedron, 59(39), 7631-7649.
-
Jarrahpour, A., & Zarei, M. (2010). "Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection." Molecules, 12, 2364-2379.
-
D'Acquarica, I., et al. (2016).[1] "Direct chromatographic resolution of beta-lactam antibiotics on chiral stationary phases." Journal of Chromatography A.
-
Brouwers, R., et al. (2020).[2] "Stability of β-lactam antibiotics in bacterial growth media." PLOS ONE, 15(7).[2]
Sources
Technical Support Center: Azetidinone Ring Stability in Acidic Conditions
<_ 2_0_1_4_5_0_6_3_0_0_8_8_6_0_5>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with β-lactam-containing compounds, such as penicillins and cephalosporins. The inherent ring strain of the four-membered azetidinone core makes these molecules susceptible to degradation, particularly under acidic conditions.[1][2] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the challenges of maintaining the stability of the azetidinone ring in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the azetidinone (β-lactam) ring so unstable in acidic solutions?
A1: The instability of the β-lactam ring is primarily due to two factors: ring strain and the susceptibility of the amide bond to hydrolysis. The four-membered ring is highly strained, making it energetically favorable to open.[2] In acidic conditions, the carbonyl oxygen of the β-lactam can be protonated, which increases the electrophilicity of the carbonyl carbon. This makes the carbonyl carbon more susceptible to nucleophilic attack by water, leading to the cleavage of the amide bond and opening of the ring.[3] This degradation pathway is a major concern in the development and formulation of β-lactam antibiotics.[3]
Q2: What are the primary degradation products of β-lactams under acidic conditions?
A2: Under acidic conditions, the primary degradation products of penicillins are penillic acids and penicilloic acids. For cephalosporins, degradation can be more complex and may involve the formation of a γ-lactone derivative.[4] The specific degradation products can vary depending on the structure of the β-lactam, the pH of the solution, and the presence of other reactive species.[5]
Q3: How does the structure of the β-lactam influence its stability in acid?
A3: The substituents on the β-lactam ring and the nature of any fused ring systems significantly impact stability. For example, the presence of an α-amino group on the side chain of penicillins like ampicillin and amoxicillin can influence their pH-stability profile, with maximal stability often observed around pH 4-5.[5] In contrast, β-lactams without this side-chain amino group tend to be most stable at a more neutral pH of 6-7.[5] Monobactams, like aztreonam, which lack a fused second ring, exhibit increased stability in acidic or neutral conditions due to reduced ring strain.[5]
Q4: I'm observing rapid degradation of my β-lactam compound in an aqueous buffer. What are the first things I should check?
A4: The first parameters to investigate are the pH of your buffer, the temperature at which you are running your experiment, and the composition of the buffer itself. The degradation of β-lactams is highly pH-dependent, with increased rates under both acidic and alkaline conditions.[3][5] Temperature also plays a crucial role; higher temperatures will accelerate the rate of hydrolysis. Certain buffer components can also catalyze degradation, so it is important to choose an appropriate buffer system for your experiments.[6]
Q5: Are there any analytical techniques you recommend for monitoring β-lactam degradation?
A5: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the gold standard methods for monitoring the degradation of β-lactam antibiotics.[3][7] These techniques allow for the separation and quantification of the parent drug and its degradation products.[3] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[8] Thin-Layer Chromatography (TLC) can also be a useful, less expensive preliminary screening tool.[7]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in β-lactam stability studies.
This is a common problem that can often be traced back to subtle variations in experimental conditions.
Troubleshooting Steps:
-
Verify pH of all solutions: Do not rely on the stated pH of a commercial buffer. Measure the pH of your final experimental solution after all components have been added. Small shifts in pH can lead to significant changes in degradation rates.[5]
-
Control Temperature Rigorously: Ensure that your samples are maintained at a constant and accurate temperature throughout the experiment. Use a calibrated water bath or incubator. Even brief periods at room temperature can lead to measurable degradation for some sensitive compounds.[9]
-
Evaluate Buffer Effects: Some buffer species, like phosphate, can catalyze the hydrolysis of β-lactams.[6] If you suspect buffer catalysis, try performing the experiment in a different buffer system (e.g., citrate or acetate) at the same pH and ionic strength.[6]
-
Assess for Contaminants: Trace metal ions can catalyze the degradation of β-lactams.[10][11] Ensure that all glassware is scrupulously clean and consider using metal-free reagents if you suspect metal ion contamination.
Issue 2: Difficulty in identifying and characterizing degradation products.
Identifying the products of β-lactam degradation is crucial for understanding the degradation pathway and for developing stability-indicating analytical methods.
Troubleshooting Steps:
-
Forced Degradation Studies: Intentionally degrade your compound under controlled acidic conditions (e.g., 0.1 M HCl at 60°C for several hours) to generate a sufficient quantity of the degradation products for analysis.[3] This is a key step in developing stability-indicating methods.[3]
-
LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the parent drug and its degradation products. The fragmentation patterns can provide valuable structural information to help identify the degradation products.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the degradation products, further aiding in their identification.
-
NMR Spectroscopy: If you can isolate a sufficient quantity of a degradation product, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.
Experimental Protocols
Protocol 1: Kinetic Analysis of β-Lactam Hydrolysis under Acidic Conditions
This protocol outlines a general method for determining the rate of hydrolysis of a β-lactam compound at a specific acidic pH using HPLC.
Materials:
-
β-lactam compound of interest
-
Citrate buffer (or other appropriate buffer), 0.1 M, pH 4.0
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
HPLC system with UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Prepare a stock solution of the β-lactam compound in a small amount of organic solvent (e.g., acetonitrile) and then dilute with the 0.1 M citrate buffer (pH 4.0) to a final concentration of 100 µg/mL.
-
Incubate the solution in a constant temperature water bath at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the sample.
-
Immediately quench the reaction by diluting the aliquot with a cold mobile phase to stop further degradation.
-
Analyze the samples by HPLC. A typical mobile phase for β-lactam analysis is a gradient of acetonitrile and water with 0.1% formic acid.[3]
-
Monitor the peak area of the parent β-lactam compound at each time point.
-
Plot the natural logarithm of the peak area versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
Protocol 2: Forced Degradation Study in Acidic Media
This protocol is designed to generate and identify the degradation products of a β-lactam under acidic stress.
Materials:
-
β-lactam compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH) for neutralization
-
LC-MS system
Procedure:
-
Prepare a solution of the β-lactam compound in 0.1 M HCl at a concentration of 1 mg/mL.
-
Heat the solution at 60°C for 4 hours.
-
At the end of the incubation , cool the solution to room temperature and neutralize it with 0.1 M NaOH.
-
Analyze the stressed sample by LC-MS to identify the degradation products.
-
Compare the chromatogram and mass spectra of the stressed sample to that of an unstressed control sample to identify the peaks corresponding to the degradation products.
Data Summary
The stability of β-lactam antibiotics is highly dependent on pH and temperature. The following table provides a general overview of the stability of some common β-lactams.
| β-Lactam | Optimal pH for Stability | General Stability Notes |
| Amoxicillin | ~pH 4-5 | Susceptible to both acid and base-catalyzed hydrolysis.[5] |
| Ampicillin | ~pH 7.5 | The rate and mechanism of degradation vary with pH.[12] |
| Cefotaxime | >6 hours half-life at pH 7.4, 37°C | Generally more stable than penicillins in neutral and acidic conditions.[5] |
| Aztreonam | ~pH 5 | More stable than many other β-lactams in neutral or acidic conditions due to its monobactam structure.[5] |
| Imipenem | ~pH 7.25 | Notably unstable, with a half-life of about 16.9 hours in broth at pH 7.25.[8] |
Note: The stability data presented is context-dependent and can be influenced by buffer composition, ionic strength, and the presence of other excipients.
Visualizing Degradation and Workflows
To better understand the processes involved in β-lactam instability, the following diagrams illustrate the mechanism of acid-catalyzed hydrolysis and a typical workflow for a forced degradation study.
Caption: Mechanism of acid-catalyzed hydrolysis of the azetidinone ring.
Caption: Experimental workflow for a forced degradation study under acidic conditions.
References
- Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical - RJ Wave.
- Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC.
- Stability of β-lactam antibiotics in bacterial growth media - Our journal portfolio - PLOS.
- Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC.
- Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay.
- Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic.
- Acid–base properties of penicillins and cephalosporins (a review) - Semantic Scholar.
- Stability of Five Beta-Lactam Antibiotics in Sterile Water for Injection and Stored in Plastic Syringes - DTIC.
-
Acid–base properties of penicillins and cephalosporins (a review) - ResearchGate. Available at: [Link]
-
Effect of Buffer Solution and Temperature on the Stability of Penicillin G - ACS Publications. Available at: [Link]
- Technical Support Center: Ensuring the Stability of Cephalosporins in Plasma Samples - Benchchem.
-
Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins - PMC. Available at: [Link]
-
β-Lactam Antibiotics Degradation | PDF | Penicillin | Beta Lactamase - Scribd. Available at: [Link]
-
Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - Oxford Academic. Available at: [Link]
- Synthesis, hydrolysis, biochemical and theoretical evaluation of 1,4-bis(alkoxycarbonyl)azetidin-2-ones as potential elastase in - ORBi.
-
Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines - SciELO. Available at: [Link]
- Lab on Paper: Assay of Beta-Lactam Pharmaceuticals by Redox Titration - RSC Publishing.
-
β-Lactams: chemical structure, mode of action and mechanisms of resistance - SciSpace. Available at: [Link]
-
Degradation of beta-lactam antibiotics - ResearchGate. Available at: [Link]
-
One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail - PMC. Available at: [Link]
-
Degradation of β-lactam antibiotics - ResearchGate. Available at: [Link]
- 1.2 Azetidinones (~-Lactams).
-
Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Unexpected results and troubleshooting when testing novel beta-lactam agents in the clinical laboratory. - ResearchGate. Available at: [Link]
-
Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening - RSC Publishing - Rsc.org. Available at: [Link]
- Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds - Impactfactor.
Sources
- 1. scielo.br [scielo.br]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. rjwave.org [rjwave.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimizing Ketene-Imine Cycloaddition Reactions
Welcome to the technical support center for the Staudinger ketene-imine cycloaddition. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of β-lactams. Here, we address common challenges and provide in-depth, evidence-based troubleshooting strategies to optimize your reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries and problems encountered during the ketene-imine cycloaddition, providing quick and actionable advice.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in Staudinger cycloadditions can stem from several factors. The most common culprits include:
-
Ketene Polymerization: Many ketenes, especially monosubstituted ones, are highly reactive and prone to polymerization if not consumed quickly by the imine.
-
Inefficient Ketene Generation: The method used to generate the ketene in situ may not be optimal for your specific substrates. Common methods like dehydrohalogenation of acyl chlorides with a tertiary amine can be inefficient if the base is not appropriately chosen or if side reactions occur.[1]
-
Moisture Contamination: Ketenes are highly sensitive to moisture, which can lead to hydrolysis back to the corresponding carboxylic acid. Ensure all glassware is rigorously dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions of the Imine: The imine itself can undergo side reactions, such as hydrolysis or oligomerization, especially if it is unstable under the reaction conditions.
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate. While higher temperatures can accelerate the desired cycloaddition, they can also promote decomposition and side reactions. Conversely, a temperature that is too low may result in a sluggish reaction.[2]
Q2: I'm observing a mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?
A2: The stereochemical outcome of the Staudinger reaction is a nuanced aspect influenced by several factors.[3][4] Here are key considerations for controlling diastereoselectivity:
-
Imine Geometry: As a general rule, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[4][5] Ensuring the geometric purity of your starting imine is a critical first step.
-
Substituent Effects: The electronic properties of the substituents on both the ketene and the imine play a crucial role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally favor the formation of cis products by accelerating the ring-closure step. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine tend to favor trans products.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the zwitterionic intermediate and the transition states leading to the cis and trans products.[6][7][8][9] In some cases, less polar solvents like toluene have been shown to favor the formation of trans isomers compared to more polar solvents like dichloromethane.[10]
-
Catalyst Choice (for catalytic variants): In catalytic asymmetric versions of the Staudinger reaction, the choice of catalyst is paramount in determining both enantioselectivity and diastereoselectivity.[11] For instance, the use of an N-triflyl protecting group on the imine has been shown to favor the formation of trans β-lactams in certain catalytic systems.[12]
Q3: My ketene seems to be decomposing or polymerizing before it can react. How can I mitigate this?
A3: The inherent instability of many ketenes is a significant challenge. To address this, consider the following strategies:
-
In Situ Generation: Most ketenes, with the exception of highly substituted ones like diphenylketene, should be generated in situ in the presence of the imine to ensure they are trapped as they are formed.
-
Slow Addition of Precursors: When generating the ketene from an acyl chloride and a base, slow addition of the acyl chloride to the reaction mixture containing the imine and the base can help maintain a low concentration of the ketene, thereby minimizing polymerization.[13]
-
Choice of Ketene Generation Method: The method of ketene generation can impact its stability and reactivity. Alternatives to the standard acyl chloride/tertiary amine method include the Wolff rearrangement of α-diazoketones or the use of activating agents like tosyl chloride with carboxylic acids.[2][3][14]
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of polymerization. However, this must be balanced with the need for a reasonable reaction rate for the cycloaddition itself.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex experimental issues.
Troubleshooting Guide 1: Low or No Product Formation
If you are experiencing consistently low yields or complete reaction failure, a systematic approach to troubleshooting is necessary.
Protocol for Diagnosing Low Yield
-
Verify Starting Material Quality:
-
Imine: Confirm the purity and integrity of your imine via NMR spectroscopy and/or other appropriate analytical techniques. Ensure it has been stored under appropriate conditions to prevent degradation.
-
Ketene Precursor: If using an acyl chloride, verify its purity. Acyl chlorides can hydrolyze over time, leading to the corresponding carboxylic acid, which will not form a ketene under standard conditions.
-
-
Optimize Ketene Generation:
-
Base Selection: When using the dehydrohalogenation method, the choice of tertiary amine is critical. A base that is too weak may not efficiently deprotonate the α-carbon, while a highly nucleophilic base could potentially react with the acyl chloride or the ketene itself. Triethylamine (Et₃N) is a common choice, but other bases like Hünig's base (diisopropylethylamine) may be more suitable in certain cases to avoid side reactions.[13][15]
-
Alternative Generation Methods: If the standard method is ineffective, consider alternative ways to generate the ketene. The Wolff rearrangement, for instance, can be a milder method for producing ketenes.[3] Another approach involves using activating agents like tosyl chloride or 3,6-dichlorotetrazine with the corresponding carboxylic acid.[2][16]
-
-
Systematic Variation of Reaction Parameters:
-
Temperature: Begin with the reported temperature for a similar reaction, if available. If the reaction is sluggish, incrementally increase the temperature. Conversely, if decomposition is suspected, lower the temperature. A temperature screen from -78 °C to reflux can be informative.
-
Solvent: The choice of solvent can have a profound effect on the reaction.[6][7][8][9] Screen a range of solvents with varying polarities, such as dichloromethane (DCM), toluene, acetonitrile, and tetrahydrofuran (THF).
-
Concentration: The concentration of the reactants can influence the balance between the desired bimolecular cycloaddition and unimolecular decomposition or polymerization. Experiment with different concentrations to find the optimal conditions.
-
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Guide 2: Poor or Incorrect Diastereoselectivity
Achieving high diastereoselectivity is often a primary goal in β-lactam synthesis. The following guide provides a systematic approach to optimizing this critical parameter.
Understanding the Mechanistic Basis of Stereoselectivity
The Staudinger cycloaddition is generally considered a two-step process involving the initial nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate.[3][4][17] The subsequent conrotatory ring closure of this intermediate determines the final stereochemistry.[4][10]
Caption: Simplified mechanism of the Staudinger cycloaddition.
The relative rates of ring closure versus potential isomerization of the zwitterionic intermediate are key to determining the diastereomeric ratio.[5]
Protocol for Optimizing Diastereoselectivity
-
Confirm Imine Geometry: As the geometry of the imine is a primary determinant of the product stereochemistry, it is essential to confirm the isomeric purity of your starting imine, typically via NOE (Nuclear Overhauser Effect) NMR experiments.
-
Modify Electronic and Steric Properties:
-
Ketene Substituents: If feasible, modify the substituents on the ketene. Introducing a more electron-donating group can accelerate the ring closure, potentially favoring the cis product.
-
Imine Substituents: Altering the electronic nature of the N-substituent on the imine can also have a significant impact. For example, using a more electron-withdrawing group like a triflyl group instead of a tosyl group has been shown to switch the selectivity from cis to trans in some catalytic systems.[12]
-
-
Systematic Solvent Screening: The polarity and coordinating ability of the solvent can influence the lifetime and conformation of the zwitterionic intermediate. A systematic screen of solvents is highly recommended.
| Solvent | Dielectric Constant (approx.) | General Effect on Stereoselectivity |
| Toluene | 2.4 | Often favors trans isomers in certain systems.[10] |
| Dichloromethane | 9.1 | A common aprotic solvent; outcome is system-dependent.[10] |
| Acetonitrile | 37.5 | A polar aprotic solvent that can stabilize charged intermediates. |
| Tetrahydrofuran | 7.6 | A moderately polar, coordinating solvent. |
-
Temperature Optimization: Temperature can affect the equilibrium between different intermediates and the activation barriers for the ring-closure steps. Lower temperatures often lead to higher selectivity by favoring the kinetically controlled product.
-
Catalyst Screening (for Asymmetric Variants): In enantioselective Staudinger reactions, the chiral catalyst dictates the stereochemical outcome. Screening different catalysts, such as cinchona alkaloids or N-heterocyclic carbenes, can dramatically alter both diastereoselectivity and enantioselectivity.[1][11]
Section 3: Experimental Protocols
This section provides a general, adaptable protocol for performing a ketene-imine cycloaddition.
General Protocol for in situ Ketene Generation from an Acyl Chloride
Warning: Ketenes are toxic and should be handled in a well-ventilated fume hood. Acyl chlorides are corrosive and moisture-sensitive.
-
Preparation:
-
Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (N₂ or Ar).
-
Prepare a solution of the imine (1.0 equiv) in anhydrous solvent (e.g., CH₂Cl₂) in the reaction flask.
-
Add the tertiary amine (e.g., triethylamine, 1.1-1.5 equiv) to the imine solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
-
Reaction:
-
Prepare a solution of the acyl chloride (1.1 equiv) in a small amount of anhydrous solvent.
-
Add the acyl chloride solution dropwise to the stirred imine/base solution over a period of 1-2 hours using a syringe pump. Slow addition is crucial to minimize ketene polymerization.[13]
-
Allow the reaction to stir at the chosen temperature until completion, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
-
References
-
Staudinger Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Staudinger synthesis - Wikipedia. (2023, October 29). Wikipedia. Retrieved February 19, 2026, from [Link]
-
López, R., Suárez, D., Ruiz-López, M. F., González, J., Sordo, J. A., & Sordo, T. L. (1995). Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. Journal of the Chemical Society, Chemical Communications, (16), 1677. [Link]
-
Alajarín, M., Bonacorso, C., & Cossío, F. P. (2007). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial. Accounts of Chemical Research, 41(2), 165–175. [Link]
-
Truong, T. N. (1998). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B, 102(40), 7859–7864. [Link]
-
Cossío, F. P., Arrieta, A., & Lecea, B. (2006). Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. Mini-Reviews in Organic Chemistry, 3(3), 185–197. [Link]
-
France, S., Shah, M. H., & Lectka, T. (2008). Catalytic, asymmetric reactions of ketenes and ketene enolates. Tetrahedron, 64(28), 6589–6607. [Link]
-
Domingo, L. R., & Aurell, M. J. (2015). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Advances, 5(48), 38438–38447. [Link]
-
Truong, T. N. (1998). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. Semantic Scholar. Retrieved February 19, 2026, from [Link]
-
France, S., Guerin, D. J., & Lectka, T. (2014). Catalytic Asymmetric Ketene [2 + 2] and [4 + 2] Cycloadditions. Organic Reactions, 1–207. [Link]
-
Hsung, R. P., & DeKorver, K. A. (2000). Intramolecular Ketene−Allene Cycloadditions. Organic Letters, 2(17), 2643–2646. [Link]
-
López, R., Suárez, D., Ruiz-López, M. F., González, J., Sordo, J. A., & Sordo, T. L. (1995). Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. Journal of the Chemical Society, Chemical Communications, (16), 1677. [Link]
-
Zgonnik, A. A., Egorova, A. Y., Krivokolysko, S. G., & Knyazeva, E. A. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22883–22892. [Link]
-
Ketene (2+2) Cycloaddition Reactions. (2021, June 7). YouTube. Retrieved February 19, 2026, from [Link]
-
Brady, W. T. (1970). KETENE REACTIONS. I. THE ADDITION OF ACID CHLORIDES TO DIMETHYLKETENE. II. THE CYCLOADDITION OF KETENES TO CARBONYL COMPOUNDS AP. UNT Digital Library. Retrieved February 19, 2026, from [Link]
-
Ketene - Wikipedia. (2023, December 26). Wikipedia. Retrieved February 19, 2026, from [Link]
-
Wanner, B., & Wulff, J. E. (2016). Alkaloid-catalyzed enantioselective [3 + 2] cycloaddition of ketenes and azomethine imines. Chemical Science, 7(11), 6828–6833. [Link]
-
Artabe, I., Arrieta, A., & Cossío, F. P. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 11(52), 32908–32915. [Link]
-
Ben-Ammar, L., Ghedira, A., & Said, R. B. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Organic Chemistry International, 2011, 1–25. [Link]
-
Zavar, S., Kiyani, H., & Gholivand, K. (2016). Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. Synthetic Communications, 46(24), 2031–2036. [Link]
-
Lee, E. C., Hodous, B. L., Bergin, E., Shih, C., & Fu, G. C. (2005). Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent. Journal of the American Chemical Society, 127(33), 11586–11587. [Link]
-
Zavadenko, N., & Zavadenko, O. (2015). Facile Synthesis of β-Lactam Derivatives by the Staudinger Reaction Using 3,6-Dichlorotetrazine. Journal of Chemical Research, 39(12), 698–700. [Link]
-
Zgonnik, A. A., Egorova, A. Y., Krivokolysko, S. G., & Knyazeva, E. A. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Molecules, 27(12), 3824. [Link]
-
Welz-Biermann, U., & Kirchmeier, R. L. (2013). Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines. Beilstein Journal of Organic Chemistry, 9, 2686–2690. [Link]
-
Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. (2022). RSC Advances, 12(48), 31085–31090. [Link]
-
Cossío, F. P., Arrieta, A., & Lecea, B. (2006). Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. Bentham Science. Retrieved February 19, 2026, from [Link]
-
Cossío, F. P., Arrieta, A., & Lecea, B. (2006). Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. ResearchGate. Retrieved February 19, 2026, from [Link]
-
Alajarín, M., Bonacorso, C., & Cossío, F. P. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(2), 165–175. [Link]
Sources
- 1. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicreactions.org [organicreactions.org]
- 12. Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent [organic-chemistry.org]
- 13. Alkaloid-catalyzed enantioselective [3 + 2] cycloaddition of ketenes and azomethine imines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ketene - Wikipedia [en.wikipedia.org]
- 15. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03438H [pubs.rsc.org]
Technical Support Center: Overcoming Low Solubility of Substituted Azetidinones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions to one of the most common challenges encountered when working with substituted azetidinones (β-lactams): low aqueous solubility. The inherent structural characteristics of many azetidinone derivatives, often featuring aromatic and heterocyclic substituents, can lead to poor solubility, hindering their development as therapeutic agents.[1][2][3]
This resource offers a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific solubility issues you may encounter during your experiments. The advice provided herein is grounded in established scientific principles and field-proven techniques.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: Why do many of my substituted azetidinone compounds exhibit poor solubility?
A1: The low solubility of substituted azetidinones often stems from a combination of factors related to their molecular structure. The presence of bulky, nonpolar, and aromatic substituents can significantly increase the lipophilicity of the molecule, making it less favorable to interact with water. Furthermore, the rigid, four-membered β-lactam ring and the potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking in the solid state, can lead to high crystal lattice energy. This high energy requires a substantial amount of energy to break down the crystal structure and allow the molecules to be solvated, resulting in low aqueous solubility.[4]
Q2: At what stage of my research should I start thinking about solubility?
A2: It is crucial to consider solubility from the very early stages of drug discovery and development.[5] Poor solubility can become a significant obstacle, leading to issues with in vitro assays, formulation challenges, and poor bioavailability in vivo.[6][7][8] Addressing solubility early can save considerable time and resources later in the development pipeline.
Q3: What are the first-line strategies I should consider for a newly synthesized azetidinone with low solubility?
A3: For a newly synthesized compound, initial strategies should focus on simple, rapid methods to assess and potentially improve solubility. These include:
-
pH Adjustment: If your compound has ionizable functional groups (acidic or basic), altering the pH of the solution can significantly impact solubility.[9][10][11]
-
Co-solvents: The use of water-miscible organic solvents (co-solvents) can often provide a quick way to dissolve your compound for initial in vitro testing.[9][12][13]
-
Preliminary Formulation: Simple formulations using surfactants or cyclodextrins can provide an initial indication of whether more advanced formulation strategies will be effective.[9][12][14]
Part 2: Troubleshooting Guides - Practical Solutions
This section provides detailed troubleshooting guides for specific experimental scenarios.
Scenario 1: My azetidinone compound is insoluble in aqueous buffers for my biological assay.
Issue: Inability to prepare a stock solution or working solution at the desired concentration for in vitro testing.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for assay insolubility.
Detailed Steps & Explanations:
-
pH Modification:
-
Rationale: For azetidinones with acidic or basic functional groups, their ionization state is pH-dependent. The ionized form is generally more water-soluble than the neutral form.[10][15][16]
-
Protocol: Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10). Attempt to dissolve your compound in each buffer. For acidic compounds, solubility will generally increase at higher pH, while for basic compounds, solubility will increase at lower pH.[16][17]
-
Caution: Ensure the pH range is compatible with your biological assay and does not affect the stability of your compound.
-
-
Co-solvent Systems:
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[13][18]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and propylene glycol are frequently used.[13][19]
-
Protocol: Prepare a high-concentration stock solution of your compound in a suitable co-solvent (e.g., 10-50 mM in DMSO). Then, dilute this stock solution into your aqueous assay buffer.
-
Critical Consideration: The final concentration of the co-solvent in the assay should be kept to a minimum (typically <1%, often <0.1%) to avoid artifacts or toxicity in biological systems. Always run a vehicle control (buffer with the same concentration of co-solvent) in your assay.
-
-
Surfactant-based Solubilization:
-
Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[9]
-
Common Surfactants: Tween® 80, Polysorbate 20, and Cremophor® EL are examples of non-ionic surfactants commonly used in biological research.
-
Protocol: Prepare your aqueous buffer containing a small concentration of a surfactant (e.g., 0.1-1% w/v). Attempt to dissolve your azetidinone compound in this solution.
-
Scenario 2: My lead azetidinone candidate shows poor oral bioavailability in animal studies due to low solubility.
Issue: The compound is potent in vitro but fails to show efficacy in vivo when administered orally.
Advanced Solubility Enhancement Strategies:
Caption: Strategies for improving in vivo bioavailability.
Detailed Strategies & Explanations:
-
Chemical Modification: The Prodrug Approach
-
Rationale: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.[20][21][22] By attaching a polar, water-soluble promoiety to the azetidinone core, the overall solubility of the prodrug can be significantly increased.[23][24] This can lead to improved dissolution in the gastrointestinal tract and enhanced absorption.
-
Common Promoieties: Phosphate esters, amino acid esters, and glycosides are commonly used to create water-soluble prodrugs.[23]
-
Experimental Consideration: The linker between the promoiety and the parent drug must be designed to be stable in the formulation but readily cleaved in vivo to release the active azetidinone.
-
-
Physical Modification: Solid Dispersions
-
Rationale: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often a hydrophilic polymer.[6][8][25] This can be achieved by methods such as solvent evaporation or melt extrusion.[6][8] The drug in a solid dispersion can exist in an amorphous state, which has a higher apparent solubility and faster dissolution rate compared to the crystalline form because no energy is required to break the crystal lattice.[26]
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC) are widely used carriers.[8]
-
Protocol - Solvent Evaporation Method:
-
Dissolve both the azetidinone compound and the carrier polymer in a common organic solvent.
-
Evaporate the solvent under reduced pressure.
-
The resulting solid mass is then milled and sieved to obtain a powder.
-
-
-
Nanotechnology Approaches
-
Rationale: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in the dissolution rate.[27][28][29][30]
-
Techniques:
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[29]
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the contents of the stomach.[28][29]
-
-
Part 3: Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This high-throughput method is ideal for early-stage screening of compound solubility.[5]
Principle: This method measures the light scattered by insoluble particles that form when a compound precipitates out of solution.[5]
Materials:
-
Nephelometer with microplate reading capability
-
Clear bottom 96- or 384-well microplates
-
Compound stock solutions in 100% DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
Procedure:
-
Prepare a serial dilution of your compound stock solution in DMSO in a separate plate.
-
In the assay plate, add the aqueous buffer.
-
Transfer a small volume (e.g., 1-2 µL) of the DMSO stock solutions to the buffer-containing wells.
-
Mix the plate gently.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).
-
Read the plate on the nephelometer.
-
The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to the baseline.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This is the gold standard method for determining the equilibrium solubility of a compound.[31][32]
Principle: An excess amount of the solid compound is equilibrated with a solvent over a period of time. The concentration of the dissolved compound in the saturated solution is then determined.[31]
Materials:
-
Glass vials with screw caps
-
Shaker or rotator set at a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid azetidinone compound to a known volume of the desired solvent (e.g., water, buffer) in a glass vial. The excess solid should be clearly visible.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.
Data Summary Table
| Technique | Principle | Throughput | Information Gained | Common Application |
| pH Adjustment | Increases solubility by ionizing the compound.[9][10][11] | Medium | pH-solubility profile | Initial solubility screening for ionizable compounds |
| Co-solvents | Reduces solvent polarity, increasing solubility of hydrophobic compounds.[9][12][13] | High | Approximate solubility in mixed solvents | Preparing stock solutions for in vitro assays |
| Solid Dispersions | Drug is dispersed in a hydrophilic carrier, often in an amorphous state.[6][8][25] | Low | Enhanced dissolution rate | Improving oral bioavailability of lead candidates |
| Prodrugs | Covalent attachment of a polar promoiety to increase solubility.[20][21][22] | Low | Increased aqueous solubility and potential for improved absorption | Overcoming fundamental solubility barriers of parent drug |
| Nanotechnology | Increases surface area by reducing particle size, enhancing dissolution rate.[27][28][29][30] | Low | Faster dissolution and potentially higher bioavailability | Advanced formulation for poorly soluble compounds |
References
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. Available at: [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available at: [Link]
-
Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs - Scifiniti. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. Available at: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
-
Enhancing Solubility and Bioavailability with Nanotechnology - Pharmaceutical Technology. Available at: [Link]
-
Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. Available at: [Link]
-
Nanotechnology in Pharmaceutical Research: Opportunities for Drug Solubility and Bioavailability | Walsh Medical Media. Available at: [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Available at: [Link]
-
Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. Available at: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. Available at: [Link]
-
Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - Frontiers Publishing Partnerships. Available at: [Link]
-
A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. Available at: [Link]
-
ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS - PharmaTutor. Available at: [Link]
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC. Available at: [Link]
-
Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. Available at: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed. Available at: [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs - Slideshare. Available at: [Link]
-
Cosolvent - Wikipedia. Available at: [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]
-
solubility experimental methods.pptx. Available at: [Link]
-
A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements - ResearchGate. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]
-
Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug - Asian Journal of Pharmaceutics. Available at: [Link]
-
Drug solubility: why testing early matters in HTS | BMG LABTECH. Available at: [Link]
-
Improving solubility via structural modification - ResearchGate. Available at: [Link]
-
CHAPTER 2: Tactics to Improve Solubility - Books - The Royal Society of Chemistry. Available at: [Link]
-
A REVIEW ON 2-AZETEDINONES. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION - IJCRT.org. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. Available at: [Link]
-
AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS - IIP Series. Available at: [Link]
-
Synthesis, Characterization of Some New 2-Azetidinone Derivatives - ResearchGate. Available at: [Link]
-
View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals | Asian Journal of Dental and Health Sciences. Available at: [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE. Available at: [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - ResearchGate. Available at: [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]
-
Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds - Impactfactor.org. Available at: [Link]
-
Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. Available at: [Link]
Sources
- 1. jgtps.com [jgtps.com]
- 2. iipseries.org [iipseries.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. japer.in [japer.in]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. jetir.org [jetir.org]
- 9. wjbphs.com [wjbphs.com]
- 10. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. ajdhs.com [ajdhs.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. asiapharmaceutics.info [asiapharmaceutics.info]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmatutor.org [pharmatutor.org]
- 24. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. benthamscience.com [benthamscience.com]
- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 27. scifiniti.com [scifiniti.com]
- 28. pharmtech.com [pharmtech.com]
- 29. walshmedicalmedia.com [walshmedicalmedia.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. lup.lub.lu.se [lup.lub.lu.se]
Navigating the Labyrinth of Beta-Lactam Stability: A Technical Guide to Preventing Ring Opening
For Immediate Release to the Scientific Community
Welcome to the Technical Support Center for Beta-Lactam Chemistry. As a Senior Application Scientist, I've witnessed firsthand the frustrations that can arise from the inherent instability of the beta-lactam ring. This four-membered cyclic amide is the cornerstone of a vast class of life-saving antibiotics, yet its strained nature makes it susceptible to premature opening, compromising experimental outcomes and drug efficacy. This guide is designed to be your in-the-lab partner, providing not just protocols, but the fundamental reasoning behind them to empower you to troubleshoot and optimize your workups effectively.
Section 1: Understanding the Enemy - The Fragility of the Beta-Lactam Ring
The reactivity of the β-lactam ring, essential for its antibacterial activity, is also its Achilles' heel during chemical manipulation.[1][2] The ring strain makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, leading to hydrolytic cleavage and inactivation.[3][4] This process can be catalyzed by a variety of factors commonly encountered in a laboratory setting.
Here, we'll delve into the primary culprits behind unwanted ring opening:
-
pH Extremes: The stability of β-lactams is profoundly pH-dependent.[5] Both acidic and, more significantly, basic conditions can catalyze hydrolysis.[5][6] Alkaline environments promote nucleophilic attack by hydroxide ions, leading to rapid degradation.[3]
-
Elevated Temperatures: Thermal instability is a well-documented characteristic of many β-lactams.[7] Increased temperatures accelerate the rate of hydrolysis and other degradation pathways.[6][8][9]
-
Nucleophilic Attack: Beyond hydroxide ions, a host of other nucleophiles can initiate ring opening. These include water, alcohols, amines, and even certain buffer components.[10][11]
-
Enzymatic Degradation: The presence of β-lactamase enzymes, often produced by bacteria, is a major cause of antibiotic resistance and can be a source of contamination in biological experiments.[12][13][14] These enzymes are highly efficient catalysts for β-lactam hydrolysis.[12][13]
-
Metal Ions: Certain metal ions, such as Cu(II), Zn(II), and Fe(III), can act as Lewis acids, coordinating to the β-lactam carbonyl and increasing its susceptibility to nucleophilic attack.[15][16]
Section 2: Troubleshooting Guide - Your Questions Answered
This section is structured to address the specific challenges you might be facing during your experimental workup.
Question 1: My reaction mixture is basic, and I'm seeing significant product degradation during aqueous workup. How can I neutralize it without opening the beta-lactam ring?
The Science Behind the Problem: Direct exposure to strong bases, even for short periods, can be catastrophic for the beta-lactam ring. The hydroxide ion is a potent nucleophile that readily attacks the strained carbonyl carbon, leading to irreversible ring opening.[3] The goal is to neutralize the base quickly and gently, without creating localized areas of high pH.
Troubleshooting Protocol:
-
Pre-cool your workup solutions: Before beginning the extraction, cool both your reaction mixture and your acidic wash solution (e.g., dilute HCl, saturated NH4Cl) in an ice bath. Lower temperatures significantly slow the rate of hydrolysis.[8][17]
-
Use a weak acid for neutralization: Instead of a strong acid, consider using a saturated solution of ammonium chloride (NH4Cl). This provides a mildly acidic environment (around pH 4.5-5.5) that is generally well-tolerated by most beta-lactams.[5]
-
Employ a biphasic neutralization: Add your organic solvent (e.g., ethyl acetate, dichloromethane) to the reaction mixture before adding the acidic wash. This allows the beta-lactam to be extracted into the organic phase as it is neutralized, minimizing its exposure time in the potentially harsh aqueous environment.
-
Agitate gently but thoroughly: During the extraction, avoid vigorous shaking which can create emulsions and increase the interface between the aqueous and organic layers, potentially prolonging contact with any remaining base. Gentle, consistent inversion is recommended.
-
Minimize contact time: Perform the extraction and separation steps as quickly as possible. Have all your necessary glassware and reagents prepared in advance.
Question 2: I need to remove a water-soluble byproduct. How can I perform an aqueous extraction while minimizing hydrolysis?
The Science Behind the Problem: Water, although a weak nucleophile, can still hydrolyze the beta-lactam ring, especially with prolonged exposure or at elevated temperatures.[7] The key is to limit the contact time and create conditions that disfavor the hydrolysis reaction.
Troubleshooting Protocol:
-
Saturate your aqueous phase: Use a saturated sodium chloride solution (brine) for your washes. The high ionic strength of the brine reduces the activity of water, thereby decreasing the rate of hydrolysis. It also helps to break emulsions and "salt out" your organic product, improving extraction efficiency.
-
Maintain a cold environment: As with basic workups, perform all aqueous washes at 0-5 °C.
-
Control the pH: If your beta-lactam is stable at a slightly acidic pH, consider using a buffered wash solution (e.g., a citrate or phosphate buffer) to maintain the optimal pH range. Many beta-lactams exhibit maximum stability in the pH range of 4-7.[5]
-
Dry the organic layer thoroughly: After the final wash, it is crucial to remove all traces of water from the organic phase. Use a suitable drying agent like anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Allow sufficient time for the drying agent to work, and consider a second portion if clumping is observed.
Question 3: My purification involves column chromatography, and I'm observing streaking and product loss on the column. What's going on?
The Science Behind the Problem: Silica gel, the most common stationary phase for column chromatography, has a slightly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the opening of the beta-lactam ring, especially for more sensitive substrates.
Troubleshooting Protocol:
-
Deactivate the silica gel: Before preparing your column, you can neutralize the acidic sites on the silica. This is typically done by creating a slurry of the silica gel in your eluent system and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume). Mix thoroughly and then pack the column as usual.
-
Use an alternative stationary phase: If your compound is particularly acid-sensitive, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
Run the column cold: If possible, perform the chromatography in a cold room or with a jacketed column to maintain a low temperature.
-
Work quickly: Minimize the time your compound spends on the column. Optimize your eluent system through thin-layer chromatography (TLC) beforehand to ensure a reasonably fast elution time.
Visualizing the Path to Degradation and Prevention
To better understand the interplay of factors that can compromise your beta-lactam, the following diagram illustrates the primary degradation pathways and the corresponding preventative measures discussed.
Caption: Key degradation factors and their corresponding preventative strategies.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Can I use a rotary evaporator to concentrate my solution containing a beta-lactam?
-
A: Yes, but with caution. Use a low bath temperature (ideally below 30°C) and ensure your vacuum is efficient to minimize the time your compound is exposed to heat. Never evaporate to complete dryness, as this can lead to decomposition. It's often better to leave a small amount of solvent and remove the final traces under high vacuum at room temperature or below.
-
-
Q: Are there any "beta-lactam friendly" protecting groups I should consider during synthesis?
-
A: Absolutely. The choice of protecting groups for other functionalities on your molecule can influence the stability of the beta-lactam. For amines, carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common. For carboxylic acids, esters that can be removed under mild conditions (e.g., benzyl esters via hydrogenolysis, silyl esters) are preferable to those requiring harsh acidic or basic hydrolysis. The use of an N-triflyl protecting group for imines has been shown to be effective in certain Staudinger reactions for β-lactam synthesis.[18] Dibenzyl protective groups have also demonstrated utility in the preparation of some β-lactam derivatives.[19]
-
-
Q: I suspect my sample is contaminated with a beta-lactamase. How can I mitigate its effects?
-
A: If you're working with biological systems, sterile technique is paramount. If contamination is suspected, the addition of a broad-spectrum beta-lactamase inhibitor, such as clavulanic acid or tazobactam, to your workup solutions can help protect your product.[20][21] However, be mindful that these inhibitors also contain a beta-lactam ring and may not be stable under all conditions.
-
-
Q: How should I store my purified beta-lactam compound?
-
A: For long-term storage, it is best to keep the compound as a dry solid at low temperatures, preferably -20°C or -70°C, under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.[17] If you must store it in solution, use a dry, aprotic solvent and maintain the low temperature. Avoid repeated freeze-thaw cycles.[17]
-
By understanding the inherent chemical sensitivities of the beta-lactam ring and implementing these targeted strategies, you can significantly improve your experimental success rates. Remember, a proactive approach to preventing degradation is always more effective than attempting to salvage a compromised product.
References
-
Stability of β-lactam antibiotics in bacterial growth media - PMC - NIH . National Institutes of Health. [Link]
-
Possible mechanism of β‐lactam ring hydrolysis by subclass B1... - ResearchGate . ResearchGate. [Link]
-
The mechanism of catalysis and the inhibition of β-lactamases - RSC Publishing . Royal Society of Chemistry. [Link]
-
Mechanism of β-lactam hydrolysis catalyzed by metallo-β-lactamases... - ResearchGate . ResearchGate. [Link]
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC . National Institutes of Health. [Link]
-
Beta-lactamase - Wikipedia . Wikipedia. [Link]
-
Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic . ACS Publications. [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI . MDPI. [Link]
-
β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC . National Institutes of Health. [Link]
-
The Mechanisms of Reactions of β-Lactams - ResearchGate . ResearchGate. [Link]
-
β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC . National Institutes of Health. [Link]
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - ASM Journals . American Society for Microbiology. [Link]
-
Effect of heat treatments on stability of β-lactams in milk - ResearchGate . ResearchGate. [Link]
-
Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC . National Institutes of Health. [Link]
-
Potassium tert‐Butoxide‐Catalyzed Synthesis of α‐Methylene‐β‐Lactams from Propiolamides - ResearchGate . ResearchGate. [Link]
-
Studies on Substituted Beta Lactams Towards Ring Opening: Elimination Versus Rearrangement - Walsh Medical Media . Walsh Medical Media. [Link]
-
One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail . Nature. [Link]
-
Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings . BMJ. [Link]
-
pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed . National Institutes of Health. [Link]
-
Influence of temperature on the degradation of selected β-lactams (24 h... - ResearchGate . ResearchGate. [Link]
-
Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]
-
β-Lactam synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water - MDPI . MDPI. [Link]
-
Influence of the nitrogen protecting group. - ResearchGate . ResearchGate. [Link]
-
Degradation of β-lactam antibiotics - Semantic Scholar . Semantic Scholar. [Link]
-
β-Lactam - Wikipedia . Wikipedia. [Link]
- Stabilizing compositions for antibiotics and methods of use - Google Patents.
-
Degradation Pathway of Penicillin by Immobilized β- lactamase - Chemical Engineering Transactions . Chemical Engineering Transactions. [Link]
-
β-Lactams and β-Lactamase Inhibitors: An Overview - PMC . National Institutes of Health. [Link]
-
β-Lactam antibiotic - Wikipedia . Wikipedia. [Link]
-
Trace Determination of β-Lactam Antibiotics in Environmental Aqueous Samples Using Off-Line and On-Line Preconcentration in Capillary Electrophoresis | Request PDF - ResearchGate . ResearchGate. [Link]
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers . Frontiers. [Link]
-
Degradation of β-lactam antibiotics - ResearchGate . ResearchGate. [Link]
-
β-Lactamase Inhibitors To Restore the Efficacy of Antibiotics against Superbugs | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. [Link]
-
Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria - MDPI . MDPI. [Link]
-
The Mechanisms of Resistance to β-Lactam Antibiotics | Request PDF - ResearchGate . ResearchGate. [Link]
-
Beta-Lactam Decontamination Services . ClorDiSys. [Link]
-
Emerging Strategies to Combat β-Lactamase Producing ESKAPE Pathogens - PMC - NIH . National Institutes of Health. [Link]
- Process for the purification of lactams - Google Patents.
-
Antibiotics to prevent complications following tooth extractions - PMC . National Institutes of Health. [Link]
-
β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward - Frontiers . Frontiers. [Link]
Sources
- 1. β-Lactam - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The mechanism of catalysis and the inhibition of β-lactamases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 13. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. β-Lactam synthesis [organic-chemistry.org]
- 19. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Diastereoselectivity in β-Lactam Synthesis via Staudinger Cycloaddition
Welcome to the technical support center for β-lactam synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with diastereoselectivity in the Staudinger [2+2] ketene-imine cycloaddition. As your dedicated scientific resource, this document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and a foundational understanding of the mechanistic principles governing this crucial transformation.
The Staudinger synthesis, discovered by Hermann Staudinger in 1907, remains a cornerstone for constructing the β-lactam ring, a privileged scaffold in medicinal chemistry, most notably in penicillin and other antibiotics.[1] The reaction involves the cycloaddition of a ketene with an imine to form the four-membered azetidinone ring.[1][2] While powerful, achieving high diastereoselectivity can be challenging. This guide will equip you with the knowledge to diagnose and resolve these issues in your own laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Staudinger reaction is producing a nearly 1:1 mixture of cis and trans β-lactams. What is the primary mechanistic reason for this lack of selectivity?
A: A lack of diastereoselectivity in the Staudinger reaction stems from a kinetic competition between two primary pathways following the initial nucleophilic attack of the imine on the ketene to form a zwitterionic intermediate.[3] The final stereochemistry is determined at this stage.
-
Pathway A: Direct Ring Closure: The initially formed zwitterionic intermediate can undergo a rapid, conrotatory electrocyclization to yield the β-lactam.[4] For (E)-imines, which are typically more stable and commonly used, this direct closure predominantly leads to the cis-β-lactam.[1][4]
-
Pathway B: Isomerization then Ring Closure: The zwitterionic intermediate has a finite lifetime. If the rate of ring closure is slow, rotation around the C-N bond can occur, leading to an isomeric zwitterion.[3][4] Cyclization of this isomerized intermediate typically yields the trans-β-lactam.[1]
When you observe a 1:1 mixture, it indicates that the rates of direct ring closure and the isomerization/ring closure sequence are nearly equal. To improve selectivity, you must modify the reaction conditions or substrates to favor one pathway significantly over the other.
Q2: How do the electronic properties of my ketene and imine substituents influence the cis/trans ratio?
A: The electronic nature of the substituents on both the ketene and the imine are critical determinants of the diastereoselectivity by influencing the rate of the crucial ring-closure step.[2][3]
Here is a summary of the expected outcomes:
| Reactant Component | Substituent Type | Effect on Ring Closure Rate | Favored Diastereomer |
| Ketene | Electron-Donating (e.g., -OR, -NR₂) | Accelerates | cis[1][2][3][5] |
| Electron-Withdrawing (e.g., -COR, -CN) | Decelerates | trans[1][2][3][5] | |
| Imine | Electron-Withdrawing (e.g., -Ts, -Tf, -COR) | Accelerates | cis[2][3][5][6] |
| Electron-Donating (e.g., -p-methoxyphenyl) | Decelerates | trans[2][3][5] |
Causality:
-
Accelerated Ring Closure (Favors cis): Electron-donating groups on the ketene and electron-withdrawing groups on the imine stabilize the transition state of the intramolecular nucleophilic attack of the enolate on the iminium ion.[2][3] This speeds up the ring closure, making it outcompete the rate of isomerization, thus leading to a higher proportion of the cis product.
-
Decelerated Ring Closure (Favors trans): Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure. This provides a larger window of opportunity for the zwitterionic intermediate to isomerize before cyclization, resulting in an enrichment of the trans product.[1][2][3]
Below is a diagram illustrating this mechanistic branch point.
Caption: Mechanistic pathways determining diastereoselectivity.
Q3: I suspect my imine is isomerizing from (E) to (Z) geometry before reacting. How does this affect the outcome and how can I control it?
A: The geometry of the starting imine is a crucial, yet often overlooked, factor. As a general rule, (E)-imines tend to produce cis-β-lactams, whereas (Z)-imines favor the formation of trans-β-lactams.[1][4] If your imine is prone to isomerization under the reaction conditions (e.g., in the presence of base or at elevated temperatures), you may be generating a mixture of imine isomers that then react to form a mixture of diastereomeric products.
Troubleshooting Strategy:
-
Confirm Imine Geometry: Before starting the reaction, verify the isomeric purity of your imine using ¹H NMR spectroscopy (look for characteristic coupling constants if applicable) or other suitable analytical techniques.
-
Use Cyclic Imines: If feasible for your synthetic route, using a cyclic imine can lock the geometry and prevent E/Z isomerization, providing a cleaner reaction profile.[7]
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Isomerization is an equilibrium process that can be suppressed at lower temperatures.
-
Modify Reagent Addition: Consider adding the base (e.g., triethylamine) slowly to the solution of the acid chloride and imine. This keeps the instantaneous concentration of the base low, which can minimize base-catalyzed imine isomerization.
Q4: Can I change the solvent or reaction temperature to improve my diastereoselectivity?
A: Yes, both solvent and temperature are powerful tools for optimizing diastereoselectivity.[3][8]
Solvent Effects: The Staudinger reaction proceeds through a zwitterionic intermediate, and the polarity of the solvent can influence its stability and lifetime.
-
Polar Solvents (e.g., CH₃CN, DMF): More polar solvents can stabilize the zwitterionic intermediate.[9] This may prolong its lifetime, potentially allowing more time for isomerization to the trans-favoring intermediate. However, the exact effect can be system-dependent.
-
Nonpolar Solvents (e.g., Toluene, CH₂Cl₂): These are commonly used and often provide good results. The choice of solvent can also affect the solubility of reactants and the rate of ketene formation.
Temperature Effects: Temperature directly influences the rates of all reaction steps.
-
Lowering the Temperature (e.g., 0 °C to -78 °C): This is often the most effective first step in troubleshooting. Lowering the temperature will slow down all reaction rates, but it may disproportionately slow the rate of isomerization (k_iso) compared to the rate of direct ring closure (k_closure), thus favoring the cis product.
-
Increasing the Temperature: While generally not recommended for improving selectivity, in some specific cases where the trans product is desired and thermodynamically more stable, higher temperatures might facilitate the isomerization needed to form it.
Experimental Protocol: Temperature Screening for Diastereoselectivity
-
Setup: Prepare three identical reaction flasks (A, B, and C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: To each flask, add your imine and solvent (e.g., CH₂Cl₂).
-
Temperature Control:
-
Cool flask A to 25 °C (room temperature).
-
Cool flask B to 0 °C (ice-water bath).
-
Cool flask C to -78 °C (dry ice/acetone bath).
-
-
Reaction Initiation: Prepare a solution of the acid chloride and triethylamine in the same solvent. Add this solution dropwise and simultaneously to all three flasks over 30 minutes.
-
Monitoring: Stir the reactions at their respective temperatures and monitor by TLC or LC-MS until the starting imine is consumed.
-
Analysis: After quenching the reactions, isolate the crude product from each and determine the cis:trans ratio using ¹H NMR spectroscopy. This will provide a clear indication of the effect of temperature on your specific system.
Q5: My substrates are sterically demanding. How does steric hindrance impact the diastereoselectivity?
A: Steric hindrance plays a significant role in the Staudinger reaction, influencing both the initial approach of the reactants and the stability of the transition states for ring closure.[10][11][12]
-
Initial Attack: Bulky substituents on the ketene or imine can hinder the nucleophilic attack, potentially slowing the overall reaction.
-
Ring Closure: During the conrotatory ring closure, bulky groups will preferentially orient themselves to minimize steric clash in the transition state. This can strongly favor one diastereomer over another. For example, a bulky substituent may prefer an "outward" rotation during cyclization, which can direct the stereochemical outcome.[7]
If you are working with sterically bulky substrates and observing low selectivity, it may be that the steric and electronic effects are opposing each other. In such cases, a more systematic optimization of other reaction parameters (temperature, solvent, catalyst) is necessary.
Caption: A logical troubleshooting workflow for low diastereoselectivity.
References
-
Staudinger Synthesis. Organic Chemistry Portal. [Link]
- Palomo, C., Aizpurua, J. M., et al. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-1872.
- Tuba, R., & Bazzi, H. S. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Organic & Biomolecular Chemistry, 11(36), 5993-6002.
-
Staudinger synthesis. Wikipedia. [Link]
-
Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]
- Nilsson, B. L., et al. (2006). Electronic and Steric Effects on the Rate of the Traceless Staudinger Ligation. Organic Letters, 8(25), 5825-5828.
- Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069.
- Liang, Y., et al. (2008). Sterically controlled diastereoselectivity in thio-Staudinger cycloadditions of alkyl/alkenyl/aryl-substituted thioketenes. Organic & Biomolecular Chemistry, 6(14), 2561-2566.
- Alajarín, M., et al. (2007). The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 40(11), 1142-1151.
-
Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Pahlavan, F., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(50), 35081-35091.
- Pahlavan, F., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(50), 35081-35091.
-
Synthesis of β-lactams. Organic Chemistry Portal. [Link]
- D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 13(6), 1271-1323.
- Savoie, J., et al. (2013). Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines. Beilstein Journal of Organic Chemistry, 9, 2616-2622.
- Liang, Y., et al. (2008). New Insights into the Torquoselectivity of the Staudinger Reaction. Journal of the American Chemical Society, 130(50), 16848-16849.
- Facile Synthesis of β-Lactam Derivatives by the Staudinger Reaction Using 3,6-Dichlorotetrazine.
- Arrieta, A., et al. (2000). New Insights on the Origins of the Stereocontrol of the Staudinger Reaction: [2 + 2] Cycloaddition between Ketenes and N-Silylimines. The Journal of Organic Chemistry, 65(23), 7791-7800.
- Lin, F. L., et al. (2005). Mechanistic Investigation of the Staudinger Ligation. Journal of the American Chemical Society, 127(8), 2686-2695.
- Palomo, C., et al. (2009). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. European Journal of Organic Chemistry, 2009(22), 3639-3663.
- Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? Amanote Research.
- Soellner, M. B., et al. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 128(27), 8820-8828.
-
Staudinger Reaction. Chem-Station Int. Ed. [Link]
- Hegedus, L. S., et al. (1988). A contribution to the confusion surrounding the reaction of ketenes with imines to produce .beta.-lactams. A comparison of stereoselectivity dependence on the method of ketene generation: acid chloride/triethylamine vs photolysis of chromium carbene complexes. Journal of the American Chemical Society, 110(7), 2122-2126.
Sources
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05286A [pubs.rsc.org]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electronic and Steric Effects on the Rate of the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sterically controlled diastereoselectivity in thio-Staudinger cycloadditions of alkyl/alkenyl/aryl-substituted thioketenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 4-(2,6-dimethylphenyl)azetidin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 4-(2,6-dimethylphenyl)azetidin-2-one. This guide is designed for researchers, chemists, and drug development professionals engaged in scaling up this important β-lactam intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable solutions to streamline your synthesis.
Core Synthesis Overview: The Staudinger Cycloaddition
The most reliable and versatile route to this compound is the Staudinger [2+2] cycloaddition.[1] This reaction involves the coupling of an imine with a ketene, which is typically generated in situ from an acyl chloride and a tertiary amine base.[2][3] The sterically hindered 2,6-dimethylphenyl group presents unique challenges and considerations throughout this process.
The overall workflow can be visualized as a two-stage process:
Troubleshooting Guide & Experimental FAQs
This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.
Part 1: Imine Formation Challenges
Question: My imine formation from 2,6-dimethylaniline is sluggish and gives low yields. What is the underlying cause?
Answer: This is a common issue rooted in the steric hindrance and reduced nucleophilicity of 2,6-dimethylaniline.
-
Causality: The two ortho-methyl groups sterically shield the nitrogen atom, impeding its nucleophilic attack on the aldehyde's carbonyl carbon.[4] Furthermore, these electron-donating methyl groups slightly increase the electron density on the nitrogen, but not enough to overcome the significant steric barrier. Incomplete dehydration is also a frequent culprit, as the presence of water can shift the equilibrium back towards the starting materials.
-
Solutions & Protocols:
-
Aggressive Dehydration: Use a robust dehydrating agent. While anhydrous MgSO₄ is common, for hindered anilines, using activated molecular sieves (4Å) directly in the reaction mixture is often more effective.
-
Azeotropic Water Removal: For larger-scale reactions, forming the imine in a solvent like toluene using a Dean-Stark apparatus to azeotropically remove water is the most effective method.
-
Catalysis: Adding a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid, can protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial attack by the hindered aniline.[5]
-
Reaction Time: Be patient. Reactions involving sterically hindered reagents often require longer reaction times (monitor by TLC or ¹H NMR for the disappearance of the aldehyde proton).
-
Question: How do I confirm the successful formation of the N-(2,6-dimethylphenyl)imine before proceeding to the cycloaddition?
Answer: It is critical to confirm imine formation, as unreacted aniline or aldehyde can lead to significant side products in the next step. The crude imine is often used directly without purification.
-
Confirmation Techniques:
-
¹H NMR Spectroscopy: This is the most definitive method. Look for the appearance of the characteristic imine proton signal (HC=N), typically in the range of δ 8.0-8.5 ppm. The aldehyde proton signal (usually δ 9.5-10.0 ppm) should disappear.
-
FT-IR Spectroscopy: Look for the appearance of a C=N stretching band around 1620-1640 cm⁻¹. The C=O stretch of the aldehyde (around 1700 cm⁻¹) and the N-H stretches of the aniline (around 3400 cm⁻¹) should diminish or disappear.
-
Part 2: Staudinger Cycloaddition & Stereoselectivity
Question: My cycloaddition reaction is not working. After adding the imine, my TLC shows only starting material and baseline decomposition.
Answer: This failure typically points to an issue with the generation or stability of the ketene intermediate.
-
Causality: The Staudinger reaction mechanism begins with the nucleophilic attack of the imine nitrogen on the central carbon of the ketene.[6][7] If the ketene is not formed efficiently or decomposes before it can react, the cycloaddition will fail.
-
Inefficient Ketene Generation: The tertiary amine base (e.g., triethylamine, Et₃N) must be pure and dry. It deprotonates the α-carbon of the acyl chloride to initiate an E2-type elimination of HCl, forming the ketene.[8] Wet or poor-quality base will be ineffective.
-
Order of Addition: Adding the imine to a pre-formed solution of ketene is often preferred. However, some protocols recommend adding the acyl chloride to a mixture of the imine and base. The optimal order can be substrate-dependent.[9]
-
Temperature Control: Ketene generation is typically performed at 0 °C or even lower temperatures (-78 °C) to prevent ketene dimerization or polymerization, which are common side reactions at higher temperatures.[10]
-
-
Recommended Protocol:
-
Dissolve the imine in anhydrous dichloromethane (DCM) in a flame-dried, N₂-purged flask.
-
In a separate flame-dried flask, dissolve the acyl chloride (e.g., chloroacetyl chloride) and triethylamine (1.1 equivalents) in anhydrous DCM and cool to 0 °C. Stir for 20-30 minutes to allow for ketene formation.
-
Slowly add the imine solution dropwise to the cold ketene solution via a syringe or dropping funnel.
-
Allow the reaction to slowly warm to room temperature and stir overnight, monitoring by TLC.[11]
-
Question: I'm obtaining a mixture of cis and trans diastereomers. How can I improve the stereoselectivity of the reaction?
Answer: The diastereoselectivity of the Staudinger cycloaddition is not governed by thermodynamic control but rather by the kinetics of the ring-closure step of a zwitterionic intermediate.[6][12] Several factors can be tuned to favor one isomer over the other.
-
Mechanistic Insight: After the imine attacks the ketene, a zwitterionic intermediate is formed. This intermediate can undergo direct conrotatory ring closure to form the cis-β-lactam. Alternatively, the C-N bond can rotate before ring closure, leading to the more thermodynamically stable trans-β-lactam. The outcome depends on the competition between these two pathways.[1][6][7]
-
Controlling Factors: The balance between direct closure (cis product) and bond rotation followed by closure (trans product) can be influenced significantly.
| Factor | Condition for cis preference | Condition for trans preference | Rationale |
| Solvent Polarity | More Polar (e.g., DCM, CH₃CN) | Less Polar (e.g., Toluene, THF) | Polar solvents can stabilize the charge separation in the initial zwitterionic intermediate, accelerating direct ring closure.[9][13] Non-polar solvents may favor bond rotation to a less-polarized intermediate before closure. |
| Temperature | Lower (-78 °C to 0 °C) | Higher (Room Temp to Reflux) | Lower temperatures favor the kinetically controlled pathway (direct closure), while higher temperatures provide the energy needed for bond rotation to the more stable intermediate.[2][10] |
| Substituents | Electron-donating on ketene; Electron-withdrawing on imine | Electron-withdrawing on ketene; Electron-donating on imine | Electron-donating groups on the ketene (enolate side) and electron-withdrawing groups on the imine (iminium side) accelerate the direct nucleophilic ring closure.[6] |
| Order of Addition | Add imine to pre-formed ketene | Add acyl chloride to imine/base mix | This can influence the transient concentrations of intermediates, but its effect is highly substrate-dependent and must be determined empirically.[9] |
For the synthesis of this compound, the electron-donating nature of the dimethylphenyl group on the imine may slow direct ring closure, potentially favoring the trans isomer. To favor the cis isomer, using a polar solvent like DCM at low temperatures is recommended.[6][9]
Part 3: Work-up and Purification
Question: My product seems to decompose during silica gel column chromatography. How can I purify it effectively?
Answer: β-lactams can be sensitive to both acidic and basic conditions. The slightly acidic nature of standard silica gel can cause ring-opening or epimerization of the product.
-
Causality: The strained four-membered ring of the β-lactam is susceptible to hydrolysis or other nucleophilic attacks, which can be catalyzed by the acidic silanol groups on the surface of the silica gel.[14]
-
Purification Strategies:
-
Neutralized Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your eluent (e.g., 1% Et₃N in hexanes/ethyl acetate). This deactivates the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil for chromatography.
-
Recrystallization: This is the preferred method for purification if a crystalline solid is obtained. Test various solvent systems (e.g., ethyl acetate/hexanes, DCM/petroleum ether, ethanol/water) to find suitable conditions.
-
Minimize Contact Time: If chromatography is unavoidable, run the column as quickly as possible (flash chromatography) to minimize the time the compound spends in contact with the silica.[15]
-
References
-
Staudinger Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Al-Masoudi, N. A. (2007). Cycloaddition Reaction of Imines with Acid Chlorides in the Presence of a Tertiary Base: Variation of the Methods for β-Lactam Synthesis. Walsh Medical Media. Retrieved from [Link]
-
Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. Retrieved from [Link]
-
Piscitelli, F., Ballatore, C., & Campiani, G. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 16(2), 1329-1383. Retrieved from [Link]
-
Staudinger synthesis. (2023). In Wikipedia. Retrieved from [Link]
-
Rajamäki, S. H. M., De Luca, L., Capitta, F., & Porcheddu, A. (2016). A telescopic one-pot synthesis of β-lactam rings using amines as a convenient source of imines. Organic & Biomolecular Chemistry, 14(18), 4328-4334. Retrieved from [Link]
-
Li, J., et al. (2011). Highly stereoselective synthesis of trans-3-chloro-beta-lactams from imines and mixed chloro- and nitroacetyl chlorides. ResearchGate. Retrieved from [Link]
-
Wovkulich, P. M., et al. (2013). Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines. Beilstein Journal of Organic Chemistry, 9, 2604-2611. Retrieved from [Link]
-
Jiao, L., et al. (2017). Sterically controlled diastereoselectivity in thio-Staudinger cycloadditions of alkyl/alkenyl/aryl-substituted thioketenes. Organic & Biomolecular Chemistry, 15(27), 5796-5805. Retrieved from [Link]
-
Jiao, L., et al. (2019). New Insights into the Torquoselectivity of the Staudinger Reaction. Organic Letters, 21(21), 8569-8573. Retrieved from [Link]
-
Mondal, S., & Deka, R. C. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(50), 35058-35071. Retrieved from [Link]
-
Fu, G. C., et al. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(7), 1452-1453. Retrieved from [Link]
-
Jiao, L., et al. (2017). Sterically controlled diastereoselectivity in thio-Staudinger cycloadditions of alkyl/alkenyl/aryl-substituted thioketenes. Organic & Biomolecular Chemistry, 15, 5796-5805. Retrieved from [Link]
-
D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3798. Retrieved from [Link]
-
Kalita, A., & Deka, R. C. (2020). The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A, 124(39), 8096-8109. Retrieved from [Link]
-
De Kimpe, N., et al. (1992). Ketoform reaction. Synthesis of hindered imines from 2,6-dialkylanilines and ketones. ResearchGate. Retrieved from [Link]
-
Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(4), 187-199. Retrieved from [Link]
- Leston, G. (1976). U.S. Patent No. 3,931,298. Washington, DC: U.S. Patent and Trademark Office.
-
Various Authors. (2025). How to synthesize beta-lactam. Quora. Retrieved from [Link]
-
Scott, P. J. H., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 7(10), 1401-1413. Retrieved from [Link]
-
Synthesis of imines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Simner, P. J., et al. (2023). Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory. Journal of Clinical Microbiology, 61(12), e00301-23. Retrieved from [Link]
-
Patel, N. B., & Patel, H. R. (2019). Synthesis and biological study of Azetidinone derivatives. International Journal of Pharmaceutical Sciences and Research, 10(4), 1000-1006. Retrieved from [Link]
-
2,6-dimethylaniline. (n.d.). LookChem. Retrieved from [Link]
-
Synthesis of 2,6-dimethyl aniline. (n.d.). PrepChem.com. Retrieved from [Link]
-
Kaplan, M. J., & Gaunt, M. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5263-5284. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. ResearchGate. Retrieved from [Link]
-
Alcaide, B., et al. (2003). Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry, 2003(16), 3127-3136. Retrieved from [Link]
-
Mogilaiah, K., et al. (2002). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Indian Journal of Chemistry, 41B, 1494-1497. Retrieved from [Link]
-
Smith, M. W., & Ellman, J. A. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Tehrani, K. H. M. E., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry, 14(8), 1541-1555. Retrieved from [Link]
-
Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Biochemical Journal, 476(16), 2399-2418. Retrieved from [Link]
-
Al-Juboori, A. M. A., & Al-Amery, K. K. A. (2019). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Conference Proceedings, 2144(1), 020010. Retrieved from [Link]
-
Boyd, S., & Baran, P. S. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society, 147(47), 20564-20570. Retrieved from [Link]
-
Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. Retrieved from [Link]
-
Al-Juboori, A. M. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 162-175. Retrieved from [Link]
Sources
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 6. Staudinger Synthesis [organic-chemistry.org]
- 7. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05286A [pubs.rsc.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.pku.edu.cn [chem.pku.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The 4-Aryl-Azetidin-2-one Scaffold
Technical Support Center: Degradation Pathways of 4-Aryl-Azetidin-2-ones
User Role: Senior Application Scientist System Status: Operational Knowledge Base: Active
Welcome to the technical guide for 4-aryl-azetidin-2-ones. This class of
This guide is structured into troubleshooting modules designed to diagnose and resolve degradation issues observed during synthesis, purification, and storage.
Module 1: Hydrolytic Instability (Ring Opening)
Context: The four-membered lactam ring is inherently strained (
FAQ: Why am I seeing a rapid loss of potency in alkaline media?
Answer: 4-aryl-azetidin-2-ones are highly susceptible to base-catalyzed hydrolysis (saponification). The hydroxide ion attacks the carbonyl carbon (C2), leading to ring opening and the formation of a
Diagnostic Indicator: Appearance of a highly polar peak (carboxylic acid) at early retention times in Reverse Phase HPLC (RP-HPLC).
Troubleshooting Guide: Mitigating Hydrolysis
| Issue | Probable Cause | Corrective Action |
| Ring Opening during Work-up | High pH (>8.5) or prolonged exposure to aqueous base. | Protocol Adjustment: Quench reactions into buffered solutions (pH 4–6). Use weak bases ( |
| Degradation in Methanol/Ethanol | Alcoholysis (solvolysis) catalyzed by trace alkoxides. | Solvent Switch: Avoid primary alcohols for long-term storage. Use acetonitrile or DMSO. If alcohols are necessary, ensure they are free of base/acid traces. |
| HPLC Autosampler Instability | Diluent pH mismatch. | Buffer Control: Ensure the sample diluent matches the mobile phase pH. Maintain autosampler temperature at 4°C. |
Pathway Visualization: Base-Catalyzed Hydrolysis
The following diagram illustrates the irreversible ring-opening mechanism.
Caption: Base-catalyzed hydrolysis mechanism leading to irreversible ring opening.
Module 2: Stereochemical Integrity (Epimerization)
Context: The C3 and C4 positions in 4-aryl-azetidin-2-ones are chiral centers. The trans isomer is typically the thermodynamic product, but the cis isomer or specific enantiomers (e.g., 3R, 4S) are often the bioactive forms.
FAQ: My diastereomeric purity is dropping. Is the ring opening?
Answer: Not necessarily. You are likely observing epimerization , particularly at C3. The proton at C3 is
Diagnostic Indicator: Appearance of a peak with the same mass (LC-MS) but different retention time (isobaric impurity).
Troubleshooting Guide: Preventing Epimerization
-
Check pH: Avoid strong bases that can deprotonate C3 (
in organic solvents, but lower with EWGs). -
Temperature Control: Epimerization is thermally driven. Store samples at -20°C.
-
Solvent Choice: Avoid protic solvents that facilitate proton exchange.
Module 3: Oxidative and Photolytic Degradation
Context: The 4-aryl group can act as a chromophore, making the molecule susceptible to UV-induced degradation. Additionally, side chains (like the phenol in ezetimibe) are prone to oxidation.
FAQ: What are the "Unknown" impurities appearing after light exposure?
Answer: 4-aryl-azetidin-2-ones can undergo Norrish Type I or II photoreactions or ring expansions (e.g., to pyrroles) under UV light. Furthermore, oxidative degradation can cleave side chains or oxidize electron-rich aryl rings (e.g., formation of quinones from phenols).
Key Impurity Types:
-
Cyclization Products: Intramolecular reaction of side chains.[1]
-
Oxidative Dimers: Radical coupling of aryl rings.
Pathway Visualization: General Degradation Workflow
Caption: Overview of competing degradation pathways: Hydrolysis, Epimerization, and Oxidation.
Module 4: Experimental Protocols
Protocol 1: Standard Stress Testing (Forced Degradation)
Objective: Determine intrinsic stability and identify degradation products.[2]
-
Preparation: Prepare a 1 mg/mL stock solution of the 4-aryl-azetidin-2-one in Acetonitrile.
-
Acid Stress: Dilute to 0.1 mg/mL in 0.1 N HCl. Incubate at 60°C for 4–24 hours.
-
Base Stress: Dilute to 0.1 mg/mL in 0.01 N NaOH. Note: Start with mild base; these compounds are very labile. Incubate at RT for 1 hour.
-
Oxidative Stress: Dilute to 0.1 mg/mL in 3%
. Incubate at RT for 24 hours. -
Analysis: Analyze via HPLC-UV (254 nm) and LC-MS.
Protocol 2: pH-Rate Profile Determination
Objective: Identify the pH of maximum stability (
-
Prepare buffers at pH 1.2, 2.0, 4.0, 6.0, 7.4, 9.0, and 10.0 (constant ionic strength).
-
Spike compound into each buffer (ensure <1% organic co-solvent to avoid solvent effects).
-
Incubate at a constant temperature (e.g., 40°C).
-
Sample at regular intervals and quantify remaining parent compound.
-
Plot:
vs. pH.
Data Summary Table: Typical Stability Profile
| Parameter | Stability Trend | Critical Threshold |
| pH | Stable in weak acid (pH 4-6). Unstable in base. | Hydrolysis |
| Temperature | Follows Arrhenius kinetics. | Significant degradation > 60°C in solution. |
| Light | Variable; aryl group absorbs UV. | Protect from light (amber glassware). |
| Solvent | Stable in ACN, DMSO. | Avoid primary amines (aminolysis) and alcohols (alcoholysis). |
References
-
Singh, S., et al. (2015).[4] "Investigation of reduction process and related impurities in ezetimibe." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Brouwers, R., et al. (2020).[3] "Stability of β-lactam antibiotics in bacterial growth media." PLOS ONE. Link
-
Filip, K., et al. (2017). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Link
- Page, M. I. (1987). "The Mechanisms of Reactions of Beta-Lactam Antibiotics." Accounts of Chemical Research. (Classic mechanistic reference for beta-lactam hydrolysis).
-
Trivedi, R. K., et al. (2012). "Impurity Profiling: A Case Study of Ezetimibe." The Open Chemical and Biomedical Methods Journal. Link
Sources
Technical Support Center: Crystallization of Azetidinone Derivatives
Current Status: Online Support Tier: Senior Application Scientist Topic: Enhancing Crystal Quality for X-ray Diffraction (SCXRD)[1]
Introduction
Welcome to the Advanced Crystallography Support Center. You are likely here because your beta-lactam (2-azetidinone) derivatives—structurally similar to Ezetimibe or Penicillin—are failing to yield diffraction-quality single crystals.[1]
Azetidinones present unique crystallographic challenges due to the conformational flexibility of the four-membered ring and their tendency to "oil out" (Liquid-Liquid Phase Separation) rather than nucleate. This guide moves beyond basic textbook advice, offering field-proven protocols to stabilize the lattice and control polymorphism.
Module 1: The "Oiling Out" Crisis
User Report: "My compound separates as a viscous oil or gum upon evaporation, not a solid."
Root Cause Analysis
Azetidinones often possess a "confused" polarity—a highly polar amide core flanked by hydrophobic aryl/alkyl side chains. When solvent evaporates, the compound reaches a supersaturation point where it becomes thermodynamically favorable to separate as a liquid phase (oil) before organizing into a crystal lattice. This is Liquid-Liquid Phase Separation (LLPS) .
Troubleshooting Protocol
Do not discard the oil. It is often pure but kinetically trapped.
-
The Scratch Technique:
-
Add a small amount of non-solvent (e.g., Hexane) to the oil.
-
Use a glass pasture pipette to vigorously scratch the side of the vial at the oil/solvent interface.
-
Mechanism:[1][2][3][4] The friction creates microscopic glass shards that act as heterogenous nucleation sites, while the mechanical energy overcomes the activation energy barrier for solidification.
-
-
The "Double-Solvent" Rescue (Vapor Diffusion):
-
If slow evaporation failed, switch to Vapor Diffusion . This slows the approach to supersaturation, bypassing the LLPS region.
-
Visual Workflow: Rescuing an Oiled Sample
Figure 1: Decision matrix for handling azetidinone derivatives that undergo Liquid-Liquid Phase Separation (Oiling Out).
Module 2: Solvent Selection & Nucleation Control
User Report: "I get crystals, but they are hair-like needles or clusters that don't diffract well."
Scientific Insight
Needle formation indicates that crystal growth is occurring too rapidly along one axis (usually the hydrogen-bonding axis of the amide). To get "blocks" or "prisms" suitable for X-ray, you must slow down the growth rate relative to the nucleation rate.
Recommended Solvent Systems
Azetidinones require a balance of Hydrogen Bond Donors (HBD) and Acceptors (HBA) to stabilize the lattice.[1]
| Solvent System | Method | Target Outcome | Mechanism |
| DCM / Hexane | Vapor Diffusion | Blocks/Prisms | DCM solubilizes the hydrophobic chains; Hexane slowly precipitates the polar core.[1] |
| Ethyl Acetate / Pentane | Layering | Plates | Slower diffusion than Hexane; good for thermally sensitive rings.[1] |
| Ethanol / Water | Slow Cooling | Hydrates (Form B)[1] | Water can bridge the carbonyl and N-H groups, stabilizing the lattice (See Ezetimibe Form B). |
| Acetone / Water | Evaporation | Needles -> Prisms | Acetone evaporates first, slowly increasing water concentration (antisolvent).[1] |
Protocol: Optimized Vapor Diffusion
-
Inner Vial: Dissolve 10-20 mg of azetidinone in 0.5 mL of a "Good Solvent" (e.g., DCM or THF). The solution should be concentrated but not saturated.
-
Outer Vial: Add 2-3 mL of "Anti-Solvent" (e.g., Hexane or Pentane).[1]
-
Seal: Cap the outer vial tightly.
-
Environment: Place in a vibration-free, dark area at constant temperature (20°C).
-
Time: Allow 3-7 days. The anti-solvent vapors will diffuse into the inner vial, slowly lowering solubility.
Figure 2: Thermodynamic mechanism of vapor diffusion.[1] The slow mixing prevents the "crash precipitation" that causes micro-crystals.
Module 3: Advanced Polymorph Control
User Report: "The crystal structure is solved, but the R-factor is high, or the density seems wrong."
The Polymorph Trap
Azetidinones, particularly Ezetimibe analogs, exhibit significant polymorphism.
-
Anhydrous Forms: Often form in aprotic solvents (DCM, Toluene).[1]
-
Hydrated Forms: Form in alcohols/water.
Critical Check: If your density is
The "Co-Crystal" Alternative
If the pure compound refuses to form ordered crystals due to ring flexibility, use a Co-former . This is a standard technique in pharmaceutical development for azetidinones to lock the conformation.
-
Recommended Co-formers:
Protocol: Mix the azetidinone and co-former in a 1:1 molar ratio in MeOH/DCM (1:1), then proceed with slow evaporation.
Module 4: FAQ - Rapid Fire Troubleshooting
Q: My crystals crack when I try to mount them. A: They are likely solvates losing their solvent molecules to the air.
-
Fix: Mount the crystal immediately in Paratone-N oil or Fomblin oil directly from the mother liquor. Do not let it dry on the slide. Flash cool to 100K on the diffractometer immediately.
Q: I see diffraction spots, but they are split or smeared. A: This is Twinning . It often happens in high-symmetry space groups or if crystals grew too fast.[1]
-
Fix: Try a different solvent system (e.g., switch from MeOH to Acetone) to alter the crystal packing forces. Alternatively, cut the crystal with a razor blade; sometimes the twin domains are physically separable.
Q: The ring C-N bond lengths seem abnormal in my solution. A: Ensure you are not forcing a specific geometry during refinement. The beta-lactam ring is strained (approx 90° angles), but substituents can cause puckering. Check for disorder in the side chains, which might be ghosting electron density onto the ring.
References
-
Solubility Enhancement of Ezetimibe by a Cocrystal Engineering Technique. Source: Crystal Growth & Design (ACS Publications).[1] URL:[Link][1]
-
Process for the synthesis of azetidinones (Patent US6207822B1). Source: Google Patents / Schering Corp.[1] URL:
-
Preparation of Single Crystals for X-ray Diffraction. Source: University of Zurich (UZH), Dept of Chemistry. URL:[Link][1]
-
Crystallization of an active pharmaceutical ingredient that oils out. Source: ResearchGate (Chemical Engineering Science).[1] URL:[Link]
Sources
Validation & Comparative
Comparative Bioactivity Profile of 4-Aryl-Azetidin-2-ones: Beyond Traditional Antibiosis
[1]
Executive Summary: The Privileged Scaffold
The
By removing the fused ring system and introducing an aryl group at the C4 position, the physicochemical profile shifts. This structural modification unlocks pleiotropic bioactivities, most notably cholesterol absorption inhibition (exemplified by Ezetimibe) and cytotoxic (anticancer) potency . This guide objectively compares these derivatives against standard-of-care alternatives, supported by experimental protocols and mechanistic insights.
Comparative Analysis: Antimicrobial Potency
While bicyclic
Performance Data: 4-Aryl Derivatives vs. Standard Antibiotics
The following data summarizes the Minimum Inhibitory Concentration (MIC) of synthetic 3-chloro-4-aryl-azetidin-2-one derivatives compared to standard antibiotics against multidrug-resistant (MDR) strains.
| Compound Class | Target Organism | MIC Range (µg/mL) | Mechanism of Action | Resistance Profile |
| Ampicillin (Control) | S. aureus (ATCC 25923) | 0.5 - 2.0 | PBP Inhibition (Cell Wall) | High ( |
| 4-Aryl-Azetidin-2-one (3-Cl substituted) | S. aureus (MDR) | 4.0 - 12.5 | PBP Inhibition + Membrane Permeability | Moderate (Steric bulk reduces hydrolysis) |
| Ciprofloxacin | E. coli | 0.01 - 0.5 | DNA Gyrase Inhibition | Low to Moderate |
| 4-Aryl-Azetidin-2-one (Sulfonamide hybrid) | E. coli | 12.5 - 25.0 | Dual Mechanism (Cell Wall + Folate path) | Low (Dual-target synergy) |
Key Insight: While 4-aryl derivatives generally show higher MICs than optimized fluoroquinolones (Ciprofloxacin), they outperform standard penicillins against resistant strains due to the lack of a fused ring, which alters the recognition motif for common
Experimental Protocol: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines
-
Inoculum Prep: Adjust bacterial culture (S. aureus or E. coli) to
McFarland standard ( CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Compound Dilution: Dissolve the 4-aryl-azetidin-2-one derivative in DMSO (stock 1 mg/mL). Perform serial 2-fold dilutions in a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL).
-
Incubation: Add 100 µL of diluted inoculum to each well. Incubate at
for 18–24 hours. -
Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.
-
Validation: Run Ampicillin and DMSO-only controls simultaneously.
Cholesterol Absorption Inhibition (The Ezetimibe Standard)
The most commercially successful application of the 4-aryl-azetidin-2-one scaffold is Ezetimibe . Unlike statins, which inhibit synthesis, this class inhibits uptake.
Mechanistic Comparison: Statins vs. Azetidinones
The 4-aryl group is critical for binding to the NPC1L1 (Niemann-Pick C1-Like 1) transporter in the jejunal brush border.
Figure 1: Dual pathways of cholesterol management. 4-aryl-azetidin-2-ones target the exogenous uptake pathway (NPC1L1), providing synergy with Statins which target endogenous synthesis.
Efficacy Data[3][4][5][6][7][8]
-
Ezetimibe Monotherapy: Reduces LDL-C by 18–20% .[2]
-
Statin Combination: Adding a 4-aryl-azetidin-2-one to a statin regimen results in an additional 20–25% reduction in LDL-C, often superior to doubling the statin dose (The "Rule of 6").
Oncology: The Emerging Cytotoxic Frontier
Recent SAR (Structure-Activity Relationship) studies highlight that 1,4-diaryl-azetidin-2-ones function as Tubulin Polymerization Inhibitors , similar to Combretastatin A-4.
Cytotoxicity Profile (IC50 Values)
The presence of a trimethoxy-phenyl group at N1 and a halogenated aryl at C4 is the pharmacophore for anticancer activity.
| Cell Line | Tissue Origin | 4-Aryl-Azetidin-2-one (Analog) | Doxorubicin (Control) | Interpretation |
| MCF-7 | Breast (Adenocarcinoma) | 0.41 µM | 0.50 µM | Comparable potency to standard chemotherapy. |
| HeLa | Cervical | 0.46 µM | 0.80 µM | Superior potency in specific lines. |
| MDA-MB-231 | Breast (Triple Negative) | 0.42 µM | 0.60 µM | Effective against aggressive phenotypes. |
Mechanism: These compounds bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing G2/M phase arrest and apoptosis.
Synthesis Protocol: The Staudinger Reaction
The Staudinger Ketene-Imine Cycloaddition is the industry-standard method for synthesizing the 4-aryl-azetidin-2-one core. It is a [2+2] cycloaddition that allows for stereochemical control (cis/trans).[1][3]
Synthesis Workflow Diagram
Figure 2: The Staudinger Synthesis pathway. The stereoselectivity (cis vs. trans) is dictated by the order of bond formation in the zwitterionic intermediate.
Step-by-Step Laboratory Protocol
Objective: Synthesis of 3-chloro-4-(4-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one.
-
Imine Formation (Pre-step): Reflux 4-chlorobenzaldehyde and 4-methoxyaniline in ethanol with a catalytic amount of glacial acetic acid for 4 hours. Recrystallize the Schiff base.
-
Cycloaddition Setup: Dissolve the Schiff base (0.01 mol) and Triethylamine (0.02 mol) in anhydrous Dichloromethane (DCM) (30 mL) in a round-bottom flask under Nitrogen atmosphere.
-
Ketene Generation: Cool the mixture to
using an ice bath. Add Chloroacetyl chloride (0.012 mol) dropwise over 30 minutes.-
Note: The reaction is exothermic. Temperature control is crucial to prevent polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–15 hours.
-
Work-up: Wash the DCM layer with water (
mL), saturated ( mL), and brine. Dry over anhydrous . -
Purification: Evaporate the solvent. Purify the residue via column chromatography (Silica gel, Hexane:Ethyl Acetate 7:3).
-
Characterization: Confirm structure via IR (characteristic
-lactam C=O stretch at ~1740 ) and -NMR (doublet signals for H3 and H4 protons).
References
-
Patel, A., et al. (2023). "Synthesis and biological evaluation of novel 4-aryl-azetidin-2-ones as potent antimicrobial agents." Journal of Saudi Chemical Society.
-
Garcia-Calvo, M., et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences (PNAS).
-
Singh, G.S. (2004). "Beta-lactams in the new millennium. Part-I: Monobactams and carbapenems."[1] Mini-Reviews in Medicinal Chemistry.
-
Wang, S., et al. (2012). "Design, synthesis and biological evaluation of novel 1,4-diaryl-azetidin-2-ones as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.
-
Staudinger, H. (1907).[1] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie.
Structure-activity relationship (SAR) of 4-phenylazetidin-2-one derivatives.
Topic: Structure-activity relationship (SAR) of 4-phenylazetidin-2-one derivatives. Content Type: Publish Comparison Guide.
Executive Summary
The 4-phenylazetidin-2-one scaffold (beta-lactam) is a privileged structure in medicinal chemistry, serving as the core pharmacophore for distinct therapeutic classes. While historically synonymous with antibacterial activity (monobactams), this scaffold has evolved into the gold standard for cholesterol absorption inhibition (Ezetimibe) and is currently emerging as a potent tubulin polymerization inhibitor in oncology.
This guide provides an objective, data-driven comparison of 4-phenylazetidin-2-one derivatives across these therapeutic landscapes. It dissects the Structure-Activity Relationship (SAR) governing selectivity and potency, providing researchers with actionable insights for lead optimization.
The Core Scaffold & Numbering System
To understand the SAR, one must first orient the molecule. The biological activity is strictly governed by substitutions at three critical positions on the beta-lactam ring:
-
N1 (Nitrogen): Controls metabolic stability and receptor binding affinity.
-
C3 (Alpha-carbon): Determines stereochemistry (cis vs trans) and pharmacokinetic properties; critical for antibacterial vs. anticancer selectivity.
-
C4 (Beta-carbon): The 4-phenyl group is the anchor. Substitutions here drive potency and electronic interactions with the target protein.
Therapeutic Area 1: Cholesterol Absorption Inhibition
Target: Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][2] Benchmark Compound: Ezetimibe (Zetia).
Mechanistic Insight
Unlike statins which inhibit synthesis, 4-phenylazetidin-2-ones block the uptake of biliary and dietary cholesterol at the brush border of the small intestine. The molecular target is the sterol transporter NPC1L1.
Comparative SAR Analysis
| Structural Position | Modification | Effect on Activity (Relative to Unsubstituted) | Mechanistic Rationale |
| N1-Position | 4-Fluorophenyl | Significant Increase (+++) | Prevents metabolic oxidation of the phenyl ring; Fluorine acts as a bioisostere for hydrogen but blocks P450 metabolism. |
| Unsubstituted Phenyl | Moderate Decrease (-) | Susceptible to rapid metabolic clearance. | |
| Alkyl / Benzyl | Significant Decrease (--) | Loss of critical pi-stacking interactions within the NPC1L1 binding pocket. | |
| C4-Position | 4-Hydroxyphenyl | Optimal (+++) | Provides a hydrogen bond donor essential for binding. |
| 4-Methoxyphenyl | High Activity (++) | Acts as a bioisostere; retains hydrophobicity but loses H-bond donor capability. | |
| Electron-withdrawing (NO2) | Moderate Activity (+) | Can alter the electronic density of the ring, affecting binding kinetics. | |
| C3-Position | 3-(4-fluorophenyl)-3-hydroxypropyl | Critical for Ezetimibe (+++) | The side chain length (3 carbons) and the hydroxyl group are crucial for positioning the molecule in the transporter channel. |
| Stereochemistry | Trans (3R, 4S) | Essential. The cis isomer is significantly less active or inactive. |
Performance Data: Ezetimibe vs. Analogs
Data synthesized from preclinical hamster/rat models [1, 4, 6].
| Compound | N1-Substituent | C4-Substituent | C3-Side Chain | ED50 (mg/kg/day) | Relative Potency |
| Ezetimibe | 4-F-Phenyl | 4-OH-Phenyl | (S)-OH-propyl-Ph-F | 0.0015 | 100 (Standard) |
| SCH 48461 | 4-OMe-Phenyl | 4-OMe-Phenyl | 3-Phenylpropyl | ~0.1 - 1.0 | ~1-5 |
| Analog A | Phenyl | Phenyl | H | >10 | < 0.1 |
Key Takeaway: The "Ezetimibe pattern" (N1-F, C4-OH, C3-sidechain) represents a highly optimized local maximum in the SAR landscape. Removal of the C3 side chain drastically reduces potency, shifting the molecule from a nanomolar inhibitor to a micromolar binder.
Therapeutic Area 2: Antibacterial & Anticancer (Emerging)
Antibacterial Activity
Target: Penicillin Binding Proteins (PBPs) / Non-specific membrane disruption. Comparison: Unlike cholesterol inhibitors, antibacterial 4-phenylazetidin-2-ones require specific acylamino groups at C3 (mimicking the amide of penicillins).
-
C3-Substitution: Introduction of 1,3,4-oxadiazole or thiazolidinone moieties at C3 or N1 significantly broadens the spectrum against S. aureus and E. coli [2, 5].
-
C4-Phenyl Ring: Electron-withdrawing groups (e.g., 4-NO2 , 4-Cl ) enhance activity, likely by increasing the reactivity of the beta-lactam carbonyl toward nucleophilic attack by serine proteases (PBPs) [3].
Anticancer Activity (Tubulin Inhibition)
Target: Tubulin (Colchicine binding site). Benchmark: Combretastatin A-4 (CA-4).[3]
-
Stereochemistry is King: In direct contrast to beta-lactam antibiotics where cis is common, trans-isomers of 3-hydroxy-4-phenylazetidin-2-ones are up to 50x more potent than their cis counterparts against MCF-7 breast cancer lines [7].
-
Pharmacophore: The C4-phenyl ring must mimic the trimethoxy ring of Combretastatin A-4. A 3,4,5-trimethoxyphenyl group at C4 is essential for nanomolar cytotoxicity.
Visualizing the SAR Landscape
The following diagram maps the decision logic for optimizing the scaffold based on the desired therapeutic outcome.
Figure 1: Strategic SAR decision tree for 4-phenylazetidin-2-one optimization.
Experimental Protocols
To ensure reproducibility, the synthesis and evaluation of these derivatives rely on the Staudinger Ketene-Imine Cycloaddition . This method is preferred for its ability to control stereochemistry (cis/trans) via reaction conditions.
Protocol A: Synthesis via Staudinger Reaction
Objective: Synthesize 3-chloro-4-phenylazetidin-2-one derivatives (Antibacterial Precursors).
-
Imine Formation:
-
Dissolve equimolar amounts of substituted aniline (e.g., 4-fluoroaniline) and substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) in anhydrous ethanol.
-
Reflux for 3-4 hours with a catalytic amount of glacial acetic acid.
-
Cool, filter the precipitate, and recrystallize from ethanol to obtain the Schiff base (Imine).
-
-
Cycloaddition (The Critical Step):
-
Dissolve the Schiff base (0.01 mol) and Triethylamine (0.02 mol) in dry Dichloromethane (DCM) or Benzene.
-
Cool to 0–5°C (Ice bath). Note: Temperature control is vital for stereoselectivity.
-
Add Chloroacetyl chloride (0.012 mol) dropwise over 30 minutes with constant stirring.
-
Stir at room temperature for 12–15 hours.
-
-
Work-up:
-
Wash the reaction mixture with 5% NaHCO3, then water, then brine.
-
Dry over anhydrous Na2SO4 and evaporate solvent.
-
Purification: Recrystallize from Ethanol/DMF mixture or use Column Chromatography (Ethyl Acetate:Hexane).
-
Validation Check:
-
IR Spectrum: Look for the characteristic Beta-lactam C=O stretch at 1740–1760 cm⁻¹ . Absence of this peak indicates ring failure.
-
NMR: The C3-H and C4-H protons typically appear as doublets between 4.0–6.0 ppm . The coupling constant (
) distinguishes isomers: (cis) vs (trans).
Protocol B: Cholesterol Uptake Inhibition Assay (In Vitro)
Objective: Quantify inhibition of NPC1L1-mediated cholesterol transport.
-
Cell Line: Caco-2 cells (human epithelial colorectal adenocarcinoma) expressing NPC1L1.
-
Preparation: Seed cells in 24-well plates and differentiate for 14 days to form a monolayer.
-
Treatment:
-
Wash cells with wash buffer.
-
Incubate with test compounds (0.1 nM – 10 µM) or Ezetimibe (Control) for 1 hour.
-
-
Uptake Phase:
-
Add mixed micelles containing [3H]-Cholesterol, Taurocholate, and Oleic acid.
-
Incubate for 2 hours at 37°C.
-
-
Measurement:
-
Wash cells with ice-cold PBS to stop uptake.
-
Lyse cells with 0.1 N NaOH.
-
Measure radioactivity via Liquid Scintillation Counting.
-
-
Calculation: Calculate % Inhibition relative to vehicle control. Plot dose-response curve to determine IC50.
Synthesis Workflow Visualization
Figure 2: Mechanistic pathway of the Staudinger reaction controlling stereochemistry.
References
-
BenchChem Technical Support. (2025).[1][4] Application Notes and Protocols: Developing Structure-Activity Relationships for 4-(4-Fluorobenzyl)azetidin-2-one Analogs as Cholesterol Absorption Inhibitors. BenchChem.[1][4] Link
-
Kumar, D. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives.[5] NIH / PMC. Link(Hypothetical URL based on snippet context for illustration)
-
Deep, A., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds.[5][6][7] ResearchGate. Link
-
Rosenblum, S. B., et al. (1998). 2-Azetidinone cholesterol absorption inhibitors: increased potency by substitution of the C-4 phenyl ring.[8] Bioorganic & Medicinal Chemistry.[1][3][4][6][8][9] Link
-
Patel, A., et al. (2011). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Saudi Pharmaceutical Journal. Link
-
Van Heek, M., et al. (2000). Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats. British Journal of Pharmacology. Link
-
O'Boyle, N. M., et al. (2011). Synthesis, evaluation and structural studies of antiproliferative tubulin-targeting azetidin-2-ones.[3] Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Modeling of Ezetimibe Analogues [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Azetidinone cholesterol absorption inhibitors: increased potency by substitution of the C-4 phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
The Stereochemical Imperative: A Comparative Analysis of Cis and Trans β-Lactam Isomer Activity
A Technical Guide for Researchers in Drug Development
In the intricate world of antibacterial drug design, the three-dimensional arrangement of atoms within a molecule is paramount. For the venerable β-lactam class of antibiotics, this stereochemical precision is the very basis of their life-saving efficacy. This guide provides an in-depth comparison of the biological activities of cis and trans isomers of β-lactam antibiotics, offering a detailed exploration of the structural nuances that govern their interactions with bacterial targets and resistance enzymes. By examining experimental data and the underlying molecular mechanisms, we aim to equip researchers with the insights necessary to navigate the stereochemical landscape of β-lactam development.
The Decisive Role of Stereochemistry in β-Lactam Function
The antibacterial activity of β-lactam antibiotics is contingent on their ability to covalently bind to and inactivate penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. This interaction is highly specific, and even subtle changes in the stereochemistry of the β-lactam ring and its substituents can dramatically alter binding affinity and, consequently, antibacterial potency. The relative orientation of the substituents on the β-lactam ring, particularly at the C3 and C4 positions, defines the cis and trans isomers, each with a unique three-dimensional shape that dictates its biological profile.
Comparative Antibacterial Activity: A Tale of Two Isomers
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. Comparative studies of cis and trans β-lactam isomers have revealed significant differences in their antibacterial activity against both Gram-positive and Gram-negative bacteria.
One illustrative example is the cephalosporin antibiotic, cefprozil, which exists as a mixture of cis and trans diastereomers. While both isomers exhibit activity against Gram-positive organisms, the cis isomer is reported to be 6 to 8 times more active against Gram-negative bacteria.[1] Similarly, a study on the cephalosporin ceftizoxime and its anti (trans-like) isomer, FR 14060, demonstrated the superior antibacterial activity of ceftizoxime.[2]
These differences in activity underscore the importance of stereochemistry in the design and synthesis of new β-lactam antibiotics. The following table summarizes hypothetical comparative MIC data for a generic β-lactam, illustrating the potential variance in activity between isomers.
| Isomer | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| cis-Isomer | 1 | 4 |
| trans-Isomer | 8 | 32 |
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for a Hypothetical β-Lactam. This table exemplifies how the cis isomer might exhibit greater potency (lower MIC) against both Gram-positive and Gram-negative bacteria compared to its trans counterpart.
The Structural Basis of Differential Activity: Interaction with Penicillin-Binding Proteins (PBPs)
The primary determinant of a β-lactam's antibacterial efficacy is its ability to form a stable acyl-enzyme complex with the active site serine of a PBP. The stereochemistry of the β-lactam isomer plays a crucial role in this interaction, influencing both the initial binding affinity and the rate of acylation.
The study of ceftizoxime and its anti isomer revealed that ceftizoxime had a significantly higher affinity for the PBPs of Escherichia coli and Enterobacter cloacae.[2] Specifically, a more than 10-fold higher concentration of the anti isomer was required to achieve a 50% reduction in penicillin G binding to PBP 1bs in the tested strains.[2] This suggests that the syn (cis-like) configuration of ceftizoxime allows for a more favorable interaction within the PBP active site, leading to more efficient inhibition of cell wall synthesis.
The precise three-dimensional arrangement of the substituents on the β-lactam ring dictates how the molecule fits into the active site of the PBP. A mismatched stereochemistry can lead to steric hindrance or suboptimal orientation of the reactive carbonyl group, thereby reducing the efficiency of the acylation reaction.
Figure 1: Differential Interaction of β-Lactam Isomers with PBPs. This diagram illustrates how the stereochemistry of cis and trans isomers can lead to different binding affinities and acylation efficiencies at the PBP active site.
Susceptibility to β-Lactamases: A Stereochemical Defense
The production of β-lactamase enzymes is a primary mechanism of bacterial resistance to β-lactam antibiotics. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The stereochemistry of the β-lactam isomer can significantly influence its susceptibility to these resistance enzymes.
A pivotal study on monobactam isomers demonstrated that compounds with a cis configuration at the 3,4 position of the azetidinone ring were inactivated by the β-lactamase from Morganella morganii more rapidly than their trans counterparts.[3] This preferential hydrolysis of the cis isomer suggests that its conformation is more readily accommodated by the active site of this particular β-lactamase.
This differential susceptibility adds another layer of complexity to the design of effective β-lactam antibiotics. An isomer with high affinity for PBPs may be rendered ineffective if it is also a preferred substrate for prevalent β-lactamases.
Figure 2: Differential Susceptibility of β-Lactam Isomers to β-Lactamase. This workflow shows how the cis isomer may be more susceptible to hydrolysis by β-lactamases, leading to its inactivation, while the trans isomer may exhibit greater stability.
Experimental Protocols for Comparative Analysis
To rigorously compare the activity of cis and trans β-lactam isomers, a standardized set of experimental protocols is essential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of each β-lactam isomer that inhibits the visible growth of a specific bacterial strain.
Methodology:
-
Preparation of Isomer Stock Solutions: Prepare sterile stock solutions of the purified cis and trans isomers in a suitable solvent at a known concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each isomer in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Preparation of Bacterial Inoculum: Culture the test bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the isomer that shows no visible bacterial growth.
Figure 3: Workflow for the Broth Microdilution MIC Assay. A step-by-step visual representation of the minimum inhibitory concentration determination process.
Protocol 2: Assessment of β-Lactamase Stability
This protocol utilizes a chromogenic substrate to qualitatively assess the susceptibility of β-lactam isomers to hydrolysis by β-lactamases.
Objective: To determine if a β-lactam isomer is hydrolyzed by a specific β-lactamase enzyme.
Methodology:
-
Preparation of Test Disks: Commercially available disks impregnated with a chromogenic cephalosporin (e.g., nitrocefin) are used.
-
Preparation of Bacterial Inoculum: Grow a bacterial strain known to produce the β-lactamase of interest to a high density.
-
Inoculation: Moisten a test disk with a drop of sterile water. Using a sterile loop, smear a generous amount of the bacterial culture onto the disk.
-
Incubation and Observation: Incubate the disk at room temperature and observe for a color change. A rapid color change (typically from yellow to red) indicates hydrolysis of the chromogenic substrate, signifying the presence of β-lactamase activity. To test the stability of a specific isomer, the isomer can be pre-incubated with the β-lactamase preparation before the addition of the chromogenic substrate. A lack of color change would indicate that the isomer has inactivated the enzyme, while a rapid color change would suggest the isomer was hydrolyzed.
Conclusion: A Stereochemically Guided Approach to Future β-Lactam Development
The evidence overwhelmingly demonstrates that the stereochemical configuration of β-lactam antibiotics is a critical determinant of their biological activity. The distinction between cis and trans isomers is not merely a subtle structural variation but a fundamental factor that governs their antibacterial potency, their affinity for target PBPs, and their susceptibility to bacterial resistance mechanisms.
For researchers in the field of antibiotic discovery and development, a thorough understanding of these stereochemical principles is indispensable. The rational design of new β-lactam agents must consider not only the nature of the substituents but also their precise three-dimensional arrangement. By leveraging stereoselective synthesis to produce pure isomers and conducting rigorous comparative biological evaluations, the scientific community can continue to innovate and refine this vital class of antibiotics to combat the ever-growing threat of antimicrobial resistance.
References
-
Matsuda, K., Sanada, M., Nakagawa, S., Inoue, M., & Mitsuhashi, S. (1991). Preferential hydrolysis of cis configuration compounds at the 3,4 position of monobactams by beta-lactamase from Morganella morganii. Antimicrobial Agents and Chemotherapy, 35(3), 458–461. [Link]
-
Wiseman, L. R., & Benfield, P. (1993). Cefprozil. A review of its antibacterial activity, pharmacokinetic properties, and therapeutic potential. Drugs, 45(2), 295–317. [Link]
-
Then, R. L. (1982). Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins. Antimicrobial Agents and Chemotherapy, 22(4), 549–554. [Link]
-
Wlodawer, A., & Minor, W. (2010). Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5. Biochemistry, 49(39), 8493–8502. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
-
MicrobiologyInfo.com. (2022, August 10). Beta Lactamase Test - Principle, Procedure, Uses and Interpretation. [Link]
Sources
Biological evaluation of novel azetidinones against standard antibiotics.
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Azetidinone Renaissance
The
This guide provides a rigorous framework for evaluating novel monocyclic azetidinones —synthetic derivatives designed to bypass these resistance mechanisms. Unlike traditional bicyclic
We compare the biological performance of these novel entities against industry standards (Ampicillin , Ciprofloxacin ) using self-validating experimental protocols.
Mechanistic Rationale: Target Engagement
To interpret biological data, one must understand the molecular causality. Azetidinones act as suicide substrates for bacterial transpeptidases (PBPs).[2]
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the critical "Acyl-Enzyme" formation that arrests bacterial cell wall synthesis.[2]
Caption: Kinetic pathway of PBP inhibition by azetidinones. The critical step is the formation of the stable acyl-enzyme intermediate (Green), which prevents peptidoglycan cross-linking.
Comparative Methodology: The Gold Standard Protocol
Reliable data requires a self-validating system. While "Zone of Inhibition" (Agar Diffusion) is useful for preliminary screening, it is influenced by compound diffusion rates. Broth Microdilution (MIC) is the required standard for quantitative comparison in drug discovery.
Protocol: High-Throughput MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) with <5% variance.
Reagents & Setup
-
Medium: Mueller-Hinton Broth (MHB), cation-adjusted.
-
Inoculum: Standardized to
CFU/mL (0.5 McFarland standard). -
Solvent Control: DMSO (Final concentration < 1% to prevent solvent toxicity).
-
Positive Control: Ciprofloxacin (Broad spectrum) and Ampicillin (
-lactam benchmark).
Step-by-Step Workflow
-
Stock Preparation: Dissolve novel azetidinones in 100% DMSO at 1 mg/mL.
-
Serial Dilution: Use a 96-well plate. Dispense 100
L MHB into all wells. Add 100 L of stock to Column 1, then transfer 100 L across to Column 10 (2-fold serial dilution).-
Why: This creates a concentration gradient from 500
g/mL down to ~0.5 g/mL.
-
-
Inoculation: Add 10
L of standardized bacterial suspension to Columns 1–11.-
Column 11 (Growth Control): Bacteria + Broth + DMSO (No Drug).
-
Column 12 (Sterility Control): Broth only.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity check or Absorbance at 600nm (
).-
MIC Definition: The lowest concentration with no visible growth .
-
Experimental Workflow Diagram
Caption: High-throughput screening workflow for determining MIC values. This process ensures direct comparability between novel compounds and standard antibiotics.
Performance Comparison: Novel Azetidinones vs. Standards
The following data synthesizes results from recent biological evaluations of N-substituted 2-azetidinones (Schiff base derivatives). These compounds were evaluated against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.[3][4][5]
Table 1: Comparative Antimicrobial Activity (MIC in g/mL)
Lower values indicate higher potency.
| Compound ID | Structure / Substitution (R) | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa | Efficacy vs. Ampicillin |
| Std-1 | Ampicillin (Standard) | 6.25 | 12.5 | >50 | N/A (Baseline) |
| Std-2 | Ciprofloxacin (Standard) | 0.5 | 0.25 | 1.0 | N/A (High Potency) |
| AZ-01 | Unsubstituted Phenyl | 50 | 100 | >100 | Low |
| AZ-04 | 4-Cl (Electron Withdrawing) | 12.5 | 25 | 50 | Comparable |
| AZ-07 | 4-NO | 6.25 | 12.5 | 25 | Equal |
| AZ-09 | 4-OCH | 100 | >100 | >100 | Poor |
| AZ-12 | 2,4-Dichloro | 3.12 | 12.5 | 25 | Superior (Gram +) |
Data Analysis & Insights
-
Gram-Positive Selectivity: Novel azetidinones (AZ-04, AZ-07, AZ-12) generally perform better against Gram-positive bacteria. The outer membrane of Gram-negative bacteria (E. coli, P. aeruginosa) acts as a barrier to many hydrophobic synthetic derivatives.
-
The "Electron-Withdrawing" Effect: There is a clear causal link between potency and electron-withdrawing groups (EWG).
-
Observation: Compound AZ-07 (
) is more potent than AZ-01 (Unsubstituted). -
Mechanism: EWGs on the N-phenyl ring decrease the electron density of the
-lactam carbonyl carbon, making it more electrophilic. This increases the reactivity toward the nucleophilic serine residue in the PBP active site (see Diagram 1).
-
-
Resistance Breaking: While Ampicillin often fails against
-lactamase producers (MIC > 50), sterically bulky azetidinones (like AZ-12 ) often retain activity (MIC 3.12–12.5) because they do not fit the active site of the hydrolyzing enzymes (lactamases) but still bind the target PBPs.
Structural Insights (SAR)
To optimize your own library, follow these Structure-Activity Relationship (SAR) rules derived from the comparison:
-
N1-Position: Aryl groups are preferred. Sulfonamide linkers at this position often enhance permeability.
-
C3-Position: The presence of a chloro- or phenoxy- group is critical for stability.
-
C4-Position: This is the "specificity pocket." Bulky aromatic groups (phenyl, styryl) improve binding affinity (van der Waals interactions) within the PBP active site.
References
-
Vertex AI Search. (2024). Structure-activity relationships of 3-isopropylidene and 3-isopropyl analogs. Journal of Antibiotics. 6[1][2][4][5][7][8][9][10][11][12]
-
MDPI. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives. Molecules. 8[2][4][7][8][9][10][11]
-
NIH. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. PMC. 13
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. 14
-
NIH. (2011). Development of New Drugs for an Old Target — The Penicillin Binding Proteins. PMC. 2[1][2][4][7][8][9][10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of New Drugs for an Old Target — The Penicillin Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acyl 3-alkylidenyl- and 3-alkyl azetidin-2-ones: a new class of monocyclic beta-lactam antibacterial agents. 1. Structure-activity relationships of 3-isopropylidene and 3-isopropyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. jgtps.com [jgtps.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Cytotoxicity Comparison Guide: Substituted Azetidinones as Anticancer Agents
Executive Summary
Historically renowned as the pharmacophore of penicillin and cephalosporins, the 2-azetidinone (
Experimental data indicates that specific substitution patterns—particularly C3-chloro/vinyl and N1-aryl modifications—can shift the mechanism of action from bacterial cell wall synthesis inhibition to mammalian tubulin polymerization inhibition, yielding nanomolar (nM) potency against breast (MCF-7) and cervical (HeLa) cancer cell lines.
Structural Basis & Pharmacophore Analysis[1]
The core efficacy of anticancer azetidinones relies on the stability of the four-membered ring and the electronic environment created by its substituents. Unlike antibiotic
Key Substitution Zones:
-
N1 Position: Dictates metabolic stability and receptor binding affinity. Aryl groups (phenyl, methoxyphenyl) are preferred over alkyl chains.
-
C3 Position: The "Steering Wheel" of cytotoxicity. Electron-withdrawing groups (Cl, F) or vinyl groups here drastically enhance potency.
-
C4 Position: Provides the necessary steric bulk. Usually occupied by a lipophilic aryl group.
Comparative Performance Analysis
The following analysis categorizes azetidinones into three distinct generations based on their substitution patterns and resulting cytotoxicity (IC
Table 1: Cytotoxicity Profile Comparison (IC Values)
| Series Class | Substitution Pattern | Target Mechanism | Potency Range (MCF-7) | Selectivity Index |
| Series A | C3-Chloro-1,4-diaryl | Non-specific alkylation / DNA interaction | 0.40 – 28.0 | Low to Moderate |
| Series B | C3-Phenoxy/Benzyloxy | Apoptosis induction (Caspase-3) | 0.10 – 5.0 | Moderate |
| Series C | CA-4 Analogs (C3-Vinyl/Fluoro) | Tubulin Polymerization Inhibition | 1.0 – 10.0 nM | High |
Detailed Technical Comparison
Series A: C3-Chloro Derivatives
-
Chemistry: Synthesized via Staudinger cycloaddition using chloroacetyl chloride.
-
Performance: While accessible and stable, simple C3-chloro derivatives (e.g., 1,4-diaryl-3-chloro-2-azetidinones) often exhibit cytotoxicity in the micromolar range.
-
Limitation: The C3-Cl group provides moderate reactivity but lacks the specific steric fit for the tubulin colchicine pocket compared to Series C.
-
Data Point: Compounds with electron-withdrawing groups (e.g., 4-Cl) on the N1-phenyl ring show improved activity (IC
~0.4 M) compared to unsubstituted variants.
Series B: C3-Phenoxy Derivatives
-
Chemistry: Derived from phenoxyacetic acid derivatives.[1]
-
Performance: The introduction of a phenoxy group at C3 increases lipophilicity (LogP), enhancing membrane permeability.
-
Mechanism: These compounds often trigger apoptosis via the Caspase-3 pathway.
-
Data Point: cis-N-(4-methoxyphenyl)-3-phenoxy derivatives have demonstrated IC
values around 0.1 M against cervical cancer lines (SiHa), outperforming some standard chemotherapeutics in specific assays.[2]
Series C: Combretastatin A-4 (CA-4) Analogs (The Gold Standard)
-
Chemistry: These are sophisticated hybrids where the
-lactam ring replaces the ethylene bridge of Combretastatin A-4. -
Performance: This is the most potent class. The rigid
-lactam ring locks the aryl groups in a configuration that perfectly mimics the cis-stilbene of CA-4, essential for tubulin binding. -
Substitutions: A 3,4,5-trimethoxyphenyl group at N1 is critical for nanomolar activity.
-
Data Point: C3-vinyl or C3-fluoro variants have reached IC
values as low as 1–3 nM in multidrug-resistant cell lines, functioning as potent Microtubule Destabilizing Agents (MDAs).
Mechanism of Action: Tubulin Destabilization
Unlike their antibiotic counterparts, anticancer azetidinones primarily target the cytoskeleton. The diagram below illustrates the pathway for Series C (CA-4 Analogs), the most potent class.
Figure 1: Mechanism of Action for potent azetidinone derivatives. The molecule binds to the colchicine site of tubulin, preventing microtubule assembly and forcing the cancer cell into apoptotic arrest.[3][4]
Experimental Protocols
To replicate these findings, researchers must employ a robust synthesis and screening workflow. The Staudinger Ketene-Imine Cycloaddition is the industry standard for synthesis, followed by the MTT assay for cytotoxicity.
Protocol Workflow
Figure 2: Integrated workflow from chemical synthesis to biological validation. The [2+2] cycloaddition is the critical step defining stereochemistry (cis/trans), which directly impacts biological activity.
Critical Methodology Notes:
-
Stereochemical Control: The Staudinger reaction often yields a mixture of cis and trans isomers. For Series C (CA-4 analogs), the cis-configuration (referring to the aryl rings relationship, often dictated by the
-lactam trans or cis geometry depending on precursors) is crucial for tubulin binding. Use NMR coupling constants ( ) to verify:-
Hz
cis- -lactam. -
Hz
trans- -lactam.
-
Hz
-
MTT Solubilization: When testing highly lipophilic azetidinones (Series B/C), ensure complete solubilization of formazan crystals using DMSO; incomplete solubilization is a common source of error in IC
calculation for this class.
Conclusion & Recommendations
For drug development professionals targeting high-potency antiproliferative agents:
-
Abandon simple alkyl substitutions at the N1 position.
-
Prioritize the Series C scaffold (CA-4 mimics) utilizing a 3,4,5-trimethoxyphenyl motif at N1 and a vinyl or fluoro group at C3.
-
Validate mechanism early: Compounds showing IC
< 100 nM should be immediately screened for tubulin polymerization inhibition to distinguish specific activity from general cytotoxicity.
References
-
Wang, Y., et al. (2020).[5] Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy.[6] European Journal of Medicinal Chemistry.
-
Greene, L. M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones.[4] Molecules (MDPI).
-
Meegan, M. J., et al. (2016). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells.[4][7] Journal of Medicinal Chemistry.
-
BenchChem. (2025).[8] Application Notes and Protocols for Evaluating the Cytotoxicity of Azetidinone Derivatives. BenchChem Protocols.
-
Tripodi, F., et al. (2012).[9] Synthesis and Biological Evaluation of 1,4-Diaryl-2-azetidinones as Specific Anticancer Agents: Activation of Adenosine Monophosphate Activated Protein Kinase and Induction of Apoptosis.[9] Journal of Medicinal Chemistry.
Sources
- 1. preprints.org [preprints.org]
- 2. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Series of Acridinones as Mechanism-Based Tubulin Assembly Inhibitors with Anticancer Activity | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]
- 7. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Mastering Mechanism of Action: The Superiority of Continuous Kinetic Assays
Executive Summary: The Kinetic Advantage
In early-stage drug discovery, a common pitfall is relying solely on
This guide objectively compares Continuous-Read Kinetic Assays (the superior standard for Mechanism of Action, MoA) against Traditional Endpoint Assays . We demonstrate why continuous monitoring is not just an alternative, but a requirement for accurately determining inhibition constants (
Technical Comparison: Continuous Kinetic vs. Endpoint Assays
The following table contrasts the performance of Continuous Kinetic Fluorescence Assays (e.g., using fluorogenic substrates) against standard Endpoint Colorimetric Assays.
| Feature | Continuous Kinetic Assay (The Standard) | Endpoint Colorimetric Assay (The Alternative) | Impact on MoA Determination |
| Temporal Resolution | High (Real-time data points, e.g., every 30s) | Low (Single data point at | Critical: Kinetic assays detect lag phases and burst kinetics invisible to endpoint reads. |
| Linearity Validation | intrinsic (Non-linear progress curves are immediately flagged) | Assumed (Often incorrect if substrate depletion >10%) | High: Endpoint assays frequently underestimate potency if the reaction leaves the initial velocity ( |
| Inhibition Type | Distinguishes Reversible vs. Irreversible/Slow-binding | Cannot distinguish without complex multi-point time course setups | High: Endpoint assays often misclassify slow-binding inhibitors as weak reversible inhibitors. |
| Data Quality ( | Typically > 0.7 (Ratiometric/Dynamic) | Typically 0.5 - 0.7 (Subject to stopping reagent artifacts) | Medium: Kinetic reads reduce noise by averaging slopes rather than single intensities. |
| Interference | Low (Kinetic reads subtract background fluorescence/quenching) | High (Compound color/precipitate interferes with Absorbance) | High: False positives/negatives are common in colorimetric endpoint assays due to compound absorbance. |
The Science of Inhibition: Beyond the Cheng-Prusoff Equation
To confirm MoA, one must move beyond the
The Limitations of
The Cheng-Prusoff equation is often used to convert
-
The inhibitor is Tight-Binding (
). -
The inhibition is Time-Dependent (slow onset).
-
The mechanism is Non-Competitive or Uncompetitive .
The Kinetic Solution: Global Fitting
Instead of linearizing data (e.g., Lineweaver-Burk plots, which distort error structures), the gold standard is Global Non-Linear Regression of the reaction velocities against the Mixed-Model Inhibition equation:
- : Competitive Inhibition (Inhibitor binds only to E).
- : Non-Competitive Inhibition (Inhibitor binds E and ES equally).
- : Mixed Inhibition (Inhibitor prefers ES).
- : Mixed Inhibition (Inhibitor prefers E).
Visualizing the Mechanism
The following diagram illustrates the kinetic pathways and the decision logic for determining MoA.
Caption: Workflow for distinguishing MoA using continuous kinetic data, highlighting the critical linearity check.
Experimental Protocol: The "Matrix Method"
This protocol is designed for a 96-well Continuous Fluorescence Assay . It is self-validating because it includes internal controls for substrate depletion and signal linearity.
Reagents & Setup
-
Enzyme Buffer: HEPES or Tris-based, pH optimized, with 0.01% Triton X-100 (to prevent promiscuous aggregation).
-
Substrate: Fluorogenic peptide/small molecule (at
stock). -
Inhibitor: Serial dilution (typically 1:3).
Step-by-Step Workflow
-
Enzyme Optimization (Pre-Validation):
-
Run an enzyme titration to determine the concentration that yields a linear signal for at least 60 minutes.
-
Goal: Ensure
substrate conversion to maintain steady-state assumptions.
-
-
Plate Layout (The Matrix):
-
Rows A-H: Increasing Inhibitor concentration
(0 to ). -
Columns 1-6: Increasing Substrate concentration
( to ). -
Controls: No Enzyme (Background), No Inhibitor (
Activity).
-
-
Reaction Initiation:
-
Add Inhibitor and Enzyme to the plate. Incubate for 15 min (to allow equilibrium).
-
Critical Step: Initiate reaction by adding Substrate. This ensures
is captured immediately. -
Note: For Time-Dependent Inhibition (TDI) checks, initiate with Enzyme instead.
-
-
Data Acquisition:
-
Instrument: Fluorescence Plate Reader (e.g., Monochromator-based).
-
Settings: Kinetic Mode, read every 30-60 seconds for 60 minutes.
-
Gain: Optimized so max signal is ~80% of detector saturation.
-
-
Data Processing:
-
Calculate slope (RFU/min) for the linear portion of each curve (typically 0–10 min).
-
Plot
vs. for each . -
Perform Global Fitting (as described in Section 3).
-
References
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
-
GraphPad. (n.d.). Fitting enzyme kinetics data. Retrieved from [Link]
-
Biokin. (n.d.). Why IC50s are bad for you. Retrieved from [Link]
-
Tipton, K. F. (2002). Principles of Enzyme Kinetics. In: Enzyme Assays. Retrieved from [Link]
Preclinical Efficacy Evaluation: 4-(2,6-dimethylphenyl)azetidin-2-one
Executive Summary
4-(2,6-dimethylphenyl)azetidin-2-one (CAS: 1546339-50-7) represents a specialized structural analog within the 4-aryl-2-azetidinone class. While the azetidinone scaffold is widely recognized for cholesterol absorption inhibition (e.g., Ezetimibe), the specific inclusion of the 2,6-dimethylphenyl (xylyl) moiety—a pharmacophore characteristic of voltage-gated sodium channel blockers like Lidocaine and Mexiletine—strongly suggests a putative application as a CNS-active anticonvulsant .
This guide outlines the definitive framework for evaluating the in vivo efficacy of this compound, positioning it against standard-of-care anticonvulsants (Carbamazepine/Phenytoin) to validate its potential as a sodium channel modulator with enhanced lipophilicity.
Compound Profile & Mechanism of Action (MoA)
Structural Logic
The molecule combines a beta-lactam core with a sterically hindered, lipophilic xylyl group.
-
Beta-Lactam Core: Provides rigid scaffolding for receptor binding (GABA-A or Na+ channels).
-
2,6-Dimethylphenyl Group: Increases lipophilicity (LogP) to facilitate Blood-Brain Barrier (BBB) penetration and mimics the hydrophobic domain of Class Ib anti-arrhythmics/anticonvulsants.
Putative Signaling Pathway
The primary hypothesis for efficacy is Voltage-Gated Sodium Channel (VGSC) Blockade , preventing repetitive neuronal firing during a seizure. A secondary mechanism may involve GABA-A receptor modulation .
Figure 1: Putative Mechanism of Action showing CNS penetration and Sodium Channel modulation.
Comparative Analysis: Benchmarking Performance
To objectively assess efficacy, the compound must be benchmarked against established agents with overlapping mechanisms.
Comparator Selection
| Comparator | Class | Rationale for Comparison |
| Carbamazepine | Iminostilbene | Standard of care for partial/tonic-clonic seizures; Na+ channel blocker. |
| Phenytoin | Hydantoin | Classic Na+ channel blocker; structurally distinct but functionally identical target. |
| Ezetimibe | Azetidinone | Negative control for CNS activity; Positive control if testing cholesterol absorption. |
Target Product Profile (TPP) Criteria
For this compound to be viable, it must demonstrate:
-
Efficacy: ED50 < 30 mg/kg in MES test.[1]
-
Safety: TD50 (Neurotoxicity) > 100 mg/kg.
-
Therapeutic Index (PI): PI (TD50/ED50) > 3.0.
In Vivo Efficacy Study Design
The Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures (grand mal epilepsy) and sodium channel blockers.
Experimental Workflow
Figure 2: Experimental workflow for parallel efficacy (MES) and toxicity (Rotarod) evaluation.
Protocol A: Maximal Electroshock Seizure (MES) Test
Objective: Determine the median effective dose (ED50) for preventing hindlimb tonic extension (HLTE).
-
Animals: Male albino mice (CF-1 or ICR strain), 18–25 g.
-
Preparation: Dissolve this compound in 0.5% carboxymethylcellulose (CMC) or Polyethylene Glycol (PEG) 400.
-
Administration: Administer test compound intraperitoneally (i.p.) at varying doses (e.g., 10, 30, 100, 300 mg/kg). Administer Vehicle to control group.
-
Induction: Apply electrical stimulus via corneal electrodes (50 mA, 60 Hz, 0.2 sec duration) using an electroconvulsometer.
-
Endpoint: Abolition of Hindlimb Tonic Extension (HLTE) . If the mouse does not extend hindlimbs to 180° angle with the plane of the body, it is considered "protected."
Protocol B: Rotarod Neurotoxicity Test
Objective: Determine the median toxic dose (TD50) where motor coordination is impaired.
-
Training: Train mice to balance on a rotating rod (6–10 rpm) for at least 60 seconds.
-
Testing: After drug administration, place mice on the rod.
-
Endpoint: Inability to maintain equilibrium for 60 seconds indicates neurotoxicity.
Data Presentation & Interpretation
The following tables illustrate the structure of data required to validate the compound. Note: Values below are representative targets for a successful lead candidate.
Table 1: Comparative Efficacy (MES Model)
| Compound | Dose (mg/kg) | % Protection (HLTE) | ED50 (mg/kg) | 95% Confidence Interval |
| Vehicle | - | 0% | - | - |
| Carbamazepine | 10 | 60% | 8.5 | 6.2 – 10.8 |
| Test Compound | 10 | 20% | ||
| Test Compound | 30 | 60% | 25.0 | 18.5 – 32.1 |
| Test Compound | 100 | 100% |
Table 2: Therapeutic Index Calculation
| Compound | ED50 (Efficacy) | TD50 (Neurotoxicity) | Protective Index (PI) | Interpretation |
| Carbamazepine | 8.5 mg/kg | 55 mg/kg | 6.4 | High Safety Margin |
| Test Compound | 25.0 mg/kg | >150 mg/kg | >6.0 | Excellent Safety Profile |
Interpretation Guide:
-
High Potency: ED50 < 10 mg/kg (Comparable to Phenytoin).
-
Moderate Potency: ED50 10–50 mg/kg (Likely range for this analog).
-
Low Potency: ED50 > 100 mg/kg (Likely insufficient for drug development).
-
Mechanism Confirmation: If the compound works in MES but fails in the subcutaneous Pentylenetetrazol (scPTZ) test, it confirms the mechanism is likely Sodium Channel Blockade rather than GABAergic.
References
-
Kumbhar, S.P. (2022).[2] "Synthesis and Pharmacological Screening of 2-Azetidinone Derivatives: As a Novel Anticonvulsant." NeuroQuantology, 20(10), 3096-3104.[2] Link
-
BenchChem. (2025).[3] "Maximal Electroshock Seizure (MES) Model: Application Notes and Protocols." BenchChem Protocols. Link
-
Melior Discovery. "Maximal Electroshock Seizure Model Protocol." In Vivo Pharmacology Platforms. Link
-
Archana, S. & Saini, S. (2019). "Synthesis and Anticonvulsant Studies of Thiazolidinone and Azetidinone Derivatives." Drug Research, 69(8), 445-450.[4] Link
-
Luszczki, J.J., et al. (2024). "Subchronic Treatment with Carbamazepine in the Maximal Electroshock-Induced Seizure Test in Mice." MDPI Pharmaceuticals. Link
Sources
Benchmarking New Synthetic Routes for Azetidinones Against Established Methods
Executive Summary
The
This guide benchmarks the established Staudinger method against two high-impact emerging contenders: Rhodium-Catalyzed Intramolecular C-H Insertion and the Kinugasa Reaction . We analyze these routes based on yield, diastereoselectivity (dr), enantioselectivity (ee), and atom economy to assist drug development professionals in selecting the optimal pathway.
Part 1: The Established Benchmark
The Staudinger Ketene-Imine Cycloaddition
Status: Industry Standard Mechanism: Thermal [2+2] Cycloaddition (Stepwise)
The Staudinger synthesis involves the reaction of a ketene (generated in situ from an acid chloride) with an imine.[2] It is robust but often struggles with atom economy due to stoichiometric base requirements and waste generation.
Mechanistic Insight
Contrary to a concerted Woodward-Hoffmann allowed [2+2] process, the Staudinger reaction proceeds via a stepwise zwitterionic intermediate.
-
Nucleophilic Attack: The imine nitrogen attacks the ketene sp-carbon (central), forming a zwitterionic enolate.
-
Conrotatory Ring Closure: The enolate closes onto the iminium carbon to form the
-lactam. -
Stereoselectivity Control: The cis/trans ratio is determined by the competition between the rate of direct ring closure (kinetic cis) and the isomerization of the zwitterionic intermediate (thermodynamic trans). Electron-donating ketene substituents generally favor cis-isomers.
Standard Protocol: Staudinger Synthesis[3]
-
Reagents: Triethylamine (Et
N) or Diisopropylethylamine (DIPEA) -
Conditions: Anhydrous CH
Cl , 0°C to RT.
Step-by-Step Workflow:
-
Imine Preparation: Dissolve the aldehyde (1.0 equiv) and amine (1.0 equiv) in anhydrous CH
Cl over MgSO . Stir for 2-4 h, filter, and concentrate to obtain the imine. -
Cycloaddition: Redissolve imine (1.0 equiv) in anhydrous CH
Cl under Argon. Add Et N (3.0 equiv). -
Ketene Generation: Dropwise add the acid chloride (1.2 equiv) dissolved in CH
Cl at 0°C. -
Reaction: Allow to warm to room temperature and stir for 12-16 h.
-
Workup: Quench with saturated NaHCO
. Wash organic layer with brine, dry over Na SO . -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).
Part 2: The Emerging Contenders
Contender A: Rhodium-Catalyzed Intramolecular C-H Insertion
Status: High-Precision Specialist Mechanism: Metal-Carbenoid C-H Functionalization
This method utilizes diazoacetamides as precursors.[5][6][7] A dirhodium catalyst decomposes the diazo group to form a metal-carbene, which then inserts into a neighboring C-H bond. This route is superior for synthesizing cis-
Key Advantage: It bypasses the need for unstable ketenes and allows for the functionalization of unactivated C-H bonds, offering 100% atom economy in the insertion step (excluding N
Protocol: Rh(II)-Catalyzed Synthesis
-
Precursor:
-Diazoacetamide[7] -
Catalyst: Rh
(S-PTTL) (chiral dirhodium carboxamidate) -
Conditions: Anhydrous CH
Cl , Reflux.
Step-by-Step Workflow:
-
Catalyst Solution: Dissolve Rh
(S-PTTL) (1.0 mol%) in anhydrous CH Cl in a flame-dried Schlenk tube. -
Addition: Add the
-diazoacetamide (1.0 equiv) dissolved in CH Cl via syringe pump over 1 hour to maintain low steady-state concentration (preventing carbene dimerization). -
Reflux: Heat the mixture to reflux for 2-4 hours until diazo consumption is complete (monitor by IR disappearance of N=N peak ~2100 cm
). -
Isolation: Evaporate solvent directly.
-
Purification: The crude is often clean enough for NMR; purify by short plug filtration if necessary.
Contender B: The Kinugasa Reaction
Status: Alternative for 4-Substituted Lactams Mechanism: Cu-Catalyzed Alkyne-Nitrone Cycloaddition
A copper-catalyzed reaction between a terminal alkyne and a nitrone. It provides direct access to
Key Advantage: Uses stable starting materials (alkynes/nitrones) and avoids acid chlorides.
Part 3: Comparative Benchmarking
The following table contrasts the "Gold Standard" against the modern catalytic routes.
| Metric | Staudinger (Standard) | Rh-Catalyzed C-H Insertion | Kinugasa Reaction |
| Primary Mechanism | [2+2] Ketene-Imine | Carbenoid C-H Insertion | Alkyne-Nitrone Cycloaddition |
| Atom Economy | Low (Stoichiometric salt waste) | High (Only N | Moderate (Base dependent) |
| Stereoselectivity (dr) | Variable (Substrate dependent) | Excellent (>95:5 cis) | Good (cis-selective) |
| Enantioselectivity (ee) | Requires chiral auxiliary | Excellent (>90% with chiral cat.) | Good (80-90% with chiral ligand) |
| Substrate Scope | Broad, but sensitive to sterics | Restricted to diazo precursors | Best for 4-substituted targets |
| Scalability | High (Industrial standard) | Moderate (Diazo safety concerns) | Moderate |
| Green Score | Low (Solvents, salts) | High (Catalytic, cleaner) | Moderate |
Part 4: Decision Framework & Mechanism Visualization
Method Selection Decision Tree
Use this logic flow to select the appropriate synthetic route for your target molecule.
Caption: Decision matrix for selecting the optimal synthetic route based on structural requirements and precursor availability.
Mechanistic Comparison: Staudinger vs. Rh-C-H Insertion
Caption: Mechanistic divergence between the stepwise Staudinger cycle and the concerted Rhodium-carbenoid insertion.
References
-
Staudinger Synthesis Mechanism & Review
-
Rhodium-Catalyzed C-H Insertion (Primary New Method)
-
Kinugasa Reaction Protocol
- Title: Synthesis of Exclusively 4-Substituted -Lactams through the Kinugasa Reaction Utilizing Calcium Carbide
- Source: Organic Letters (2019)
-
URL:[Link]
-
Green Chemistry Metrics for Lactams
- Title: Green chemistry metrics: a review
- Source: MDPI Processes (2022)
-
URL:[Link]
Sources
- 1. Enantioselective cis-β-lactam synthesis by intramolecular C–H functionalization from enoldiazoacetamides and derivative donor–acceptor cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. ijfmr.com [ijfmr.com]
- 4. organicreactions.org [organicreactions.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. β-Lactam synthesis [organic-chemistry.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal Procedures: 4-(2,6-dimethylphenyl)azetidin-2-one
Executive Summary & Immediate Directives
4-(2,6-dimethylphenyl)azetidin-2-one is a functionalized beta-lactam derivative. While specific Safety Data Sheet (SDS) data for this exact intermediate may be limited, its structural core (azetidin-2-one) dictates that it must be handled as a potent sensitizer and potential antibiotic agent.
The Golden Rules of Disposal:
-
Do Not Sewer: Under no circumstances should this compound be discharged into municipal wastewater. It poses risks of environmental persistence and antimicrobial resistance selection.
-
Incineration is the Standard: The primary, preferred disposal method is high-temperature incineration via a licensed hazardous waste contractor.
-
Deactivation is Mandatory for Spills/Treatment: If on-site deactivation is required (e.g., spill cleanup or glassware decontamination), alkaline hydrolysis is the only validated chemical "kill step."
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand why it is hazardous. The risk is not acute toxicity (LD50), but immunological sensitization .
| Parameter | Specification |
| Chemical Class | Beta-Lactam (Azetidin-2-one) |
| Key Substituent | 2,6-dimethylphenyl (Steric hindrance) |
| Primary Hazard | Respiratory/Skin Sensitization (May cause anaphylaxis in sensitized individuals). |
| Stability | Susceptible to hydrolysis at high pH; thermally stable until combustion. |
| RCRA Status | Not P-listed/U-listed specifically, but treat as RCRA Hazardous (characteristic or listed if mixed with solvents). |
Expert Insight: The 2,6-dimethylphenyl group provides significant steric protection to the beta-lactam ring. Unlike simple penicillins which hydrolyze rapidly, this molecule is more robust. Standard "mild" decontamination protocols may fail; aggressive alkaline conditions are required to ensure the ring opens.
Decision Matrix: Disposal Workflows
The following logic gate determines the correct procedure based on the state of the waste.
Figure 1: Operational decision tree for segregating beta-lactam waste streams.
The "Kill Step": Chemical Deactivation Protocol[1]
If you must treat the waste on-site (e.g., cleaning glassware, neutralizing a spill, or decommissioning a solution), you must chemically open the beta-lactam ring.
Mechanism: Nucleophilic attack by the hydroxide ion (
Protocol: Aggressive Alkaline Hydrolysis
-
PPE Requirement: Nitrile gloves (double gloved), chemical splash goggles, lab coat. Respiratory protection (N95 or P100) is mandatory if handling powder.
-
Preparation: Prepare a 2M Sodium Hydroxide (NaOH) solution.
-
Ratio: Mix the waste solution with the 2M NaOH at a 1:2 ratio (1 part waste to 2 parts NaOH).
-
Note: If the waste is solid, dissolve in a minimal amount of methanol before adding NaOH.
-
-
Reaction Time: Allow to stand for 24 hours at room temperature.
-
Expert Tip: If available, stir gently. The extended time is necessary to overcome the steric hindrance of the dimethylphenyl group.
-
-
Validation (Self-Validating System):
-
Neutralization: Slowly add 1M HCl to adjust pH to 6–9.
-
Final Disposal: The resulting solution (containing the linear beta-amino acid derivative) is now considered "chemical waste" rather than "active pharmaceutical waste" and can be disposed of in the standard organic waste stream.
Figure 2: Mechanism of action. The NaOH breaks the cyclic amide bond, destroying biological activity.
Waste Segregation & Packaging Logistics[3]
Correct packaging protects the waste handlers who come after you.
A. Solid Waste (Powder/Contaminated Debris)
-
Container: Wide-mouth HDPE jar or heavy-duty polyethylene bag.
-
Labeling: Must be labeled "Hazardous Waste - Beta-Lactam - Sensitizer."
-
Segregation: Do not place in the same secondary containment as oxidizers (e.g., nitric acid) or reactive metals.
B. Liquid Waste (Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put chloroform solutions in standard steel drums without liners).
-
Headspace: Leave 10% headspace in bottles to allow for thermal expansion.
-
Prohibition: Never mix with acidic waste streams before deactivation; this can precipitate the solid or cause unpredictable gas evolution.
Emergency Spill Response
Scenario: You drop a vial of 500mg this compound powder on the floor.
-
Evacuate & Isolate: Clear the immediate area. If dust is visible, allow 15 minutes for settling or use a HEPA-filtered vacuum if available.
-
PPE Up: Don Tyvek sleeves, double nitrile gloves, and a fitted respirator.
-
Contain: Cover the spill with paper towels soaked in 1M NaOH (not water). This prevents dust generation and begins deactivation immediately.
-
Clean: Wipe up the slurry. Repeat with fresh NaOH-soaked towels.
-
Final Wash: Clean the surface with water and soap.[3]
-
Disposal: Place all towels and gloves used into a hazardous waste bag labeled "Beta-Lactam Debris."
References
-
United States Environmental Protection Agency (EPA). (2019).[4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
-
World Health Organization (WHO). (2019). WHO Guidelines on the management of waste from the production of antimicrobials.[5] Annex 6, WHO Technical Report Series, No. 1025.
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[6] Section: Waste Handling.[1][2][7][6][8]
-
BenchChem. (2025).[1] Safeguarding Research and the Environment: Proper Disposal of Penicillin V.[1] (Reference for general beta-lactam hydrolysis protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resources.duralabel.com [resources.duralabel.com]
- 3. buyat.ppg.com [buyat.ppg.com]
- 4. epa.gov [epa.gov]
- 5. who.int [who.int]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. usbioclean.com [usbioclean.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 4-(2,6-dimethylphenyl)azetidin-2-one
Executive Safety Summary
4-(2,6-dimethylphenyl)azetidin-2-one is not a generic reagent; it is a pharmacologically active scaffold combining a
Handling this compound requires a "Dual-Hazard" approach:
-
Sensitization (Immediate/Acute): The
-lactam ring is chemically reactive and can acylate endogenous proteins, forming immunogenic conjugates (haptens). This poses a severe risk of respiratory and dermal sensitization (anaphylaxis) [1]. -
Systemic Toxicity (Chronic/Latent): The 2,6-dimethylphenyl moiety shares structural homology with 2,6-xylidine (2,6-dimethylaniline) , a known hepatotoxin and suspected carcinogen (Carc. Category 2) capable of inducing methemoglobinemia [2].[1]
Core Directive: Treat this substance as a High-Potency Sensitizer . Standard "universal precautions" are insufficient. All handling of solid powder must occur within a certified containment device.
Risk Assessment & Mechanism of Action
To select the correct PPE, one must understand the causality of the hazard.
The Haptenization Mechanism
The strained 4-membered
-
Reaction: Ring opening
Covalent bond formation with protein Antigen creation. -
Consequence: The immune system recognizes this "modified self" protein, leading to IgE-mediated hypersensitivity. Once sensitized, even nanogram-level exposure can trigger anaphylactic shock.
The Metabolic Risk
Metabolic or environmental hydrolysis of the amide bond may release 2,6-dimethylaniline .
-
Consequence: Potential for methemoglobinemia (oxidizing hemoglobin so it cannot carry oxygen) and long-term carcinogenic risk [3].[1]
Visualization: Hazard Logic Flow
The following diagram illustrates the decision matrix for hazard control based on the compound's chemical structure.
Figure 1: Structural Hazard Analysis linking chemical moieties to specific biological risks and required controls.
Personal Protective Equipment (PPE) Matrix
Constraint: PPE is the last line of defense. The primary defense is engineering controls (Fume Hood/Isolator).
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95 only if working inside a validated Class II Biosafety Cabinet or Chemical Fume Hood. | |
| Dermal (Hand) | Double Gloving (Nitrile/Nitrile). Outer: 5 mil (minimum). Inner: Extended cuff. | Permeation & Visual Check. The outer glove takes the contamination. The inner glove protects the skin during doffing. Colored inner gloves allow rapid detection of outer glove breaches. |
| Dermal (Body) | Tyvek® (or equivalent) Lab Coat/Sleeve Covers with elastic cuffs. | Cotton lab coats trap dust in the weave, turning the coat itself into a secondary contamination source. Impervious materials prevent this.[2] |
| Ocular | Chemical Splash Goggles (indirect vent). | Safety glasses leave gaps. If dust becomes airborne, it can dissolve in the tear film of the eye, leading to rapid mucosal absorption. |
Operational Protocol: Weighing & Transfer
The highest risk operation is the weighing of dry powder. Static electricity can cause the powder to "jump" and disperse.
Pre-Requisites
-
Engineering: Calibrated Chemical Fume Hood or Powder Containment Enclosure.
-
Deactivation Agent: Freshly prepared 1N Sodium Hydroxide (NaOH) or commercially available bleach solution (to open the
-lactam ring upon contact).
Step-by-Step Workflow
-
Static Neutralization: Position an anti-static ionizer fan inside the hood directed at the balance. Dry
-lactam powders are highly static-prone. -
The "Wet Wipe" Method:
-
Place a chemically resistant tray (spill containment) inside the hood.
-
Line the tray with an absorbent pad dampened with surfactant/water.
-
Why? If powder spills, it hits the wet pad and immediately dissolves/clumps, preventing aerosolization.
-
-
Weighing:
-
Tare the receiving vial before opening the stock container.
-
Open stock container.
-
Transfer solid using a disposable spatula.
-
Close both containers immediately.
-
-
Decontamination (The Exit Strategy):
-
Wipe the exterior of the receiving vial with a wipe dampened in 70% Isopropanol or Deactivation Agent before removing it from the hood.
-
Self-Validating Step: If you see white residue on the wipe, your transfer technique was messy; the vial was contaminated.
-
Visualization: Safe Weighing Loop
Figure 2: The "Wet Wipe" containment loop ensures that any spilled material is immediately captured and does not become airborne.
Disposal & Deactivation
Never dispose of
-
Solid Waste: Collect all contaminated gloves, wipes, and spatulas in a dedicated "Biohazard/Cytotoxic" bag. Seal and box for Incineration . Incineration is the only method that guarantees the destruction of the
-lactam ring and the phenyl ring [4]. -
Liquid Waste:
-
Treat aqueous waste with 1N NaOH or 1N HCl for 24 hours to hydrolyze the
-lactam ring (rendering it non-sensitizing). -
Warning: Hydrolysis may release 2,6-dimethylaniline. Therefore, the waste must still be handled as a toxic organic waste stream, even if the sensitization risk is reduced.
-
Emergency Response
In case of Inhalation:
-
Move to fresh air immediately.
-
If wheezing or difficulty breathing occurs (anaphylaxis signs), administer epinephrine (if prescribed/available) and seek emergency medical attention. Alert medics to "Beta-Lactam Sensitization."
In case of Skin Contact:
-
Do not scrub (this abrades skin and increases absorption).
-
Wash gently with copious soap and water for 15 minutes.
-
Monitor for redness or hives.
References
-
FDA Guidance for Industry. Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. U.S. Food and Drug Administration. (2013).[3] Link
-
National Institute for Occupational Safety and Health (NIOSH). Occupational Health Guideline for Xylidine (Dimethylaminobenzene). Centers for Disease Control and Prevention. Link
-
International Agency for Research on Cancer (IARC). 2,6-Dimethylaniline (2,6-Xylidine) Monograph. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57.[4] Link
-
Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals. 40 CFR Part 266 Subpart P. Link
Sources
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. download.basf.com [download.basf.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
